Product packaging for VU590(Cat. No.:)

VU590

Cat. No.: B1229690
M. Wt: 488.5 g/mol
InChI Key: UKMHVECLTZDSBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

VU590 is a potent and moderately selective small-molecule inhibitor of the Renal Outer Medullary Potassium channel (ROMK or Kir1.1), discovered through high-throughput screening . It exhibits an IC50 of 290 nM for ROMK inhibition, making it a valuable tool for studying the structure and physiology of inward rectifier potassium (Kir) channels . ROMK channels are critical for potassium recycling in the thick ascending limb of the kidney and for potassium secretion in the distal nephron, playing a key role in sodium and potassium balance . Consequently, ROMK is a postulated molecular target for a novel class of diuretics, and inhibitors like this compound help investigate this therapeutic potential . While this compound is a critical research tool, it is moderately selective. It also inhibits the Kir7.1 channel with an IC50 of 8 μM but shows no effect on Kir2.1 or Kir4.1 at lower concentrations . Its co-expression with Kir7.1 in the kidney means this compound is not a selective probe for ROMK function in native renal tissues . Electrophysiological studies have determined that this compound acts as an intracellular pore blocker . Beyond mammalian physiology, this compound has also been used in entomology research to study the role of Kir channels in insect renal function and nervous systems . The compound has a molecular formula of C24H34Cl2N4O7 and a molecular weight of 561.5 g/mol (for the dihydrochloride salt) . It is supplied as a white to off-white solid powder that is soluble in DMSO and should be stored at -20°C with protection from light . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32N4O7 B1229690 VU590

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H32N4O7

Molecular Weight

488.5 g/mol

IUPAC Name

7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane

InChI

InChI=1S/C24H32N4O7/c29-27(30)23-5-1-21(2-6-23)19-25-9-13-33-14-10-26(12-16-35-18-17-34-15-11-25)20-22-3-7-24(8-4-22)28(31)32/h1-8H,9-20H2

InChI Key

UKMHVECLTZDSBD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN(CCOCCOCCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)[N+](=O)[O-]

Synonyms

7,13-bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-diazacyclopentadecane
VU590

Origin of Product

United States

Foundational & Exploratory

Unveiling the Gating Mechanism: A Technical Guide to the Action of VU590 on Inwardly Rectifying Potassium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of VU590, a significant small-molecule inhibitor of the inwardly rectifying potassium (Kir) channels. Discovered through high-throughput screening, this compound has become a valuable pharmacological tool for probing the physiological roles of specific Kir channels. This document details its molecular interactions, quantitative inhibitory profile, and the experimental methodologies employed to elucidate its function.

Core Mechanism: Pore Blockade of Kir Channels

This compound functions as a pore blocker of specific inwardly rectifying potassium channels, accessing its binding site from the intracellular side of the channel.[1] This inhibitory action is both voltage- and potassium-dependent, a characteristic feature of open-channel blockers that physically occlude the ion conduction pathway.[1][2][3] The primary targets of this compound are Kir1.1 (also known as the renal outer medullary potassium channel, ROMK) and Kir7.1.[1][2][3]

The interaction of this compound with its target channels is highly specific, relying on key amino acid residues within the channel pore. Site-directed mutagenesis and molecular modeling have been instrumental in identifying these critical interaction points.

Interaction with Kir1.1 (ROMK)

In Kir1.1, the asparagine residue at position 171 (N171) is the sole pore-lining residue identified as essential for high-affinity block by this compound.[1][2] This residue, often referred to as the "rectification controller," plays a pivotal role in the channel's function and its sensitivity to inhibitors.[1] Mutation of N171 to negatively charged residues, such as aspartate (N171D) or glutamate (N171E), leads to a dramatic reduction in the potency of this compound, with a greater than 75-fold decrease in inhibition.[2]

Interaction with Kir7.1

While also a pore blocker of Kir7.1, this compound exhibits a different binding mode compared to its interaction with Kir1.1. In Kir7.1, the residues glutamic acid at position 149 (E149) and alanine at position 150 (A150) are crucial for its inhibitory activity.[1][2] Interestingly, unlike in Kir1.1, a negatively charged residue at the equivalent position to N171 (E149 in Kir7.1) enhances the blocking effect of this compound.[2][3] Furthermore, the threonine residue at position 153 (T153) in Kir7.1 appears to create a steric or energetic barrier, influencing the access of lower-affinity ligands to the deeper binding site.[1][2][3]

Quantitative Inhibitory Profile

The inhibitory potency of this compound has been quantified against a panel of Kir channels, demonstrating its selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Channel TargetIC50 ValueNotes
Kir1.1 (ROMK) 240 nM - 294 nMHigh-affinity inhibition.[1][4]
Kir7.1 ~ 8 µMModerate-affinity inhibition.[1][2][3][5]
Kir2.1 No significant effectDemonstrates selectivity over Kir2.x subfamily.[1][4]
Kir4.1 No significant effectDemonstrates selectivity over Kir4.x subfamily.[1][4]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and the general signaling pathway of Kir channels.

Kir_Channel_Gating resting_potential Resting Membrane Potential kir_open Kir Channel (Open State) Allows Inward K+ Flux resting_potential->kir_open Maintains depolarization Membrane Depolarization kir_blocked Kir Channel (Blocked State) Outward K+ Flux is Limited depolarization->kir_blocked Induces Block by Polyamines/Mg2+ hyperpolarization Membrane Hyperpolarization hyperpolarization->kir_open Promotes kir_open->resting_potential Contributes to Experimental_Workflow hts High-Throughput Screening (Thallium Flux Assay) hit_id Hit Identification (e.g., this compound) hts->hit_id electrophys Electrophysiological Characterization (Patch-Clamp) hit_id->electrophys ic50 Determine IC50 and Mechanism of Block electrophys->ic50 modeling Molecular Modeling and Docking Simulations ic50->modeling mutagenesis Site-Directed Mutagenesis modeling->mutagenesis mutant_expression Expression of Mutant Channels mutagenesis->mutant_expression mutant_electrophys Electrophysiology of Mutant Channels mutant_expression->mutant_electrophys binding_site Identify Key Binding Residues mutant_electrophys->binding_site

References

The Potent Kir1.1 Channel Blocker VU590: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU590 is a small molecule inhibitor of the inward-rectifier potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK). Kir1.1 plays a crucial role in potassium homeostasis and salt reabsorption in the kidney, making it a potential therapeutic target for diuretic development. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Core Data Presentation

The following tables summarize the key quantitative data for this compound and its interactions with Kir channels.

Table 1: Inhibitory Activity of this compound on Kir Channels

ChannelIC50 (µM)Source
Kir1.1 (ROMK)0.29[1][2]
Kir7.18[1][3][4]
Kir2.1No significant inhibition[3]
Kir4.1No significant inhibition[3]

Table 2: Selectivity Profile of this compound

ChannelSelectivity (fold) vs. Kir1.1
Kir7.1~28-fold less potent
Kir2.1>100-fold less potent
Kir4.1>100-fold less potent

Mechanism of Action

This compound acts as a pore blocker of the Kir1.1 channel.[3] Its binding site is located within the ion conduction pathway, and its inhibitory action is voltage- and potassium-dependent.[4][5] Site-directed mutagenesis studies have identified a key amino acid residue, Asparagine 171 (N171), within the pore-lining region of Kir1.1 as being critical for high-affinity block by this compound.[4]

Signaling and Experimental Visualizations

The following diagrams illustrate the mechanism of action of this compound and the workflows for key experimental procedures used in its characterization.

cluster_channel Kir1.1 Channel Pore Pore N171 Block Channel Block Pore->Block Inhibits K+ flux Cytoplasm Cytoplasm Extracellular Extracellular This compound This compound This compound->Pore:N171 Binds to N171

This compound blocks the Kir1.1 channel by binding to the N171 residue in the pore.

start Start: Screen Compound Library thallium_flux Thallium Flux Assay (HTS) start->thallium_flux hit_id Hit Identification thallium_flux->hit_id patch_clamp Whole-Cell Patch Clamp hit_id->patch_clamp mutagenesis Site-Directed Mutagenesis hit_id->mutagenesis ic50 IC50 Determination patch_clamp->ic50 selectivity Selectivity Profiling ic50->selectivity end End: Characterized Inhibitor selectivity->end binding_site Binding Site Identification mutagenesis->binding_site binding_site->end

Workflow for the discovery and characterization of Kir1.1 inhibitors like this compound.

Experimental Protocols

Cell Culture and Transfection

Objective: To express Kir1.1 channels in a mammalian cell line for subsequent functional assays.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Plasmid DNA encoding human Kir1.1

  • Transfection reagent (e.g., Lipofectamine)

  • 6-well culture plates

Protocol:

  • Culture HEK293 cells in DMEM in a 37°C, 5% CO2 incubator.

  • One day prior to transfection, seed the cells into 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions.

  • Add the complexes to the cells and incubate for 24-48 hours to allow for channel expression.

  • Confirm channel expression using appropriate methods (e.g., Western blot, electrophysiology).

Thallium Flux Assay

Objective: To measure the activity of Kir1.1 channels in a high-throughput format and assess the inhibitory effect of this compound.

Materials:

  • HEK293 cells expressing Kir1.1

  • 384-well black-walled, clear-bottom plates

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Stimulus buffer containing thallium sulfate (Tl2SO4)

  • This compound stock solution

Protocol:

  • Seed Kir1.1-expressing HEK293 cells into 384-well plates and allow them to adhere overnight.

  • Load the cells with the thallium-sensitive dye according to the manufacturer's protocol, typically for 60-90 minutes at room temperature.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Use a fluorescent plate reader to measure the baseline fluorescence.

  • Inject the thallium-containing stimulus buffer to initiate ion flux through the Kir1.1 channels.

  • Immediately begin kinetic reading of the fluorescence signal for a set period (e.g., 2-3 minutes).

  • The rate of fluorescence increase is proportional to Kir1.1 channel activity. Calculate the percent inhibition at each this compound concentration and determine the IC50 value.

Whole-Cell Patch Clamp Electrophysiology

Objective: To directly measure the ionic currents through Kir1.1 channels and characterize the voltage- and time-dependent block by this compound.

Materials:

  • Kir1.1-expressing HEK293 cells on coverslips

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • Extracellular (bath) solution: (in mM) 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with KOH.

  • Intracellular (pipette) solution: (in mM) 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 4 MgATP, 0.3 Na2GTP, pH adjusted to 7.2 with KOH.

  • This compound stock solution

Protocol:

  • Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Approach a single transfected cell with the patch pipette and form a high-resistance (GΩ) seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Apply a voltage-clamp protocol (e.g., voltage steps or ramps) to elicit Kir1.1 currents.

  • Record baseline currents in the absence of the inhibitor.

  • Perfuse the recording chamber with a known concentration of this compound and record the blocked currents.

  • Wash out the compound to observe the reversibility of the block.

  • Analyze the data to determine the extent of inhibition, voltage-dependence, and kinetics of the block.

Site-Directed Mutagenesis

Objective: To introduce specific point mutations in the Kir1.1 channel to identify residues critical for this compound binding.

Materials:

  • Plasmid DNA containing the wild-type Kir1.1 sequence

  • Mutagenic primers containing the desired nucleotide change (e.g., for N171A)

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli cells

Protocol (based on QuikChange method):

  • Design and synthesize complementary mutagenic primers containing the desired mutation flanked by 10-15 bases of correct sequence on each side.

  • Set up a PCR reaction with the wild-type Kir1.1 plasmid, mutagenic primers, and high-fidelity DNA polymerase.

  • Perform thermal cycling to amplify the mutated plasmid.

  • Digest the PCR product with DpnI to remove the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.

  • Transform the DpnI-treated DNA into competent E. coli cells.

  • Select for transformed colonies and isolate the plasmid DNA.

  • Sequence the plasmid DNA to confirm the presence of the desired mutation.

  • Transfect the mutated Kir1.1 construct into HEK293 cells and perform functional assays (e.g., patch clamp) to assess the effect of the mutation on this compound sensitivity.

Conclusion

This compound is a valuable pharmacological tool for studying the function and physiology of the Kir1.1 potassium channel. Its potent and moderately selective inhibitory activity, coupled with a well-characterized mechanism of action, makes it a cornerstone for research in renal physiology and diuretic drug discovery. The experimental protocols outlined in this guide provide a framework for the robust characterization of this compound and other potential Kir1.1 modulators.

References

An In-depth Technical Guide to the Pharmacology of VU590

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of the pharmacology of VU590, a pivotal small-molecule inhibitor of inwardly rectifying potassium (Kir) channels. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound's mechanism of action, quantitative properties, and the experimental approaches used in its characterization.

Core Concepts: Mechanism of Action and Selectivity

This compound is a potent and moderately selective inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1. Its inhibitory action extends to another member of the Kir channel family, Kir7.1, albeit with lower potency. The primary mechanism of action for this compound is the blockade of the channel's ion-conducting pore. This blockade is dependent on both voltage and the concentration of potassium ions (K+), suggesting that this compound accesses its binding site from within the cell and physically occludes the pore.[1][2]

The selectivity of this compound is a critical aspect of its pharmacological profile. While it potently inhibits Kir1.1, it has been shown to be inactive against other related Kir channels such as Kir2.1 and Kir4.1.[1] This selectivity is crucial for its use as a chemical probe to investigate the specific physiological roles of Kir1.1.

Quantitative Data Summary

The inhibitory potency of this compound against its primary targets has been quantified through various studies. The half-maximal inhibitory concentration (IC50) is a key metric for its activity.

Target ChannelReported IC50SpeciesExperimental SystemReference
Kir1.1 (ROMK)290 nMRatNot Specified[3]
Kir1.1 (ROMK)~0.2 µM (200 nM)Not SpecifiedNot Specified[1][2]
Kir7.18 µMNot SpecifiedNot Specified[1][2][3]
Kir7.15.6 µMNot SpecifiedNot Specified

Table 1: Inhibitory Potency of this compound

Signaling Pathways and Physiological Relevance

The inhibition of Kir1.1 and Kir7.1 by this compound has significant implications for cellular signaling and physiological processes.

Kir1.1 (ROMK) in the Kidney:

Kir1.1 plays a crucial role in potassium homeostasis in the kidney. Located in the apical membrane of the thick ascending limb and the collecting duct, it is responsible for potassium recycling and secretion. The activity of Kir1.1 is regulated by intracellular signaling molecules, including protein kinase A (PKA) and phosphatidylinositol 4,5-bisphosphate (PIP2). By inhibiting Kir1.1, this compound can modulate renal salt and water transport, highlighting its potential as a diuretic agent.

Kir1_1_Signaling cluster_membrane Apical Membrane Kir1.1 Kir1.1 (ROMK) K_efflux K+ Efflux Kir1.1->K_efflux Mediates PKA PKA PKA->Kir1.1 Activates PIP2 PIP2 PIP2->Kir1.1 Activates This compound This compound This compound->Kir1.1 Inhibits

Diagram 1: Regulation of Kir1.1 and its inhibition by this compound.

Kir7.1 in the Uterus:

Kir7.1 is expressed in the myometrium and contributes to maintaining uterine quiescence during pregnancy by hyperpolarizing the smooth muscle cells. Inhibition of Kir7.1 by this compound leads to membrane depolarization, increased excitability, and uterine contractions. This suggests that Kir7.1 is a potential therapeutic target for conditions requiring modulation of uterine contractility.

Kir7_1_Signaling Kir7.1 Kir7.1 Membrane_Potential Membrane Hyperpolarization Kir7.1->Membrane_Potential Maintains Depolarization Membrane Depolarization Uterine_Quiescence Uterine Quiescence Membrane_Potential->Uterine_Quiescence This compound This compound This compound->Kir7.1 Inhibits This compound->Depolarization Leads to Contraction Uterine Contraction Depolarization->Contraction

Diagram 2: Role of Kir7.1 in uterine contractility and the effect of this compound.

Detailed Experimental Protocols

The characterization of this compound has relied on several key experimental techniques, primarily whole-cell patch-clamp electrophysiology and site-directed mutagenesis.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function and pharmacology. It allows for the measurement of ionic currents across the entire cell membrane while controlling the membrane voltage.

Objective: To measure the inhibitory effect of this compound on Kir1.1 and Kir7.1 currents.

Cell Preparation:

  • HEK293 cells are commonly used for heterologous expression of Kir channels. Cells are transiently or stably transfected with the cDNA encoding the Kir channel of interest.

  • For recording, cells are plated on glass coverslips and allowed to adhere.

Solutions:

  • External (Bath) Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES. pH adjusted to 7.4 with KOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP. pH adjusted to 7.2 with KOH.

Recording Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Mount the coverslip with cells onto the recording chamber of an inverted microscope.

  • Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.

  • Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir channel currents.

  • Perfuse the bath with the external solution containing various concentrations of this compound to determine its effect on the channel currents.

  • Record and analyze the currents using appropriate software to generate concentration-response curves and calculate the IC50 value.

Patch_Clamp_Workflow Cell_Culture HEK293 Cell Culture + Kir Channel Transfection Plating Plate Cells on Coverslips Cell_Culture->Plating Giga_Seal Form Giga-seal Plating->Giga_Seal Pipette_Prep Prepare Patch Pipette (2-5 MΩ resistance) Pipette_Prep->Giga_Seal Whole_Cell Achieve Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Voltage Clamp at -80 mV Apply Voltage Steps Whole_Cell->Voltage_Clamp Drug_Application Perfuse with this compound Voltage_Clamp->Drug_Application Data_Acquisition Record Kir Currents Drug_Application->Data_Acquisition Analysis Analyze Data (Concentration-Response Curve, IC50) Data_Acquisition->Analysis

Diagram 3: Workflow for whole-cell patch-clamp electrophysiology.

Site-Directed Mutagenesis

This technique is used to introduce specific mutations into a DNA sequence to study the functional role of individual amino acid residues.

Objective: To identify the amino acid residues in the Kir1.1 pore that are critical for this compound binding. Studies have identified asparagine 171 (N171) as a key residue.[1][2]

Procedure:

  • Template DNA: A plasmid vector containing the wild-type Kir1.1 cDNA is used as the template.

  • Primer Design: Design a pair of complementary mutagenic primers that contain the desired nucleotide change to mutate the codon for N171 to another amino acid (e.g., aspartate, D). The primers should be approximately 25-45 bases in length with the mismatch in the middle.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the template DNA, and the mutagenic primers. The PCR reaction will amplify the entire plasmid, incorporating the mutation.

  • Template Digestion: Digest the PCR product with a restriction enzyme that specifically cleaves the methylated parental DNA template (e.g., DpnI), leaving the newly synthesized, unmethylated, and mutated plasmid intact.

  • Transformation: Transform the mutated plasmid into competent E. coli cells for amplification.

  • Verification: Isolate the plasmid DNA from several bacterial colonies and sequence the Kir1.1 gene to confirm the presence of the desired mutation.

  • Functional Analysis: Express the mutated Kir1.1 channel in HEK293 cells and perform whole-cell patch-clamp electrophysiology as described above to assess the effect of the mutation on this compound inhibition.

Mutagenesis_Workflow Template Wild-type Kir1.1 Plasmid DNA PCR PCR with High-Fidelity Polymerase Template->PCR Primer_Design Design Mutagenic Primers (e.g., N171D) Primer_Design->PCR Digestion DpnI Digestion of Parental Template PCR->Digestion Transformation Transformation into E. coli Digestion->Transformation Verification Plasmid Isolation and DNA Sequencing Transformation->Verification Functional_Assay Express Mutant Channel and Perform Patch-Clamp Verification->Functional_Assay

References

The Pharmacology of VU590: A Technical Guide to its Interaction with Inward Rectifier Potassium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor VU590 and its effects on inward rectifier potassium (Kir) channels. This compound has emerged as a critical tool for dissecting the physiological roles of these channels, particularly Kir1.1 (also known as ROMK) and Kir7.1. This document synthesizes key quantitative data, details established experimental protocols for its study, and visualizes the underlying molecular interactions and experimental workflows.

Core Concepts: this compound as a Kir Channel Inhibitor

This compound was identified through high-throughput screening as the first publicly disclosed submicromolar inhibitor of the Kir1.1 channel, a key player in renal potassium secretion and a potential diuretic target.[1] Subsequent studies revealed its activity, albeit with lower potency, against Kir7.1, a channel involved in uterine contractility and neuronal signaling.[1] Mechanistically, this compound acts as a pore blocker, with its binding being both voltage- and potassium-dependent, suggesting an intracellular binding site within the channel's ion conduction pathway.[1][2][3]

Quantitative Data Summary

The inhibitory activity of this compound on various Kir channels has been quantified primarily through electrophysiological and ion flux assays. The following tables summarize the key data for easy comparison.

Table 1: Inhibitory Potency of this compound on Kir Channels

Channel SubtypeIC50 (μM)Assay TypeReference
Kir1.1 (ROMK)~0.2 - 0.3Thallium Flux / Electrophysiology[1][3]
Kir7.1~8Thallium Flux / Electrophysiology[1]
Kir2.1No significant effect at 10 µMElectrophysiology[1][3]
Kir4.1No significant effect at 10 µMElectrophysiology[1][3]

Table 2: Key Amino Acid Residues for this compound Binding

Channel SubtypeCritical Residue(s)Effect of MutationReference
Kir1.1Asparagine 171 (N171)Mutation to negatively charged residues dramatically weakens block.[1]
Kir7.1Glutamate 149 (E149), Alanine 150 (A150)Mutations abrogate this compound sensitivity.[2]
Kir7.1Threonine 153 (T153)Mutations that reduce polarity (e.g., to Cysteine or Valine) enhance this compound block, suggesting T153 creates a barrier to the binding site.[1][2]

Experimental Protocols

The characterization of this compound's effects on Kir channels relies on two primary experimental techniques: thallium flux assays for high-throughput screening and patch-clamp electrophysiology for detailed mechanistic studies.

Thallium Flux Assay

This fluorescence-based assay is a high-throughput method to assess Kir channel activity. It leverages the permeability of Kir channels to thallium ions (Tl⁺), which act as a surrogate for K⁺.

1. Cell Preparation:

  • Human Embryonic Kidney (HEK-293) cells stably or transiently expressing the Kir channel of interest are seeded into 384-well microplates.

  • The cells are cultured to form a confluent monolayer.

2. Dye Loading:

  • The cell culture medium is removed, and the cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™ reagent) in a physiological buffer.

  • A loading enhancer like PowerLoad™ concentrate is often used to facilitate dye entry.

  • The cells are incubated for approximately 60-90 minutes at room temperature, protected from light.

3. Compound Incubation:

  • After dye loading, the loading buffer is removed, and the cells are washed with an assay buffer.

  • This compound or other test compounds, diluted in assay buffer, are added to the wells and incubated for 10-30 minutes.

4. Thallium Stimulation and Signal Detection:

  • The microplate is placed in a fluorescence plate reader.

  • A stimulus buffer containing Tl⁺ is added to each well to initiate ion flux through the open Kir channels.

  • The increase in fluorescence, resulting from Tl⁺ binding to the intracellular dye, is measured kinetically. The rate of fluorescence increase is proportional to Kir channel activity.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through the channels in the entire cell membrane, providing detailed information about channel gating, conductance, and pharmacology.

1. Cell Culture:

  • HEK-293 cells expressing the Kir channel of interest are grown on glass coverslips.

2. Solution Preparation:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. The pH is adjusted to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP. The pH is adjusted to 7.2 with KOH.

3. Recording Procedure:

  • A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the extracellular solution.

  • A glass micropipette with a resistance of 3-5 MΩ when filled with the intracellular solution is positioned onto a single cell using a micromanipulator.

  • Gentle suction is applied to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (cell-attached configuration).

  • A brief, strong suction pulse is then applied to rupture the membrane patch, establishing the whole-cell configuration. This allows for electrical access to the cell's interior and control of the membrane potential.

4. Voltage-Clamp Protocol for Kir Channels:

  • The cell is held at a holding potential where the channels are largely closed (e.g., 0 mV).

  • A series of voltage steps or a voltage ramp is applied to elicit channel opening and measure the resulting current. For inward rectifiers, hyperpolarizing steps are used to evoke inward currents. A typical protocol would involve stepping the voltage from the holding potential to various test potentials between -120 mV and +40 mV in 20 mV increments for 200-500 ms.

  • To assess the effect of this compound, the compound is perfused into the bath solution, and the voltage-clamp protocol is repeated. The reduction in current amplitude at a given voltage is used to quantify the degree of block.

Visualizations

Signaling Pathway and Mechanism of Action

VU590_Mechanism cluster_membrane Cell Membrane Kir_channel Kir Channel Pore Ion Pathway K_ion_out K+ Ion (Outward Flux) Kir_channel:m->K_ion_out Outward Flux (Limited) Block Pore Block VU590_ext This compound (Extracellular) VU590_int This compound (Intracellular) VU590_ext->VU590_int Membrane Permeation VU590_int->Kir_channel:p Binds to pore-lining residues VU590_int->Block Induces K_ion_in K+ Ion (Inward Flux) K_ion_in->Kir_channel:m Inward Rectification

Caption: Mechanism of this compound action on Kir channels.

Experimental Workflow for this compound Characterization

VU590_Workflow cluster_HTS High-Throughput Screening cluster_Electrophys Electrophysiological Characterization cluster_SAR Structure-Activity Relationship HTS Thallium Flux Assay (225,000 compounds) Hit Identification of this compound as a Kir1.1 Inhibitor HTS->Hit PatchClamp Whole-Cell Patch-Clamp Hit->PatchClamp DoseResponse Dose-Response Curves (IC50 Determination) PatchClamp->DoseResponse Selectivity Selectivity Profiling (Kir1.1, Kir7.1, Kir2.1, Kir4.1) PatchClamp->Selectivity Mechanism Mechanism of Action (Voltage & K+ Dependence) PatchClamp->Mechanism Mutagenesis Site-Directed Mutagenesis (N171, E149, A150, T153) PatchClamp->Mutagenesis BindingSite Mapping of Binding Site Mutagenesis->BindingSite

Caption: Workflow for the discovery and characterization of this compound.

Logical Relationship of this compound's Pore Blocking Action

VU590_Logic This compound This compound Present (Intracellular) Block Channel Blockade This compound->Block Hyperpolarization Membrane Hyperpolarization ChannelOpen Kir Channel Pore is Open Hyperpolarization->ChannelOpen BindingSite Binding Site Accessible ChannelOpen->BindingSite BindingSite->Block K_Flux_Reduced Reduced K+ Influx Block->K_Flux_Reduced

Caption: Logical flow of this compound-induced Kir channel block.

References

discovery and history of the VU590 compound

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery and History of VU590

Executive Summary

This compound is a seminal compound in the study of inward rectifier potassium (Kir) channels, identified as the first publicly disclosed small-molecule inhibitor of the renal outer medullary potassium channel, Kir1.1 (ROMK).[1][2] Its discovery through a high-throughput screening campaign initiated a new phase in the pharmacological exploration of Kir channels as potential therapeutic targets, particularly for diuretic action.[2] While this compound also demonstrates activity against Kir7.1, its characterization has provided a crucial foundation for understanding the molecular pharmacology of Kir channel inhibition and has served as a scaffold for the development of more selective modulators.[3] This document provides a comprehensive overview of the discovery, mechanism of action, and experimental methodologies associated with this compound.

The Discovery of this compound: A High-Throughput Approach

The journey to identify novel modulators of Kir channels led researchers at Vanderbilt University to employ a high-throughput screening (HTS) strategy.[1] The primary target was Kir1.1 (ROMK), a channel recognized for its critical role in salt and water balance in the kidney, making it a promising target for new classes of diuretics.[2][4]

The screening campaign assayed approximately 225,000 compounds from the NIH Molecular Libraries Small-Molecule Repository.[1][2][3] From this extensive library, this compound was identified as a primary hit, representing a novel chemical scaffold for Kir channel inhibition.[3] This discovery marked a significant milestone, providing the first small-molecule tool compound for probing the function of Kir1.1.[2]

Discovery_Workflow cluster_0 High-Throughput Screening (HTS) cluster_1 Hit Validation & Characterization Compound_Library ~225,000 Compounds (NIH MLSCN) HTS_Assay Thallium Flux Assay (Target: Kir1.1) Compound_Library->HTS_Assay Primary_Hit Identification of Primary Hits HTS_Assay->Primary_Hit Screening VU590_ID This compound Identified as First-in-Class Inhibitor Primary_Hit->VU590_ID

Figure 1: The high-throughput screening workflow that led to the discovery of this compound.

Pharmacological Profile

Subsequent to its discovery, this compound was subjected to a series of pharmacological assays to determine its potency, selectivity, and mechanism of action.

Potency and Selectivity

Electrophysiological studies established this compound as a submicromolar inhibitor of Kir1.1.[1] However, it was also found to inhibit Kir7.1, another member of the inward rectifier family, albeit with lower potency.[1][3] The compound showed no significant activity against other related channels like Kir2.1 and Kir4.1, demonstrating a degree of selectivity within the Kir family.[1][3][5]

Target ChannelReported IC50 ValueReference
Kir1.1 (ROMK) ~0.2 µM[1]
220 nM[2]
240 nM[3]
290 nM[6][7]
294 nM[5]
Kir7.1 ~8 µM[1][2][3][6][7]
5.6 µM[5]
Kir2.1 No effect / No activity[1][3][5]
Kir4.1 No effect / No activity[1][3][5]
Mechanism of Action

This compound functions as a pore blocker of the Kir1.1 channel.[1] Its inhibitory action is both voltage- and potassium-dependent, which is characteristic of compounds that bind within the ion conduction pathway.[1][3] Molecular modeling and site-directed mutagenesis studies have been crucial in elucidating the specific binding site. These experiments revealed that the asparagine residue at position 171 (N171) in the channel's pore is essential for high-affinity block by this compound.[1][2] Mutation of this single residue significantly reduces the compound's inhibitory effect.[2] For Kir7.1, a different set of residues, including E149, A150, and T153, are implicated in the binding and action of this compound.[1]

Mechanism_of_Action cluster_channel Kir1.1 Channel Pore cluster_pore Ion Conduction Pathway p_in p_out Site Binding Site Block Pore Block N171 N171 Residue This compound This compound This compound->Site Binding K_ion K+ Ion Block->K_ion Prevents Ion Flow K_ion->p_in K+ Efflux (Blocked)

Figure 2: this compound acts as a pore blocker, binding near the critical N171 residue.

Key Experimental Methodologies

The characterization of this compound relied on several key experimental techniques common in ion channel drug discovery.

High-Throughput Thallium Flux Assay

The initial discovery of this compound was enabled by a fluorescence-based thallium flux assay optimized for HTS.[3] This method provides an indirect measure of potassium channel activity.

  • Principle : Thallium (Tl+) ions are similar in size to potassium (K+) ions and can permeate K+ channels. A Tl+-sensitive fluorescent dye is loaded into cells expressing the target channel (Kir1.1).

  • Execution : When the channels are open, the addition of a Tl+-containing solution to the extracellular medium results in Tl+ influx, which causes a measurable change in the dye's fluorescence.

  • Screening : Test compounds from the library are added to the cells prior to Tl+ addition. Inhibitors of the Kir1.1 channel prevent or reduce Tl+ influx, resulting in a diminished fluorescence signal compared to control wells. This allows for the rapid identification of potential inhibitors from a large collection of compounds.[3]

Patch Clamp Electrophysiology

To confirm the inhibitory activity of this compound and to characterize its mechanism of action, patch clamp electrophysiology was employed.[1] This technique provides a direct measurement of ion flow through the channel.

  • Principle : A glass micropipette with a very fine tip is used to form a high-resistance (giga-ohm) seal with the membrane of a cell expressing the ion channel. This electrical isolation allows for the precise control of the membrane voltage and the measurement of picoampere-level currents flowing through the channel.

  • Application : Researchers used this method to generate current-voltage (I-V) relationship curves in the presence and absence of this compound. The data demonstrated that this compound's block of Kir1.1 is voltage-dependent, a key finding that suggested its binding site is within the pore.[1] It was also the primary method for determining the IC50 values and selectivity against other Kir channels.[3]

Site-Directed Mutagenesis

To pinpoint the molecular determinants of this compound's activity, site-directed mutagenesis was used in conjunction with patch clamp electrophysiology.[1]

  • Principle : This molecular biology technique is used to create specific, targeted changes to the DNA sequence of the gene encoding the ion channel. This results in the expression of a channel protein with a modified amino acid sequence.

  • Application : By systematically mutating amino acid residues within the channel's pore region and then testing this compound's effect on these mutant channels, researchers could identify residues critical for inhibitor binding. The dramatic loss of this compound sensitivity upon mutation of the N171 residue in Kir1.1 confirmed its importance as a key component of the binding site.[1][2]

Selectivity_Profile cluster_inhibited Inhibited Channels cluster_unaffected Unaffected Channels This compound This compound Kir1_1 Kir1.1 (ROMK) (IC50 ~0.2-0.3 µM) This compound->Kir1_1 High Potency Kir7_1 Kir7.1 (IC50 ~5-8 µM) This compound->Kir7_1 Moderate Potency Kir2_1 Kir2.1 This compound->Kir2_1 No Significant Effect Kir4_1 Kir4.1 This compound->Kir4_1 No Significant Effect

Figure 3: The selectivity profile of this compound across different Kir channel subtypes.

Significance and Limitations

The discovery of this compound was a watershed moment for the pharmacology of Kir channels. As the first-in-class small-molecule inhibitor for Kir1.1, it validated the feasibility of targeting this channel with drug-like molecules.[2] It has been used as a critical tool to explore the physiology of Kir7.1, revealing its roles in regulating uterine muscle contractility and its coupling to melanocortin receptors in the hypothalamus.[1]

However, this compound itself has limitations as a chemical probe. Its off-target activity on Kir7.1 means it cannot be used to exclusively interrogate the function of Kir1.1, particularly for in vivo studies aiming to validate Kir1.1 as a diuretic target.[3] This lack of selectivity was a primary motivation for subsequent medicinal chemistry efforts that led to the development of VU591, a more selective Kir1.1 inhibitor.[3] Furthermore, this compound has been noted as not being a good probe for ROMK function in the kidney.[6][7]

Conclusion

This compound holds a significant place in the history of ion channel pharmacology. Its discovery through an innovative high-throughput screen provided the first small-molecule key to unlock the complex biology of the Kir1.1 channel. The detailed characterization of its potency, selectivity, and pore-blocking mechanism of action has furnished a deep understanding of how small molecules can modulate this important class of ion channels. While its utility as a specific probe is limited by off-target effects, the knowledge gained from this compound has been instrumental in guiding the successful development of next-generation, highly selective Kir1.1 inhibitors with therapeutic potential.

References

Unveiling the Molecular Interactions of VU590: A Technical Guide to its Primary Cellular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary cellular targets of the small molecule inhibitor, VU590. We delve into the quantitative data, detailed experimental methodologies, and the intricate signaling pathways associated with its mechanism of action. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, ion channel biology, and drug discovery.

Executive Summary

This compound is a potent, publicly disclosed small-molecule inhibitor of the inward rectifier potassium (Kir) channel subfamily. Its primary cellular targets have been identified as Kir1.1 (ROMK) and, to a lesser extent, Kir7.1 . This compound exhibits submicromolar affinity for Kir1.1, making it a valuable tool for studying the physiological roles of this channel, which is a key player in renal salt and potassium homeostasis and a potential diuretic target. Its inhibitory action on Kir7.1 has also been instrumental in uncovering the roles of this channel in processes such as myometrial contractility and melanocortin signaling. This guide will explore the specifics of these interactions, the experimental basis for these findings, and the broader implications for cellular signaling.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound against its primary targets has been quantified using various electrophysiological and fluorescence-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

TargetIC50 (µM)Assay TypeReference
Kir1.1 (ROMK) 0.2 - 0.29Thallium Flux Assay, Patch-Clamp Electrophysiology[1][2]
Kir7.1 ~8Thallium Flux Assay, Patch-Clamp Electrophysiology[1][2]
Kir2.1 No significant inhibitionPatch-Clamp Electrophysiology[1]
Kir4.1 No significant inhibitionPatch-Clamp Electrophysiology[1]

Mechanism of Action: A Pore-Blocking Interaction

This compound exerts its inhibitory effect by physically occluding the ion-conducting pore of the Kir channels. This mechanism is supported by several key experimental observations:

  • Voltage- and K+-Dependence: The blocking action of this compound is dependent on both the membrane voltage and the extracellular potassium concentration. This is a characteristic feature of pore blockers, where the blocker's access to its binding site within the pore is influenced by the transmembrane electrical field and the flow of ions.

  • Binding Site within the Pore: Mutagenesis studies have identified critical amino acid residues within the pore-lining region of both Kir1.1 and Kir7.1 that are essential for this compound binding.

    • In Kir1.1 , asparagine 171 (N171) is a key residue for high-affinity block.[1]

    • In Kir7.1 , the binding mode is different, with residues such as glutamate 149 (E149) and alanine 150 (A150) playing a crucial role.[1]

The differential binding modes within the pore of these two channels likely contribute to the observed difference in inhibitory potency.

Experimental Protocols

The characterization of this compound's interaction with its target channels has relied on a combination of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel activity in living cells.

Objective: To measure the inhibitory effect of this compound on Kir1.1 and Kir7.1 channel currents.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the Kir channel of interest (e.g., Kir1.1 or Kir7.1).

  • Cell Preparation: Transfected cells are dissociated and plated on glass coverslips for recording.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Solutions:

    • Intracellular Solution (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2 (pH adjusted to 7.3 with KOH).

    • Extracellular Solution (in mM): 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2 (pH adjusted to 7.4 with KOH). Different concentrations of extracellular K+ can be used to study the K+-dependence of the block.

  • Recording:

    • A gigaohm seal is formed between the micropipette and the cell membrane.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • Membrane potential is held at a specific voltage (e.g., -80 mV) and voltage steps or ramps are applied to elicit channel currents.

    • This compound is applied to the extracellular solution at various concentrations to determine the dose-dependent inhibition of the channel current.

  • Data Analysis: The recorded currents are amplified, filtered, and digitized. The percentage of current inhibition at each this compound concentration is calculated to determine the IC50 value.

experimental_workflow_patch_clamp cluster_prep Cell & Pipette Preparation cluster_recording Recording cluster_analysis Data Analysis cell_culture HEK293 Cell Culture transfection Kir Channel Transfection cell_culture->transfection dissociation Cell Dissociation & Plating transfection->dissociation giga_seal Gigaohm Seal Formation dissociation->giga_seal pipette_pulling Micropipette Fabrication pipette_pulling->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Voltage Clamp & Current Measurement whole_cell->voltage_clamp drug_application This compound Application voltage_clamp->drug_application data_acquisition Data Acquisition & Filtering drug_application->data_acquisition inhibition_calc Inhibition Calculation data_acquisition->inhibition_calc ic50_determination IC50 Determination inhibition_calc->ic50_determination

Fig. 1: Whole-Cell Patch-Clamp Workflow
Thallium Flux Assay

This is a high-throughput fluorescence-based assay used for screening and characterizing ion channel modulators.

Objective: To measure the inhibitory effect of this compound on Kir channel activity in a high-throughput format.

Methodology:

  • Cell Culture and Plating: HEK293 cells stably expressing the Kir channel of interest are plated in 384-well microplates.

  • Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™).

  • Compound Incubation: Cells are incubated with varying concentrations of this compound.

  • Thallium Stimulation: A stimulus buffer containing thallium (Tl+) is added to the wells. Tl+ is a surrogate for K+ and can pass through open Kir channels.

  • Fluorescence Measurement: The influx of Tl+ into the cells leads to an increase in the fluorescence of the intracellular dye. This fluorescence is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the channel activity. The inhibition of this rate by this compound is used to calculate the IC50 value.

experimental_workflow_thallium_flux cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis cell_plating Cell Plating (384-well) dye_loading Dye Loading cell_plating->dye_loading compound_incubation This compound Incubation dye_loading->compound_incubation thallium_addition Thallium Stimulation compound_incubation->thallium_addition fluorescence_reading Fluorescence Measurement thallium_addition->fluorescence_reading rate_analysis Rate of Fluorescence Increase fluorescence_reading->rate_analysis ic50_calculation IC50 Calculation rate_analysis->ic50_calculation

Fig. 2: Thallium Flux Assay Workflow
Molecular Modeling and Docking

Computational methods are used to predict the binding mode of this compound within the Kir channel pore.

Objective: To elucidate the molecular interactions between this compound and the Kir1.1 and Kir7.1 channels.

Methodology:

  • Homology Modeling: Three-dimensional structural models of Kir1.1 and Kir7.1 are built based on the crystal structures of related Kir channels.

  • Ligand Preparation: The 3D structure of this compound is generated and its low-energy conformations are determined.

  • Molecular Docking: Computational docking algorithms (e.g., Rosetta) are used to predict the binding pose of this compound within the pore of the channel models. This involves exploring a vast number of possible orientations and conformations of the ligand within the binding site.

  • Scoring and Analysis: The predicted binding poses are ranked based on a scoring function that estimates the binding energy. The top-scoring poses are then analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the channel residues.

  • Experimental Validation: The predictions from molecular modeling are validated experimentally through site-directed mutagenesis, where key interacting residues are mutated and the effect on this compound inhibition is measured.

logical_relationship_modeling homology_modeling Homology Modeling of Kir Channels molecular_docking Molecular Docking (e.g., Rosetta) homology_modeling->molecular_docking ligand_prep This compound 3D Structure & Conformations ligand_prep->molecular_docking scoring Pose Scoring & Analysis molecular_docking->scoring validation Experimental Validation (Mutagenesis) scoring->validation

Fig. 3: Molecular Modeling and Validation Logic

Signaling Pathways and Physiological Relevance

The inhibition of Kir1.1 and Kir7.1 by this compound has significant implications for cellular signaling and physiological function.

Kir1.1 (ROMK) Signaling in the Kidney

Kir1.1 plays a crucial role in potassium secretion in the distal nephron of the kidney. Its activity is tightly regulated by a complex signaling network.

  • Upstream Regulation: Kir1.1 activity is modulated by various kinases and phosphatases in response to changes in dietary potassium levels. For instance, with a high potassium diet, aldosterone levels increase, leading to the activation of signaling pathways that increase Kir1.1 expression and activity at the apical membrane of principal cells. Conversely, a low potassium diet activates protein tyrosine kinases (e.g., c-Src) that phosphorylate Kir1.1, leading to its internalization and reduced potassium secretion.

  • Downstream Effects: By mediating potassium efflux, Kir1.1 helps to maintain the negative membrane potential across the apical membrane. This electrical gradient is essential for the function of other key transporters, such as the epithelial sodium channel (ENaC), which is responsible for sodium reabsorption. Therefore, inhibition of Kir1.1 by this compound not only reduces potassium secretion but also indirectly affects sodium reabsorption, leading to a diuretic effect.

signaling_pathway_kir1_1 cluster_upstream Upstream Regulation cluster_downstream Downstream Effects high_k High K+ Diet aldosterone Aldosterone high_k->aldosterone low_k Low K+ Diet ptk Protein Tyrosine Kinases (e.g., c-Src) low_k->ptk kir1_1 Kir1.1 (ROMK) aldosterone->kir1_1 ptk->kir1_1 k_secretion K+ Secretion diuresis Diuresis k_secretion->diuresis membrane_potential Apical Membrane Hyperpolarization enac ENaC Activity membrane_potential->enac na_reabsorption Na+ Reabsorption enac->na_reabsorption na_reabsorption->diuresis kir1_1->k_secretion kir1_1->membrane_potential This compound This compound This compound->kir1_1

Fig. 4: Kir1.1 (ROMK) Signaling Pathway
Kir7.1 Signaling

Kir7.1 is expressed in various tissues, including the uterus, brain, and retinal pigment epithelium, where it contributes to diverse physiological processes.

  • Regulation of Myometrial Contractility: In the uterus, Kir7.1 contributes to maintaining uterine muscle quiescence. Inhibition of Kir7.1 by this compound leads to myometrial contractions, suggesting that Kir7.1 could be a therapeutic target for conditions related to uterine contractility.[1]

  • Melanocortin Signaling: In the brain, Kir7.1 is involved in melanocortin signaling, which plays a role in regulating energy homeostasis and body weight.[1]

  • Retinal Function: Kir7.1 is crucial for the function of the retinal pigment epithelium, where it is involved in maintaining the proper ionic environment for photoreceptor function.

The upstream and downstream signaling partners of Kir7.1 are still being actively investigated, and this compound serves as a critical tool in these research endeavors.

signaling_pathway_kir7_1 cluster_uterus Uterus cluster_brain Brain cluster_retina Retina kir7_1 Kir7.1 quiescence Myometrial Quiescence kir7_1->quiescence melanocortin Melanocortin Signaling kir7_1->melanocortin rpe RPE Function kir7_1->rpe This compound This compound This compound->kir7_1 contraction Myometrial Contraction This compound->contraction energy_homeostasis Energy Homeostasis melanocortin->energy_homeostasis photoreceptor Photoreceptor Health rpe->photoreceptor

Fig. 5: Physiological Roles of Kir7.1

Conclusion

This compound is a well-characterized inhibitor of the inward rectifier potassium channels Kir1.1 and Kir7.1. Its specific and potent action, combined with a detailed understanding of its mechanism of action, makes it an invaluable research tool for dissecting the physiological and pathological roles of these channels. The quantitative data, experimental protocols, and signaling pathway information provided in this guide offer a solid foundation for researchers utilizing this compound in their studies and for those involved in the development of novel therapeutics targeting these important ion channels.

References

An In-depth Technical Guide to the Molecular Structure and Properties of VU590

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of VU590, a potent small-molecule inhibitor of the inward rectifier potassium (Kir) channels, Kir1.1 (also known as ROMK) and Kir7.1. This document details its molecular structure, physicochemical and pharmacological properties, mechanism of action, and the experimental protocols utilized in its characterization.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 7,13-bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-diazacyclopentadecane, was one of the first publicly disclosed small-molecule inhibitors of the Kir1.1 channel. Its discovery through high-throughput screening marked a significant step in the development of tool compounds for studying the physiological roles of Kir channels.

The molecular structure of this compound is characterized by a central 15-membered diazacrown ether ring, symmetrically substituted with two 4-nitrobenzyl groups. This structure is crucial for its inhibitory activity.

PropertyValue
IUPAC Name 7,13-bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-diazacyclopentadecane
Molecular Formula C₂₄H₃₂N₄O₇
Molecular Weight 488.53 g/mol
CAS Number 313505-85-0
Appearance Solid

Pharmacological Properties

This compound is a potent inhibitor of the renal outer medullary potassium (ROMK) channel, Kir1.1, with sub-micromolar affinity. It also exhibits inhibitory activity against Kir7.1, albeit with lower potency. Notably, this compound shows selectivity over other Kir channels such as Kir2.1 and Kir4.1.

TargetIC₅₀ ValueReference
Kir1.1 (ROMK)~0.2 µM - 290 nM[1][2]
Kir7.1~8 µM[1][2]
Kir2.1No significant effect[1]
Kir4.1No significant effect[1]

Mechanism of Action

This compound acts as a pore blocker of Kir1.1 and Kir7.1 channels.[1] Its binding site is located within the intracellular pore of the channel, and its inhibitory action is both voltage- and potassium-dependent.[1] This suggests that this compound enters the pore from the cytoplasmic side and physically occludes the ion conduction pathway.

Molecular Determinants of this compound Binding

Mutagenesis studies have identified key amino acid residues within the channel pore that are critical for this compound's inhibitory activity.

  • In Kir1.1 , asparagine 171 (N171) is a crucial residue for high-affinity block by this compound.[1] Mutation of this residue to a negatively charged amino acid, such as aspartate or glutamate, dramatically reduces the inhibitory potency of this compound.[1]

  • In Kir7.1 , the binding mode of this compound differs. While it also binds within the pore, interactions with residues equivalent to N171 in Kir1.1 are different. In Kir7.1, the presence of a negatively charged residue at the equivalent position enhances the block by this compound.[1]

cluster_kir11 Kir1.1 Channel VU590_Kir11 This compound Pore_Kir11 Channel Pore VU590_Kir11->Pore_Kir11 Enters from cytoplasm N171 N171 Residue Pore_Kir11->N171 interacts with Blockage_Kir11 Ion Flow Blocked N171->Blockage_Kir11 facilitates binding and

Inhibition of Kir1.1 by this compound.

Experimental Protocols

The characterization of this compound has relied on a combination of electrophysiological, molecular biology, and computational techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through Kir channels in the presence and absence of this compound to determine its inhibitory potency.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured and transiently transfected with the cDNA encoding the Kir channel of interest (e.g., Kir1.1 or Kir7.1).

  • Electrophysiological Recording:

    • Pipette Solution (Intracellular): Compositions may vary but a typical solution contains (in mM): 150 KCl, 2 MgCl₂, 10 HEPES, and 10 EGTA, with the pH adjusted to 7.4 with KOH.

    • Bath Solution (Extracellular): A standard solution contains (in mM): 150 KCl, 2 CaCl₂, 1 MgCl₂, and 10 HEPES, with the pH adjusted to 7.4 with KOH.

    • Voltage Protocol: Cells are typically held at a holding potential of 0 mV. Voltage ramps from -100 mV to +100 mV over 1 second are applied to elicit inward and outward currents.

  • Data Analysis: The current amplitudes in the presence of varying concentrations of this compound are measured and compared to the control currents to calculate the percentage of inhibition. IC₅₀ values are determined by fitting the concentration-response data to a Hill equation.

Site-Directed Mutagenesis

This method is employed to identify the specific amino acid residues involved in the binding of this compound.

Methodology:

  • Primer Design: Mutagenic primers are designed to introduce a specific amino acid substitution at the desired position (e.g., N171 in Kir1.1).

  • PCR Amplification: The plasmid containing the wild-type Kir channel cDNA is used as a template for PCR with the mutagenic primers.

  • Template Digestion: The parental, non-mutated DNA is digested using the DpnI enzyme, which specifically targets methylated DNA.

  • Transformation: The mutated plasmids are transformed into competent E. coli for amplification.

  • Sequence Verification: The presence of the desired mutation is confirmed by DNA sequencing.

  • Functional Analysis: The mutated channels are then expressed in a suitable cell line (e.g., HEK-293 cells) and their sensitivity to this compound is assessed using patch-clamp electrophysiology as described above.

Start Start: Characterize Kir Channel Inhibitor PatchClamp Whole-Cell Patch-Clamp Start->PatchClamp Mutagenesis Site-Directed Mutagenesis Start->Mutagenesis MolecularModeling Molecular Modeling Start->MolecularModeling DataAnalysis Data Analysis and Interpretation PatchClamp->DataAnalysis Mutagenesis->PatchClamp MolecularModeling->Mutagenesis Conclusion Conclusion: Determine Potency, Selectivity, and Binding Site DataAnalysis->Conclusion

Experimental workflow for this compound characterization.
Molecular Modeling and Docking

Computational methods are utilized to predict and visualize the binding mode of this compound within the pore of Kir channels.

Methodology:

  • Homology Modeling: A three-dimensional model of the Kir channel is generated based on the crystal structure of a related potassium channel.

  • Ligand Preparation: The 3D structure of this compound is generated and its low-energy conformations are calculated.

  • Molecular Docking: Docking simulations are performed to predict the most favorable binding poses of this compound within the channel pore.

  • Analysis: The predicted binding poses are analyzed to identify key interactions between this compound and specific amino acid residues of the channel, which can then be validated experimentally through site-directed mutagenesis.

Applications in Research

This compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of Kir1.1 and Kir7.1 channels. Its use has contributed to understanding the function of these channels in processes such as renal salt transport, myometrial contractility, and melanocortin signaling.[1] However, its dual activity on both Kir1.1 and Kir7.1 necessitates careful interpretation of experimental results. The development of more selective inhibitors, such as VU591 for Kir1.1, has been a subsequent step in advancing research in this area.

References

role of Kir channels in physiological processes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Inwardly Rectifying Potassium (Kir) Channels in Physiological Processes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Inwardly rectifying potassium (Kir) channels are a crucial family of ion channels that play a fundamental role in controlling cellular excitability and potassium homeostasis across a multitude of tissues.[1][2] Structurally distinct from voltage-gated potassium channels, Kir channels possess two transmembrane helices per subunit and form tetramers to create a potassium-selective pore.[3][4] Their defining characteristic, inward rectification, allows them to pass potassium ions more readily into the cell than out, a feature critical for stabilizing the resting membrane potential close to the potassium equilibrium potential without excessively impeding depolarization during an action potential.[1][3][4][5] This guide provides a comprehensive overview of the structure, function, and physiological significance of the seven Kir channel subfamilies, detailing their regulation, involvement in disease, and the experimental methodologies used for their study.

Introduction to Kir Channels

Structure and Classification

The basic building block of a Kir channel is a subunit containing two transmembrane helices (M1 and M2) connected by a pore-forming loop, with both the N- and C-termini located in the cytoplasm.[3][4] Four of these subunits co-assemble to form a functional homo- or heterotetrameric channel.[3][4][5]

The Kir channel family is composed of seven subfamilies (Kir1.x to Kir7.x), which can be categorized into four functional groups:[3][4][6]

  • Classical Kir channels (Kir2.x): Largely constitutively active and are major contributors to the resting membrane potential in excitable cells like neurons and cardiomyocytes.[3][4]

  • G protein-gated Kir channels (Kir3.x or GIRKs): Regulated by G-protein coupled receptors (GPCRs), playing a key role in inhibitory neurotransmission and heart rate regulation.[3][4]

  • ATP-sensitive K+ channels (Kir6.x): Co-assemble with sulfonylurea receptor (SUR) subunits to form K-ATP channels.[1][7][8] These channels are inhibited by intracellular ATP, directly linking the cell's metabolic state to its electrical activity, most notably in pancreatic beta-cells for insulin secretion.[1][8]

  • K+ transport channels (Kir1.x, Kir4.x, Kir5.x, Kir7.x): Primarily involved in potassium transport and homeostasis in epithelial tissues like the kidney and in glial cells.[3][4][9]

Fig 1: Basic tetrameric structure of a Kir channel embedded in the plasma membrane.
The Principle of Inward Rectification

The term "inwardly rectifying" describes the phenomenon where Kir channels conduct K+ ions more efficiently into the cell (at membrane potentials negative to the K+ equilibrium potential) than out of the cell (at potentials positive to the equilibrium potential).[1][5] This property is not due to the channel's intrinsic structure but results from a voltage-dependent block of the pore from the intracellular side by polyamines (like spermine and spermidine) and magnesium ions (Mg2+).[3][4] When the cell depolarizes, these positively charged molecules are driven into the pore, occluding it and preventing K+ efflux. This mechanism is vital for excitable cells, as it helps maintain a stable resting potential while allowing for the generation of long-duration action potentials by preventing K+ from short-circuiting the depolarizing currents.[1][5]

Physiological Roles and Regulation

Kir channels are ubiquitously expressed and perform diverse physiological functions depending on the subfamily and tissue location.[1][3]

Cardiovascular System

In the heart, Kir2.x channels are responsible for the IK1 current, which is critical for stabilizing the resting membrane potential of ventricular myocytes and for the final phase of repolarization.[10][11] Kir3.x (GIRK) channels, activated by acetylcholine released from the vagus nerve, mediate the IKACh current in the sinoatrial node.[12] This slows the heart rate by hyperpolarizing the pacemaker cells.

ligand Acetylcholine gpcr Muscarinic (M2) Receptor (GPCR) ligand->gpcr binds gprotein Heterotrimeric G-protein (αβγ) gpcr->gprotein activates g_alpha Gαi-GTP gprotein->g_alpha GDP->GTP g_beta_gamma Gβγ gprotein->g_beta_gamma dissociates kir3 Kir3 (GIRK) Channel g_beta_gamma->kir3 binds & activates k_efflux K+ Efflux kir3->k_efflux opens hyperpolarization Hyperpolarization (Slower Heart Rate) k_efflux->hyperpolarization

Fig 2: Signaling pathway for GPCR-mediated activation of Kir3.x (GIRK) channels.
Nervous System

In the central nervous system, Kir channels are essential for regulating neuronal excitability. Kir2.x channels contribute to the resting potential of neurons, while Kir3.x channels are activated by various neurotransmitters (e.g., GABA via GABA-B receptors) to produce slow inhibitory postsynaptic potentials.[12] In glial cells, particularly astrocytes, Kir4.1 channels are critical for spatial buffering of potassium, clearing excess K+ from the extracellular space following neuronal activity.[1] Dysfunction of Kir channels has been increasingly linked to neurodegenerative diseases.[13]

Endocrine System: Insulin Secretion

The K-ATP channel (Kir6.2/SUR1) in pancreatic β-cells is a cornerstone of glucose-stimulated insulin secretion.[1][8] When blood glucose is low, cellular ATP levels are low, K-ATP channels are open, and the cell membrane is hyperpolarized, preventing insulin release.[8] Following a meal, rising blood glucose increases intracellular ATP, which closes the K-ATP channels.[7][8] This leads to membrane depolarization, activation of voltage-gated calcium channels, and subsequent exocytosis of insulin-containing vesicles.[8]

glucose High Blood Glucose glut2 GLUT2 Transporter glucose->glut2 enters cell via metabolism Glycolysis & Oxidative Phosphorylation glut2->metabolism atp ↑ [ATP]/[ADP] Ratio metabolism->atp katp Kir6.2 (K-ATP) Channel atp->katp inhibits (closes) depolarization Membrane Depolarization katp->depolarization leads to ca_channel Voltage-Gated Ca2+ Channel depolarization->ca_channel opens ca_influx Ca2+ Influx ca_channel->ca_influx insulin Insulin Vesicle Exocytosis ca_influx->insulin triggers

Fig 3: Regulation of insulin secretion by Kir6.x (K-ATP) channels in pancreatic β-cells.
Renal Physiology

In the kidney, Kir1.1 (also known as ROMK) channels in the distal nephron are a primary pathway for potassium secretion into the urine, a process vital for maintaining overall K+ balance.[5][14] Kir4.1/Kir5.1 channels in the basolateral membrane of the distal convoluted tubule also play a role in K+ handling and are influenced by pH.[9][14]

Kir Channels in Disease (Channelopathies)

Mutations in the KCNJ genes that encode Kir channels are linked to a variety of inherited diseases, often termed "channelopathies".[2][9] These can be either loss-of-function or gain-of-function mutations.

Disease/Syndrome Affected Channel Gene Mutation Effect Key Clinical Features
Andersen-Tawil Syndrome Kir2.1KCNJ2Loss-of-functionPeriodic paralysis, cardiac arrhythmias (Long QT), dysmorphic features.[1][10]
Short QT Syndrome Kir2.1KCNJ2Gain-of-functionShortened QT interval, predisposition to ventricular arrhythmias.[1]
Bartter Syndrome, Type 2 Kir1.1 (ROMK)KCNJ1Loss-of-functionInability of kidneys to recycle potassium, leading to hypokalemia, metabolic alkalosis.[1][5]
EAST/SeSAME Syndrome Kir4.1KCNJ10Loss-of-functionEpilepsy, Ataxia, Sensorineural deafness, Tubulopathy.[9]
Permanent Neonatal Diabetes Kir6.2 (K-ATP)KCNJ11Gain-of-functionImpaired insulin secretion due to persistently open channels.[1][15]
Congenital Hyperinsulinism Kir6.2 (K-ATP)KCNJ11Loss-of-functionUnregulated insulin secretion leading to severe hypoglycemia.[1][5][15]
Cantú Syndrome Kir6.1 (K-ATP)KCNJ8Gain-of-functionMimics effects of K-ATP channel opener overdose; hypertrichosis, osteochondrodysplasia.[1][9]

Experimental Protocols for Studying Kir Channels

Patch-Clamp Electrophysiology

This is the gold-standard technique for studying ion channel function.

  • Objective: To measure the ionic currents flowing through Kir channels in the plasma membrane of a single cell.

  • Methodology:

    • Cell Preparation: Culture mammalian cells endogenously expressing or transfected with the Kir channel of interest.

    • Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular-like solution and positioned against the cell membrane.

    • Seal Formation: Gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the membrane.

    • Configuration:

      • Whole-Cell: The membrane patch under the pipette is ruptured, allowing electrical access to the entire cell. This is used to measure macroscopic currents.

      • Inside-Out Patch: The pipette is pulled away from the cell after gigaseal formation, excising a patch of membrane with the intracellular side facing the bath solution. This is ideal for studying the effects of intracellular modulators (e.g., ATP, Gβγ, polyamines).

    • Voltage Clamp: The membrane potential is controlled ("clamped") at various voltages, and the resulting current is measured. For Kir channels, a typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and applying a series of voltage steps or ramps to both negative and positive potentials to observe inward and outward currents.

    • Data Analysis: Current-voltage (I-V) relationships are plotted to characterize the rectification properties.

  • Typical Solutions:

    • Bath (Extracellular): (in mM) 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4. (High K+ is used to increase inward currents and set the reversal potential to 0 mV for easier analysis).

    • Pipette (Intracellular): (in mM) 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2; pH 7.2. Polyamines or nucleotides (ATP/ADP) can be added depending on the channel being studied.

Heterologous Expression in Xenopus Oocytes

This system allows for robust expression and functional characterization of ion channels in a controlled environment.

A 1. Kir Channel Gene in Plasmid B 2. In Vitro Transcription A->B C 3. cRNA Purification B->C D 4. Microinjection of cRNA into Xenopus Oocyte C->D E 5. Incubation (2-5 days) for Protein Expression and Trafficking D->E F 6. Two-Electrode Voltage Clamp (TEVC) Recording E->F G 7. Data Analysis (I-V Curves, etc.) F->G

Fig 4: Experimental workflow for studying Kir channels using Xenopus oocyte expression.
  • Methodology:

    • cRNA Synthesis: The gene for the Kir channel subunit(s) is cloned into a plasmid vector. The plasmid is linearized, and capped complementary RNA (cRNA) is synthesized in vitro using an RNA polymerase.

    • Oocyte Injection: Oocytes are harvested from a female Xenopus laevis frog. A defined amount of cRNA (in ng) is injected into the oocyte cytoplasm using a microinjection setup.

    • Incubation: The injected oocytes are incubated for 2-7 days to allow for translation of the cRNA and insertion of the functional channel tetramers into the plasma membrane.

    • Two-Electrode Voltage Clamp (TEVC): The oocyte is placed in a recording chamber. Two microelectrodes are inserted into the oocyte: one to measure the membrane voltage and one to inject current. The feedback amplifier clamps the membrane potential to a desired command voltage and measures the whole-cell current, which reflects the activity of the expressed Kir channels. This method is suitable for studying macroscopic currents and for drug screening.

Quantitative Data Summary

The biophysical properties of Kir channels can vary significantly between subfamilies. The following table summarizes representative quantitative data. (Note: Values can vary based on experimental conditions, expression system, and specific splice variants).

Channel Subfamily Typical Single-Channel Conductance (pS) Rectification Key Regulator(s) IC50 for Ba²+ Block
Kir1.1 (ROMK) 30-40WeakIntracellular pH (inhibition by low pH)~1 mM
Kir2.1 20-40StrongPIP₂, Polyamines (block)1-10 µM
Kir3.1/3.4 (GIRK) 35-45StrongGβγ subunits (activation), PIP₂1-5 µM
Kir4.1 20-30Weak-ModerateIntracellular pH (inhibition by low pH)~100 µM
Kir6.2/SUR1 (K-ATP) 50-80WeakIntracellular ATP (inhibition, IC50 ~10-100 µM)>1 mM

Conclusion and Therapeutic Outlook

Kir channels are indispensable regulators of cellular electrical activity and ion transport. Their diverse functions make them critical for normal physiology, and their dysfunction is the direct cause of numerous debilitating diseases. The unique regulatory mechanisms of different Kir subfamilies—such as metabolic sensing by K-ATP channels and signal integration by GIRK channels—make them attractive targets for drug development. For example, sulfonylurea drugs that close K-ATP channels are a frontline therapy for neonatal diabetes.[8] As our understanding of the structure-function relationships of these channels deepens, the potential for developing novel, subtype-selective modulators for treating cardiac arrhythmias, epilepsy, diabetes, and renal disorders continues to grow.

References

Foundational Research on VU590: A Technical Guide to a Pioneering Kir Channel Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research surrounding VU590, a pioneering small-molecule inhibitor of the inward rectifier potassium (Kir) channels. This compound was one of the first potent and publicly disclosed inhibitors for the renal outer medullary potassium (ROMK) channel (Kir1.1), a key regulator of salt and water balance and a potential therapeutic target for a novel class of diuretics. This document provides a comprehensive overview of its discovery, mechanism of action, and the key experimental methodologies employed in its characterization, serving as a vital resource for researchers in pharmacology and drug development.

Core Discovery and Activity

This compound was identified through a high-throughput screening (HTS) of approximately 225,000 small molecules for modulators of ROMK function. [1]This screen identified several novel antagonists, with this compound emerging as a potent inhibitor.

Quantitative Data Summary
Compound Target IC50 Reference
This compoundROMK (Kir1.1)300 nM[1]
This compoundROMK (Kir1.1)290 nM[2]
This compoundKir7.18 µM[2][3]
This compoundKir2.1No effect[1]
This compoundKir4.1No effect[1]

Table 1: Inhibitory Potency of this compound

Subsequent medicinal chemistry efforts, guided by the structure of this compound, led to the development of VU591, a more selective inhibitor of ROMK.

Compound Target IC50 Selectivity over Kir7.1 Reference
VU591ROMK (Kir1.1)240 nMHigh[1]

Table 2: Comparison with the more selective analog, VU591

Mechanism of Action: Pore Blockade

Electrophysiological studies have demonstrated that this compound acts as an intracellular pore blocker of the Kir1.1 channel. [3]This mechanism is characterized by a voltage- and potassium-dependent block, suggesting that the binding site for this compound is located within the cytoplasmic pore of the channel. [3][4] Mutagenesis studies have identified a key amino acid residue, asparagine 171 (N171), within the pore of Kir1.1 as being critical for the high-affinity block by this compound. [3][4]Mutation of this residue to a negatively charged amino acid, such as aspartate or glutamate, significantly reduces the inhibitory potency of this compound. [3][4]

cluster_membrane Cell Membrane cluster_channel Kir1.1 (ROMK) Channel cluster_result Extracellular Extracellular Intracellular Intracellular Pore Channel Pore N171 N171 Residue Pore->N171 Binds to Block Potassium Ion Flow Blocked Pore->Block Results in This compound This compound This compound->Pore Enters from intracellular side

Figure 1: Simplified diagram illustrating the pore-blocking mechanism of action of this compound on the Kir1.1 (ROMK) channel.

Experimental Protocols

The foundational research on this compound relied on two key experimental techniques: a fluorescence-based thallium flux assay for high-throughput screening and patch-clamp electrophysiology for detailed functional characterization.

High-Throughput Screening: Thallium Flux Assay

The initial discovery of this compound was made possible by a robust HTS assay that measured the flux of thallium (Tl+), a surrogate for potassium (K+), through the ROMK channel.

Principle: The assay utilizes a Tl+-sensitive fluorescent dye that increases its fluorescence upon binding to Tl+. Cells expressing the Kir channel of interest are loaded with this dye. The addition of a Tl+-containing solution to the extracellular medium leads to an influx of Tl+ through open channels, resulting in an increase in fluorescence. Inhibitors of the channel will block this influx and thus prevent the increase in fluorescence.

Detailed Methodology:

  • Cell Line Generation: A stable cell line, typically HEK293 cells, expressing the Kir channel of interest (e.g., Kir1.1) is generated.

  • Cell Plating: Cells are plated into multi-well plates (e.g., 384-well) and allowed to adhere overnight.

  • Dye Loading: The cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2) in a physiological buffer. This is typically done for 60 minutes at room temperature.

  • Compound Incubation: The small molecule library compounds, including this compound, are added to the wells and incubated for a defined period (e.g., 15-30 minutes) to allow for binding to the channel.

  • Thallium Addition and Signal Detection: A solution containing Tl+ is added to the wells, and the fluorescence intensity is measured immediately and kinetically over time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the channel activity. The inhibitory effect of each compound is calculated by comparing the fluorescence signal in the presence of the compound to the control wells (vehicle) and a positive control (known inhibitor).

cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis A Plate Kir1.1-expressing cells in 384-well plate B Load cells with Tl+-sensitive dye A->B C Add library compounds (including this compound) B->C D Add Tl+ solution C->D E Measure fluorescence kinetically D->E F Calculate rate of fluorescence increase E->F G Identify 'hits' with reduced fluorescence F->G

Figure 2: Workflow of the thallium flux assay used for the high-throughput screening and discovery of this compound.

Functional Characterization: Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold-standard method for studying ion channel function and was used to validate the inhibitory activity of this compound and to elucidate its mechanism of action.

Principle: This technique allows for the direct measurement of the ionic currents flowing through individual ion channels or the whole-cell membrane. A glass micropipette with a very small opening is used to form a high-resistance seal with the cell membrane, electrically isolating a "patch" of the membrane. The voltage across this membrane patch can be controlled ("clamped"), and the resulting current is measured.

Detailed Methodology (Whole-Cell Configuration):

  • Cell Preparation: Cells expressing the Kir channel of interest are grown on coverslips.

  • Pipette Preparation: A glass micropipette is fabricated and filled with an intracellular-like solution.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.

  • Whole-Cell Access: A brief pulse of suction is applied to rupture the membrane patch, allowing for electrical and diffusional access to the entire cell interior.

  • Voltage Protocol and Current Recording: A series of voltage steps are applied to the cell membrane, and the resulting ionic currents are recorded using an amplifier.

  • Compound Application: this compound is applied to the extracellular solution via a perfusion system.

  • Data Analysis: The effect of this compound on the current amplitude and kinetics is measured and analyzed to determine the IC50 and to investigate the mechanism of block (e.g., voltage-dependence).

cluster_setup Experimental Setup cluster_recording Recording Procedure cluster_outcome Analysis A Prepare Kir1.1-expressing cell on coverslip B Position patch pipette filled with intracellular solution A->B C Form gigaohm seal with cell membrane B->C D Rupture membrane for whole-cell access C->D E Apply voltage steps and record baseline current D->E F Perfuse with this compound and record inhibited current E->F G Determine IC50 and mechanism of block F->G

Figure 3: Workflow for the characterization of this compound using whole-cell patch-clamp electrophysiology.

Conclusion

The foundational research on this compound represents a significant milestone in the pharmacology of inward rectifier potassium channels. Its discovery through a robust HTS campaign and its detailed characterization using electrophysiological methods have not only provided a valuable chemical probe for studying the physiological roles of Kir1.1 and Kir7.1 but have also paved the way for the development of more selective and potent modulators of this important class of ion channels. The experimental workflows and mechanistic insights detailed in this guide continue to be relevant for the ongoing discovery and development of novel ion channel-targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for VU590 Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the characterization of the inward rectifier potassium (Kir) channel inhibitor, VU590, using whole-cell patch clamp electrophysiology. The methodologies outlined are based on established research and are intended to guide researchers in setting up and performing robust experiments to evaluate the effects of this compound on Kir1.1 and Kir7.1 channels.

Introduction

This compound is a small molecule inhibitor of the inward rectifier potassium (Kir) channel family, demonstrating potent inhibition of Kir1.1 (ROMK) and moderate inhibition of Kir7.1.[1][2] Inward rectifier potassium channels are crucial for maintaining cellular excitability and potassium homeostasis in various tissues, making them important therapeutic targets for conditions such as hypertension and certain cardiac arrhythmias.[1][2] Patch clamp electrophysiology is the gold-standard technique for directly measuring the activity of ion channels and is essential for characterizing the pharmacological properties of channel modulators like this compound. This document provides detailed protocols for the electrophysiological evaluation of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's inhibitory activity on Kir1.1 and Kir7.1 channels, as determined by patch clamp electrophysiology.

ChannelIC50Cell LineKey Characteristics of Inhibition
Kir1.1 (ROMK) ~0.2 µM[1][2]HEK-293Voltage- and K+-dependent block, suggesting an intracellular pore-blocking mechanism.[1][2]
Kir7.1 ~8 µM[1][2]HEK-293Voltage- and K+-dependent block.[1][2]

Experimental Protocols

This section details the methodologies for performing whole-cell patch clamp recordings to assess the inhibitory effects of this compound on Kir1.1 and Kir7.1 channels expressed in a mammalian cell line.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK-293) cells are a suitable host for the heterologous expression of Kir channels.

  • Culture Conditions: Maintain HEK-293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Transient Transfection: For transient expression of Kir channels, co-transfect HEK-293 cells with a plasmid encoding the desired Kir channel (e.g., human Kir1.1 or Kir7.1) and a fluorescent marker plasmid (e.g., eGFP) to allow for easy identification of transfected cells. Use a suitable transfection reagent, following the manufacturer's instructions. Recordings can typically be performed 24-48 hours post-transfection.

Electrophysiological Recordings

1. Recording Solutions:

SolutionComponentConcentration (mM)
Extracellular (Bath) Solution NaCl140
KCl5
CaCl₂2
MgCl₂1
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH
Intracellular (Pipette) Solution KCl140
MgCl₂2
EGTA10
HEPES10
ATP (magnesium salt)2
GTP (sodium salt)0.3
pH adjusted to 7.2 with KOH

2. This compound Preparation and Application:

  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store aliquots at -20°C.

  • Working Solutions: On the day of the experiment, dilute the stock solution into the extracellular solution to the desired final concentrations for dose-response analysis (e.g., ranging from 0.01 µM to 100 µM). Ensure the final DMSO concentration in the recording chamber does not exceed 0.1% to avoid solvent effects.

  • Application: Perfuse the recording chamber with the this compound-containing extracellular solution. Allow sufficient time for the drug to equilibrate and for the channel block to reach a steady state before recording.

3. Whole-Cell Patch Clamp Procedure:

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach a transfected cell (identified by fluorescence) with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (gigaseal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.

  • Data Acquisition: Record whole-cell currents using a patch-clamp amplifier and appropriate data acquisition software. Compensate for pipette and whole-cell capacitance. Monitor series resistance and terminate the recording if it changes significantly.

4. Voltage-Clamp Protocols:

  • Current-Voltage (I-V) Relationship:

    • Hold the cell at a potential of -80 mV.

    • Apply a series of voltage steps from -120 mV to +60 mV in 20 mV increments for a duration of 500 ms.

    • Alternatively, a voltage ramp from -120 mV to +60 mV over 1 second can be used.

    • Record currents before and after the application of this compound to determine the extent of inhibition at different voltages.

  • Voltage-Dependence of Block:

    • To assess the voltage-dependence of the block, compare the percentage of current inhibition at different membrane potentials from the I-V protocol. A stronger block at more depolarized potentials is indicative of a voltage-dependent pore block.

  • Time Course of Inhibition:

    • Continuously record the current at a fixed holding potential (e.g., -80 mV) while perfusing with a single concentration of this compound to determine the onset and steady-state of the block.

5. Data Analysis:

  • Percentage of Inhibition: Calculate the percentage of current inhibited by this compound at each concentration using the following formula: % Inhibition = (1 - (I_this compound / I_control)) * 100 where I_this compound is the current in the presence of this compound and I_control is the current before this compound application.

  • IC50 Determination: Plot the percentage of inhibition as a function of the this compound concentration and fit the data to a Hill equation to determine the half-maximal inhibitory concentration (IC50).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.

VU590_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Kir_channel Kir Channel (Kir1.1 or Kir7.1) K_in K+ Kir_channel->K_in K_out K+ K_out->Kir_channel K+ Influx This compound This compound This compound->Kir_channel Block

Caption: Mechanism of this compound inhibition on Kir channels.

Patch_Clamp_Workflow A HEK-293 Cell Culture & Transfection with Kir Channel B Whole-Cell Patch Clamp Configuration A->B 24-48h post-transfection C Record Baseline Kir Channel Current B->C D Perfuse with this compound C->D E Record Kir Current in Presence of this compound D->E F Data Analysis: % Inhibition, IC50, Voltage Dependence E->F

Caption: Experimental workflow for this compound patch clamp electrophysiology.

References

Application Notes: Utilizing VU590 in Thallium Flux Assays for Kir Channel Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

VU590 is a significant small-molecule inhibitor primarily targeting the inward rectifier potassium (Kir) channel, Kir1.1 (also known as ROMK)[1][2]. Discovered through high-throughput screening, it was the first publicly disclosed submicromolar inhibitor for this channel[1][3]. Kir channels are crucial for maintaining cellular excitability and potassium homeostasis in various tissues, including the kidneys, heart, and brain[4]. They are characterized by a greater tendency to conduct K+ ions into the cell than out, a property known as inward rectification[4][5]. The thallium flux assay is a robust, fluorescence-based method widely used in high-throughput screening (HTS) to measure the activity of potassium channels[6][7]. This assay leverages the permeability of K+ channels to thallium ions (Tl+) as a surrogate for K+[8][9]. When Tl+ enters a cell through an open channel, it binds to a specific fluorescent indicator dye, causing a detectable increase in fluorescence that is proportional to channel activity[7][8][10].

This compound acts as a pore blocker, with its binding site located within the channel's pore[1][5]. Its inhibitory action is dependent on both voltage and potassium concentration[1][3]. These application notes provide detailed protocols and data for utilizing this compound as a reference inhibitor in thallium flux assays designed to screen for new modulators of Kir channels, particularly Kir1.1.

Quantitative Data Summary: this compound Potency and Selectivity

This compound exhibits varying potency across different Kir channel subtypes. This selectivity is a critical factor in its use as a pharmacological tool. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against several Kir channels as determined by thallium flux and electrophysiology assays.

Channel TargetIC50 ValueAssay TypeCommentsReference
Kir1.1 (ROMK) ~0.2 - 0.3 µMThallium Flux / ElectrophysiologyPotent inhibitor.[1][2][5]
Kir7.1 ~8 µMThallium Flux / ElectrophysiologyModerate inhibitor.[1][2]
Kir2.1 No effect at 10 µMElectrophysiologyConsidered selective against this channel.[5]
Kir4.1 No effect at 10 µMElectrophysiologyConsidered selective against this channel.[5]

Visualizations: Pathways and Protocols

Thallium_Flux_Workflow start 1. Cell Plating (Kir-expressing cells) load_dye 2. Dye Loading Load cells with Tl+-sensitive dye (e.g., FluxOR™) start->load_dye wash 3. Wash Step Remove extracellular dye load_dye->wash add_compound 4. Compound Incubation Add this compound (or test compounds) Pre-incubate wash->add_compound read_baseline 5. Baseline Fluorescence Measure initial fluorescence in plate reader add_compound->read_baseline add_stimulus 6. Thallium Stimulus Inject Tl+/K+ stimulus buffer to open channels read_baseline->add_stimulus   Automated injection read_kinetic 7. Kinetic Reading Measure fluorescence increase over time add_stimulus->read_kinetic analyze 8. Data Analysis Calculate rate of Tl+ influx (slope) Generate dose-response curves read_kinetic->analyze

Experimental Protocols

This section details a generalized protocol for performing a thallium flux assay to measure the inhibitory activity of this compound on Kir1.1 channels expressed in a stable cell line (e.g., HEK-293 or U2-OS).

I. Materials and Reagents

  • Cell Line: A mammalian cell line (e.g., U2-OS) stably expressing the Kir channel of interest (e.g., Kir1.1)[6].

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (if required).

  • Assay Plates: 96-well or 384-well black-walled, clear-bottom microplates.

  • Thallium Flux Assay Kit: A commercial kit such as the FluxOR™ Potassium Ion Channel Assay Kit (Thermo Fisher Scientific) is recommended[6][8][11]. These kits typically include:

    • Thallium-sensitive dye (e.g., FluxOR™ Reagent)

    • Probenecid (an anion transporter inhibitor to prevent dye leakage)

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

    • Thallium Sulfate (Tl₂SO₄) concentrate

    • Potassium Sulfate (K₂SO₄) concentrate (for stimulating voltage-gated channels, may be omitted for constitutively active Kir channels)[11].

  • This compound Stock Solution: Prepare a high-concentration stock (e.g., 10 mM) of this compound in DMSO.

  • Control Compounds: Positive control (e.g., known channel blocker) and negative control (vehicle, e.g., DMSO).

  • Plate Reader: A fluorescence microplate reader with kinetic reading capabilities and automated injection (e.g., FlexStation® or FLIPR®)[11][12].

II. Cell Preparation and Plating

  • Culture the Kir1.1-expressing cells according to standard cell culture protocols.

  • Harvest the cells using a non-enzymatic dissociation solution to avoid damaging channel proteins.

  • Seed the cells into the black-walled, clear-bottom microplates at a density of approximately 5,000-10,000 cells per well[12].

  • Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence and formation of a monolayer.

III. Assay Procedure

This procedure is adapted from generalized thallium flux assay protocols[8][11][12].

  • Dye Loading:

    • Prepare the Dye Loading Buffer by mixing the thallium-sensitive dye and Probenecid into the Assay Buffer according to the kit manufacturer's instructions.

    • Remove the culture medium from the cell plates.

    • Add 50-100 µL of Dye Loading Buffer to each well.

    • Incubate the plate at room temperature in the dark for 30-60 minutes[12][13].

  • Compound Preparation and Incubation:

    • While cells are loading, prepare a serial dilution of this compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.5%.

    • After the dye loading incubation, remove the Dye Loading Buffer from the wells.

    • Add the prepared this compound dilutions (and controls) to the respective wells.

    • Incubate the plate for an additional 15-30 minutes at room temperature to allow the compound to bind to the channel[12].

  • Thallium Flux Measurement:

    • Prepare the Stimulus Buffer containing thallium sulfate. For constitutively active channels like many Kir subtypes, a buffer containing only Tl+ is sufficient to generate a signal due to the strong inward driving force[11]. The final in-well Tl+ concentration is typically around 2 mM[11].

    • Place the assay plate into the fluorescence plate reader.

    • Set the reader to record a baseline fluorescence for 10-30 seconds[11].

    • Program the instrument to automatically inject the Stimulus Buffer into each well.

    • Continue to record the fluorescence kinetically every 1-2 seconds for an additional 60-180 seconds post-injection[11].

IV. Data Analysis

  • Normalization: For each well, normalize the kinetic data by dividing the fluorescence at each time point (F) by the average baseline fluorescence (F₀). This gives an F/F₀ ratio[14].

  • Rate Calculation: The rate of thallium influx is determined by calculating the initial slope (or Vmax) of the fluorescence increase immediately following the stimulus addition[14]. This rate is directly proportional to the activity of the Kir channels.

  • Dose-Response Curve:

    • Plot the calculated rates of thallium influx against the corresponding concentrations of this compound.

    • Fit the data to a four-parameter logistic equation to generate a dose-response curve.

    • From this curve, determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the Kir channel activity.

References

Application Notes and Protocols for VU590 in Kidney Physiology Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU590 is a small-molecule inhibitor of the inward rectifier potassium (Kir) channels, Kir1.1 (also known as the renal outer medullary potassium channel, ROMK) and Kir7.1.[1][2][3] In the kidney, Kir1.1 is a crucial component of potassium secretion and sodium reabsorption in the thick ascending limb and collecting duct.[1][4] Its inhibition presents a potential therapeutic strategy for diuretic action. This compound, being one of the first publicly disclosed inhibitors of Kir1.1, serves as a valuable pharmacological tool for investigating renal physiology and the therapeutic potential of Kir channel modulation.[1][3]

These application notes provide a summary of this compound's characteristics, quantitative data on its activity, and detailed protocols for its use in key experimental paradigms relevant to kidney physiology research.

Data Presentation

Quantitative Data for this compound Inhibition of Kir Channels

The following table summarizes the inhibitory potency of this compound against its primary targets, the Kir1.1 and Kir7.1 channels. This data is essential for designing experiments and interpreting results.

ChannelIC50NotesReference
Kir1.1 (ROMK) ~0.2 µM - 0.29 µMSubmicromolar affinity. The primary target for diuretic research.[1][2][3]
Kir7.1 ~8 µMModerate selectivity over Kir7.1. Important to consider potential off-target effects at higher concentrations.[1][2][3]
Kir2.1 No apparent effectDemonstrates selectivity against some other Kir channels.[1]
Kir4.1 No apparent effectDemonstrates selectivity against some other Kir channels.[1]

Signaling Pathways and Experimental Workflow Visualization

Kir1.1 (ROMK) Signaling in the Cortical Collecting Duct

Kir1_1_Signaling cluster_lumen Tubular Lumen cluster_cell Principal Cell Lumen ENaC ENaC Kir1_1 Kir1.1 (ROMK) Na_in [Na+]i ENaC->Na_in Na+ influx K_out Kir1_1->K_out K+ efflux NaK_ATPase Na+/K+ ATPase K_in [K+]i NaK_ATPase->K_in K+ influx Na_out Na_out->NaK_ATPase Na+ efflux

Caption: Role of Kir1.1 in the principal cell of the cortical collecting duct.

General Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Rodent Model) patch_clamp Whole-Cell Patch Clamp (e.g., HEK293 cells expressing Kir1.1) ic50 Determine IC50 of this compound patch_clamp->ic50 Measure current inhibition dosing Administer this compound (e.g., oral gavage) patch_clamp->dosing Inform dose selection metabolic_cage Metabolic Cage Study dosing->metabolic_cage urine_collection Collect Urine (e.g., 24h) metabolic_cage->urine_collection analysis Analyze Urine Volume & Electrolytes (Na+, K+) urine_collection->analysis

Caption: Workflow for evaluating this compound from in vitro potency to in vivo diuretic effect.

Experimental Protocols

In Vitro Characterization: Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted from methodologies used to characterize the molecular mechanism of this compound.[1] It is designed to measure the inhibitory effect of this compound on Kir1.1 or Kir7.1 channels expressed in a heterologous system, such as HEK-293T cells.

Objective: To determine the concentration-response relationship and IC50 value of this compound for a specific Kir channel.

Materials:

  • HEK-293T cells transfected with the Kir channel of interest (e.g., Kir1.1-K80M for enhanced functional expression).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Standard bath solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 5 glucose, and 10 HEPES free acid, pH 7.4.

  • Internal pipette solution (in mM): 135 KCl, 2 MgCl2, 1 EGTA, 10 HEPES-free acid, and 2 Na2ATP, pH 7.3.

  • 2 mM Barium Chloride (BaCl2) for determining leak current.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass micropipettes (2-4 MΩ resistance).

Procedure:

  • Cell Preparation:

    • Culture and transfect HEK-293T cells with the plasmid encoding the Kir channel of interest.

    • Prior to recording, dissociate cells using a gentle enzyme (e.g., 0.25% trypsin/EDTA), plate them on poly-L-lysine-coated coverslips, and allow them to recover for at least 1 hour at 37°C.[1]

  • Electrophysiological Recording:

    • Transfer a coverslip to the recording chamber on the microscope and perfuse with the standard bath solution.

    • Pull micropipettes and fill with the internal solution.

    • Establish a whole-cell patch-clamp configuration on a single, isolated transfected cell.

    • Voltage-clamp the cell at a holding potential of -75 mV.[1]

    • Apply a voltage protocol to elicit Kir channel currents. A typical protocol involves stepping to -120 mV for 200 ms before ramping to +120 mV.[1]

  • Application of this compound:

    • Record a stable baseline current in the standard bath solution.

    • Prepare serial dilutions of this compound in the bath solution from the stock solution.

    • Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.

    • Record the current inhibition at each concentration.

  • Data Analysis:

    • At the end of the experiment, apply 2 mM BaCl2 to block the Kir channel current completely. This allows for the measurement of the leak current, which should be subtracted from all recordings.[1]

    • Calculate the percentage of current inhibition for each this compound concentration relative to the baseline current.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data with a standard dose-response curve to determine the IC50 value.

In Vivo Assessment: Diuretic and Natriuretic Efficacy in Rodents (Adapted Protocol)

This is a generalized protocol for a metabolic cage study to assess the diuretic, natriuretic, and kaliuretic effects of a test compound like this compound in rats. This protocol is based on standard pharmacological screening methods for diuretics.

Objective: To evaluate the effect of this compound on urine volume and electrolyte excretion in a rodent model.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-250 g).

  • Metabolic cages designed for the separation and collection of urine and feces.

  • This compound suspension (e.g., in 0.5% methylcellulose).

  • Vehicle control (e.g., 0.5% methylcellulose).

  • Positive control (e.g., Furosemide, 10 mg/kg).

  • Oral gavage needles.

  • Graduated cylinders for urine volume measurement.

  • Flame photometer or ion-selective electrodes for Na+ and K+ analysis.

Procedure:

  • Acclimatization:

    • House rats in the metabolic cages for at least 2-3 days before the experiment to allow for adaptation to the new environment and minimize stress-induced variations.

  • Experimental Groups:

    • Divide animals into groups (n=6-8 per group):

      • Group 1: Vehicle control.

      • Group 2: Positive control (Furosemide).

      • Group 3-5: this compound at increasing doses (e.g., 10, 30, 100 mg/kg, p.o.). Doses should be selected based on in vitro potency and preliminary pharmacokinetic data if available.

  • Dosing and Sample Collection:

    • Fast the animals overnight (12-18 hours) with free access to water.

    • On the day of the experiment, administer a water load (e.g., 25 ml/kg, p.o.) to ensure adequate hydration and urine flow.

    • Immediately after the water load, administer the vehicle, positive control, or this compound via oral gavage.

    • Place the animals back into the metabolic cages and collect urine over a specified period, typically 5 to 24 hours.

  • Analysis:

    • At the end of the collection period, measure the total volume of urine for each animal.

    • Centrifuge the urine samples to remove any contaminants.

    • Analyze the supernatant for sodium (Na+) and potassium (K+) concentrations using a flame photometer or other suitable method.

    • Calculate the total excretion of Na+ and K+ for each animal (concentration × volume).

  • Data Interpretation:

    • Compare the urine volume and electrolyte excretion in the this compound-treated groups to the vehicle control group.

    • A significant increase in urine volume (diuresis), Na+ excretion (natriuresis), and potentially altered K+ excretion (kaliuresis) would indicate a pharmacological effect of this compound on renal function. The effect on potassium excretion is of particular interest, as Kir1.1 inhibition is hypothesized to be potassium-sparing.

Ex Vivo/In Situ Analysis: Isolated Perfused Kidney Tubule (Conceptual Protocol)

For more detailed mechanistic studies, an isolated perfused tubule preparation can be used to directly assess the effects of this compound on specific nephron segments. This is a highly specialized and technically demanding technique.

Objective: To directly measure the effect of this compound on transport processes in an isolated segment of the renal tubule (e.g., the thick ascending limb or collecting duct).

General Methodology:

  • A kidney from a rabbit or mouse is removed and sliced.

  • A single tubule segment is dissected under a microscope.

  • The isolated tubule is transferred to a perfusion chamber and mounted between a series of concentric glass pipettes.

  • The tubule is perfused with an artificial solution, and the composition of the collected fluid is analyzed.

  • This compound can be added to either the luminal perfusate or the bathing solution to assess its effects on ion and water transport across the tubular epithelium.

  • Endpoints can include changes in transepithelial voltage, ion fluxes (measured with ion-selective electrodes or by analyzing the collected perfusate), and water reabsorption.

This technique would allow for a precise determination of the site and mechanism of this compound action within the nephron, independent of systemic hemodynamic effects.

References

Application Notes and Protocols for Studying Uterine Contractility with VU590

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regulation of uterine contractility is a complex physiological process crucial for reproductive events such as parturition. Dysregulation of this process can lead to serious clinical conditions, including preterm labor and dystocia. Myometrial cell excitability is a key determinant of uterine contractility and is largely governed by the activity of various ion channels. Among these, the inwardly rectifying potassium (Kir) channels play a significant role in setting the resting membrane potential.

The Kir7.1 channel (encoded by the KCNJ13 gene) has been identified as a critical regulator of uterine excitability.[1][2][3] This channel contributes to the hyperpolarization of myometrial smooth muscle cells, thereby promoting a state of uterine quiescence, particularly during gestation.[1][2] Inhibition of Kir7.1 leads to membrane depolarization, an increase in cellular excitability, and consequently, uterine contractions.

VU590 is a known inhibitor of the Kir7.1 potassium channel.[1][2] Its ability to modulate myometrial excitability makes it a valuable pharmacological tool for studying the role of Kir7.1 in uterine physiology and for investigating potential therapeutic strategies for conditions requiring uterine stimulation. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study uterine contractility in an in vitro setting.

Signaling Pathway of this compound in Myometrial Cells

The primary mechanism of action of this compound in uterine smooth muscle cells is the inhibition of the Kir7.1 potassium channel. This initiates a cascade of events leading to muscle contraction.

VU590_Signaling_Pathway cluster_membrane Myometrial Cell Membrane cluster_cytosol Cytosol This compound This compound Kir71 Kir7.1 Channel This compound->Kir71 Inhibits K_ion K+ Kir71->K_ion K⁺ Efflux (blocked) Depolarization Membrane Depolarization Kir71->Depolarization Leads to VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Activates Ca_ion_in Ca²⁺ Influx VGCC->Ca_ion_in Opens Ca_ion_cyto ↑ Intracellular [Ca²⁺] Ca_ion_in->Ca_ion_cyto Increases Contraction Myometrial Contraction Ca_ion_cyto->Contraction Initiates Experimental_Workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experimentation cluster_analysis Data Analysis A Isolate Uterine Horns B Prepare Myometrial Strips A->B C Mount Strips in Organ Bath B->C D Apply Initial Tension (e.g., 1-2 g) C->D E Equilibrate for 60-90 min D->E F Record Baseline Contractions E->F G Add this compound (Cumulative Doses) F->G H Record Contractile Response G->H I Measure Frequency, Amplitude, and Integral of Contractions H->I J Generate Dose-Response Curves I->J

References

Application Notes and Protocols for the In Vitro Use of VU590 (ML418) on Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in vitro use of the Kir7.1 potassium channel inhibitor, commonly referred to as VU590. It is important to note that while the name this compound is used, the more extensively characterized and published compound with the same mechanism of action is ML418 . For clarity and accuracy, this document will primarily refer to ML418, which has a reported IC50 of 310 nM for the Kir7.1 channel.[1][2][3][4] The full chemical name for this compound is 7,13-bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-diazacyclopentadecane dihydrochloride. These compounds are potent blockers of the inwardly rectifying potassium channel Kir7.1, which plays a crucial role in maintaining cellular membrane potential and is involved in various physiological processes, including uterine muscle contraction and electrolyte homeostasis in the eye.[1][2]

These notes are intended to guide researchers in designing and executing in vitro experiments to study the effects of Kir7.1 inhibition on various cell lines.

Data Presentation

The following table summarizes the quantitative data for the Kir7.1 inhibitor ML418.

CompoundTargetIC50Cell Line(s)Assay TypeReference(s)
ML418Kir7.1310 nMNot specified in abstractsThallium Flux Assay[1][2][3][4]

Note: While the specific cell line used for the primary IC50 determination is not detailed in the provided search results, Kir7.1 channel activity is commonly studied in cell lines such as HEK293 engineered to express the channel.

Signaling Pathways

Inhibition of the Kir7.1 channel can impact downstream signaling pathways that are dependent on the cell's membrane potential. One known regulatory pathway for Kir7.1 involves the oxytocin receptor, a Gαq-coupled G-protein coupled receptor (GPCR). Activation of this receptor leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a molecule known to regulate Kir7.1 activity.[5] Depletion of PIP2 results in the closure of the Kir7.1 channel.

Kir71_Signaling cluster_membrane Plasma Membrane OXTR Oxytocin Receptor (GPCR) Gq Gαq OXTR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Kir71_closed Kir7.1 Channel (Closed) PLC->Kir71_closed leads to closure Kir71 Kir7.1 Channel (Open) PIP2->Kir71 maintains open state K_ion K+ ions Kir71->K_ion efflux Cell_Depolarization Cellular Depolarization Kir71_closed->Cell_Depolarization results in OXT Oxytocin OXT->OXTR binds ML418 ML418 / this compound ML418->Kir71 blocks

Caption: Signaling pathway of Kir7.1 regulation.

Experimental Protocols

The following are representative protocols for the in vitro application of ML418/VU590. These should be adapted based on the specific cell line and experimental goals.

Cell Culture

A common cell line for studying ion channels is the Human Embryonic Kidney 293 (HEK293) line, which can be transiently or stably transfected to express the Kir7.1 channel.

  • Cell Line: HEK293 cells stably expressing human Kir7.1.

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: Subculture cells every 2-3 days or when they reach 80-90% confluency.

Electrophysiology (Whole-Cell Patch Clamp)

This protocol is for measuring the effect of ML418 on Kir7.1 currents.

Patch_Clamp_Workflow start Start cell_prep Prepare Kir7.1-expressing cells on coverslips start->cell_prep pipette_prep Prepare patch pipette with internal solution cell_prep->pipette_prep seal Form a giga-ohm seal on a single cell pipette_prep->seal whole_cell Rupture the membrane to achieve whole-cell configuration seal->whole_cell record_baseline Record baseline Kir7.1 currents whole_cell->record_baseline apply_ml418 Perfuse with external solution containing ML418 record_baseline->apply_ml418 record_inhibition Record inhibited Kir7.1 currents apply_ml418->record_inhibition washout Washout with control external solution record_inhibition->washout record_recovery Record recovery of Kir7.1 currents washout->record_recovery end End record_recovery->end

Caption: Experimental workflow for patch-clamp electrophysiology.

  • Reagents:

    • External Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with KOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with KOH).

    • ML418 Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment.

  • Procedure:

    • Plate Kir7.1-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Approach a single cell with the patch pipette and form a high-resistance seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV and apply voltage steps to elicit Kir7.1 currents.

    • Record stable baseline currents for several minutes.

    • Perfuse the chamber with the external solution containing the desired concentration of ML418.

    • Record the inhibition of the Kir7.1 current.

    • To test for reversibility, perfuse with the control external solution to wash out the compound.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of ML418 on the viability of a chosen cell line.

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Treat cells with varying concentrations of ML418 incubate1->treat_cells incubate2 Incubate for 24-72 hours treat_cells->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for a cell viability (MTT) assay.

  • Reagents:

    • Complete cell culture medium.

    • ML418 stock solution (10 mM in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of ML418 in complete culture medium. Include a vehicle control (DMSO) at the same concentration as the highest ML418 dose.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of ML418.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value for cytotoxicity.

Conclusion

The Kir7.1 inhibitor ML418 (this compound) is a valuable tool for investigating the physiological and pathophysiological roles of this potassium channel in vitro. The protocols provided here offer a starting point for researchers to explore its effects on various cell lines. It is recommended to optimize these protocols for each specific cell line and experimental question. Careful consideration of the compound's selectivity and potential off-target effects is also advised for the interpretation of results.

References

Application Notes and Protocols for Preparing VU590 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of VU590 stock solutions for various experimental applications. This compound is a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1, and a moderately selective inhibitor of the Kir7.1 potassium channel. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Compound Information and Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Weight 488.53 g/mol [1]
Formulation C₂₄H₃₂N₄O₇[1]
Appearance White to off-white solid[1]
Purity ≥97% (HPLC)[2]
IC₅₀ (ROMK/Kir1.1) 290 nM[1][3]
IC₅₀ (Kir7.1) 8 µM[1][3]
Solubility in DMSO 50 mg/mL (102.35 mM)[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This is a common stock concentration for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Water bath or heating block (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic compound.

  • Weighing this compound:

    • Tare a sterile, empty microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.89 mg of this compound (Molecular Weight: 488.53 g/mol ).

      • Calculation: (10 mmol/L) * (1 L / 1000 mL) * (1 mL) * (488.53 g/mol ) = 0.0048853 g = 4.89 mg

  • Adding DMSO:

    • Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock solution from 4.89 mg of this compound, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has dissolved. If particulates are still visible, the following steps can be taken:

      • Warming: Gently warm the solution to 60°C.[1]

      • Ultrasonication: Place the tube in an ultrasonic bath for 5-10 minutes.[1]

    • Note: It is crucial to use newly opened or anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.[1]

  • Aliquoting and Storage:

    • Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

  • Storage Conditions:

    • For long-term storage, store the aliquots at -80°C for up to 6 months.[1][4]

    • For short-term storage, aliquots can be stored at -20°C for up to 1 month.[1][4]

    • Crucially, protect the stock solution from light. [1][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.

VU590_Mechanism_of_Action cluster_membrane Cell Membrane Kir1_1 Kir1.1 (ROMK) Channel K_ion K+ Ion Efflux Kir1_1->K_ion Kir7_1 Kir7.1 Channel Kir7_1->K_ion This compound This compound This compound->Kir1_1 Inhibits (IC50 = 290 nM) This compound->Kir7_1 Inhibits (IC50 = 8 µM) Cell_Hyperpolarization Cell Hyperpolarization K_ion->Cell_Hyperpolarization

Caption: Mechanism of action of this compound as an inhibitor of Kir1.1 and Kir7.1 potassium channels.

VU590_Experimental_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use Weigh 1. Weigh this compound Powder Dissolve 2. Dissolve in DMSO Weigh->Dissolve Aliquot 3. Aliquot Dissolve->Aliquot Store 4. Store at -80°C Aliquot->Store Thaw 5. Thaw Aliquot Store->Thaw Dilute 6. Dilute to Working Concentration in Assay Buffer Thaw->Dilute Treat 7. Treat Cells/Tissues Dilute->Treat Assay 8. Perform Assay (e.g., Electrophysiology, Ion Flux) Treat->Assay

Caption: General experimental workflow for the preparation and use of this compound.

References

Determining the Optimal Concentration of a Compound for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal in vitro concentration of a test compound. While the initial query focused on VU590 as a KCC2 potentiator, it is critical to note that This compound is not a KCC2 potentiator but rather an inhibitor of the inward-rectifier potassium channels Kir1.1 (ROMK) and Kir7.1 . This document will therefore address the general principles of optimizing compound concentrations and provide specific examples relevant to both ion channel inhibitors like this compound and true KCC2 potentiators.

Introduction

Determining the optimal concentration of a compound is a critical first step in any in vitro study. This concentration should elicit the desired biological effect without inducing off-target effects or significant cytotoxicity. This process typically involves a series of experiments, including concentration-response curves to determine efficacy and cytotoxicity assays to assess cell viability.

Key Concepts

  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor at which it produces 50% of its maximal inhibition. For this compound, the IC50 for Kir1.1 is approximately 290 nM, and for Kir7.1, it is around 8 µM[1][2].

  • EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. This is relevant for agonists or potentiators.

  • Dose-Response Curve: A graphical representation of the relationship between the concentration of a drug and the magnitude of the resulting biological effect.

  • Cytotoxicity: The quality of being toxic to cells. It is essential to distinguish the desired pharmacological effect from cell death.

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative data for this compound and provide a template for organizing data for a hypothetical KCC2 potentiator.

Table 1: Inhibitory Activity of this compound on Kir Channels

TargetIC50 ValueCell TypeAssay MethodReference
Kir1.1 (ROMK)~294 nMC1 cells (HEK-293 with inducible ROMK expression)Tl+ flux assay[3]
Kir1.1 (ROMK)~240 nMNot specifiedTl+ flux assay[4]
Kir7.1~8 µMHEK-293 cellsPatch-clamp electrophysiology[4][5]
Kir2.1No significant effect at 10 µMHEK-293 cellsPatch-clamp electrophysiology[3]
Kir4.1No significant effect at 10 µMHEK-293 cellsPatch-clamp electrophysiology[3]

Table 2: Template for Characterizing a KCC2 Potentiator

ParameterValueCell TypeAssay Method
EC50 for KCC2 Potentiatione.g., 5 µMHEK-293 cells expressing KCC2Cl- efflux assay
Maximal Efficacy (% potentiation)e.g., 150%HEK-293 cells expressing KCC2Cl- efflux assay
CC50 (50% cytotoxic concentration)e.g., > 50 µMNeuronal cell line (e.g., SH-SY5Y)MTT assay
Selectivity vs. other transporterse.g., >10-fold vs. NKCC1HEK-293 cells86Rb+ influx assay

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Thallium Flux Assay

This protocol is adapted from methods used to characterize Kir1.1 inhibitors[3][4].

Objective: To determine the concentration-dependent inhibition of Kir1.1 by this compound.

Materials:

  • HEK-293 cell line with inducible expression of Kir1.1 (ROMK).

  • Assay buffer: Phosphate-buffered saline (PBS).

  • Stimulus buffer: PBS containing thallium sulfate (Tl2SO4).

  • Loading buffer: Assay buffer containing a Tl+-sensitive fluorescent dye (e.g., FluxOR™).

  • This compound stock solution (in DMSO).

  • 96-well microplates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the Kir1.1-expressing HEK-293 cells into a 96-well plate and culture overnight to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical concentration range would span from 1 nM to 100 µM. Also, include a vehicle control (DMSO).

  • Dye Loading: Remove the culture medium and add the loading buffer to each well. Incubate for 60-90 minutes at room temperature, protected from light.

  • Compound Incubation: Remove the loading buffer and add the various concentrations of this compound to the respective wells. Incubate for 10-20 minutes.

  • Thallium Flux Measurement: Place the plate in a fluorescence plate reader. Add the stimulus buffer containing Tl2SO4 to all wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (e.g., a known potent inhibitor or a very high concentration of this compound).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Assessing KCC2 Potentiation using a Chloride Efflux Assay

This protocol is based on methods developed for identifying KCC2 potentiators[6][7].

Objective: To determine the concentration-dependent potentiation of KCC2 activity by a test compound.

Materials:

  • HEK-293 cell line co-expressing KCC2 and a genetically encoded chloride sensor (e.g., SuperClomeleon)[6].

  • Chloride-free buffer (e.g., containing sodium gluconate).

  • High-chloride buffer (e.g., containing 140 mM NaCl).

  • Test compound stock solution (in DMSO).

  • 96-well microplates.

  • Fluorescence plate reader capable of ratiometric measurements (e.g., YFP/CFP).

Procedure:

  • Cell Plating: Seed the KCC2- and SuperClomeleon-expressing cells in a 96-well plate.

  • Chloride Loading: Incubate the cells in the high-chloride buffer to load them with Cl-.

  • Compound Preparation: Prepare serial dilutions of the test compound in chloride-free buffer.

  • Chloride Efflux Measurement:

    • Wash the cells with chloride-free buffer.

    • Add the compound dilutions to the wells.

    • Immediately place the plate in a fluorescence plate reader and measure the ratiometric fluorescence signal (YFP/CFP) over time. An increase in the YFP/CFP ratio indicates a decrease in intracellular chloride and thus KCC2 activity[6][7].

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the ratiometric signal for each concentration.

    • Normalize the data to the vehicle control.

    • Plot the normalized AUC against the logarithm of the compound concentration and fit to a suitable equation to determine the EC50.

Protocol 3: General Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which a compound significantly reduces cell viability.

Materials:

  • Target cell line (e.g., the cell line used for the efficacy assay or a relevant neuronal cell line).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Test compound.

  • 96-well plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Incubate for a period relevant to the efficacy assay (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals[8].

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of ~570 nm.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control cells (100% viability).

    • Plot cell viability (%) against the logarithm of the compound concentration to determine the CC50.

Mandatory Visualizations

KCC2_Signaling_Pathway GABA GABA GABA_A_R GABA-A Receptor GABA->GABA_A_R binds Cl_in Cl- Influx GABA_A_R->Cl_in opens Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization KCC2 KCC2 (K-Cl Cotransporter) Cl_out Cl- Efflux KCC2->Cl_out drives Low_Cl_i Low Intracellular [Cl-] Cl_out->Low_Cl_i maintains Low_Cl_i->GABA_A_R enables hyperpolarizing Cl- influx Potentiator KCC2 Potentiator Potentiator->KCC2 enhances

Caption: KCC2-mediated chloride extrusion maintains the electrochemical gradient for GABA-A receptor-mediated inhibition.

Experimental_Workflow cluster_0 Phase 1: Efficacy Testing cluster_1 Phase 2: Cytotoxicity Testing cluster_2 Phase 3: Concentration Selection start Prepare Serial Dilution of Test Compound assay Perform Primary Assay (e.g., Ion Flux, Reporter) start->assay dose_response Generate Dose-Response Curve assay->dose_response ec50 Determine EC50 / IC50 dose_response->ec50 analysis Compare Efficacy (EC50) and Toxicity (CC50) ec50->analysis cyto_start Prepare Serial Dilution of Test Compound cyto_assay Perform Cytotoxicity Assay (e.g., MTT, LDH) cyto_start->cyto_assay viability_curve Generate Viability Curve cyto_assay->viability_curve cc50 Determine CC50 viability_curve->cc50 cc50->analysis selection Select Optimal Concentration Range (Effective and Non-Toxic) analysis->selection

Caption: Workflow for determining the optimal in vitro concentration of a compound.

Conclusion

The determination of an optimal compound concentration is a multifactorial process that balances efficacy and toxicity. For an inhibitor like this compound, the primary goal is to use a concentration that is effective on the target of interest (e.g., 3-5 times the IC50 for Kir1.1, so ~0.9-1.5 µM) while being below the IC50 for off-target effects (e.g., Kir7.1 at 8 µM) and well below any cytotoxic concentration. For a potentiator, a concentration around the EC50 is often a good starting point for further experiments, provided it has a suitable therapeutic window as determined by cytotoxicity assays. Always ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is non-toxic to the cells.

References

Application Notes and Protocols for In Vivo Administration of Kir Channel Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in vivo administration of compounds targeting inwardly rectifying potassium (Kir) channels. Due to the specificity of available research, this guide focuses on VU0134992 , a selective inhibitor of the Kir4.1 channel , for which there are established in vivo protocols.

Section 1: VU0134992 - A Selective Kir4.1 Channel Inhibitor for In Vivo Studies

Mechanism of Action

VU0134992 is a selective, orally active small molecule inhibitor of the Kir4.1 potassium channel.[3] In the central nervous system, Kir4.1 channels are predominantly expressed in astrocytes and are crucial for maintaining potassium and glutamate homeostasis in the synaptic cleft. Inhibition of astrocytic Kir4.1 channels leads to an increase in extracellular potassium and glutamate levels, which can modulate neuronal excitability. This inhibition has been shown to activate the Ras/Raf/MEK/ERK signaling pathway, leading to an increase in the expression of Brain-Derived Neurotrophic Factor (BDNF).

Quantitative Data for VU0134992
ParameterValueSpeciesNotes
Target Kir4.1-Selective pore blocker
IC50 (Kir4.1) 0.97 µM-In vitro patch-clamp electrophysiology
Selectivity >30-fold selective for Kir4.1 over Kir1.1, Kir2.1, and Kir2.2-In vitro thallium flux assays
Administration Route Oral gavageRat-
Effective Dose 50 - 100 mg/kgRatInduces significant physiological effects
Observed In Vivo Effects Diuresis, Natriuresis, KaliuresisRatConsistent with inhibition of renal Kir4.1
Pharmacokinetics Favorable profile for in vivo studiesRatOrally active
Experimental Protocol: Oral Gavage Administration of VU0134992 in Rats

This protocol describes the preparation and administration of VU0134992 to rats via oral gavage for studying the in vivo effects of Kir4.1 inhibition.

Materials:

  • VU0134992 powder

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Sterile water for injection or saline

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Oral gavage needles (flexible plastic or stainless steel with a ball tip, appropriate size for the rat)[4]

  • Syringes (1 mL or 3 mL)

  • Vortex mixer

  • Analytical balance

  • Metabolic cages for urine and feces collection (optional, for diuretic studies)

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment to allow for acclimatization. Provide free access to food and water.

  • Vehicle Preparation:

    • In a sterile container, combine the vehicle components in the specified ratios (e.g., for 10 mL of vehicle: 1 mL DMSO, 4 mL PEG300, 0.5 mL Tween-80, and 4.5 mL Saline).

    • Vortex the solution until it is homogeneous. A common vehicle for oral gavage in mice is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[5]

  • VU0134992 Formulation:

    • Calculate the required amount of VU0134992 based on the desired dose (e.g., 50 mg/kg) and the number and weight of the animals.

    • Weigh the VU0134992 powder accurately.

    • In a separate sterile container, add a small amount of the vehicle to the VU0134992 powder to create a paste.

    • Gradually add the remaining vehicle while vortexing to ensure complete dissolution. If the compound has low solubility, gentle warming or sonication may be required. Prepare the formulation fresh on the day of the experiment.

  • Animal Handling and Administration:

    • Weigh each rat immediately before dosing to calculate the precise volume of the formulation to be administered. The maximum recommended dosing volume for rats is 10 mL/kg, though smaller volumes are often preferred.[4]

    • Properly restrain the rat to ensure its safety and the accuracy of the administration.[6]

    • Measure the correct length for the gavage needle by holding it alongside the rat, with the tip at the animal's mouth and the end at the last rib.[7]

    • Gently insert the gavage needle into the mouth and advance it along the upper palate into the esophagus. The needle should pass smoothly with no resistance.[6][8] Do not force the needle.

    • Once the needle is correctly positioned, slowly administer the calculated volume of the VU0134992 formulation.[8]

    • Carefully withdraw the needle and return the animal to its cage.

    • Administer the vehicle solution to the control group using the same procedure.

  • Post-Administration Monitoring:

    • Closely monitor the animals for any signs of distress or adverse reactions.

    • For diuretic studies, house the animals in metabolic cages and collect urine and feces at specified time points (e.g., 4, 8, and 24 hours post-dose) to measure volume and electrolyte content.[1][9]

    • At the end of the study, euthanize the animals according to approved protocols and collect tissues for further analysis as required.

Signaling Pathway and Experimental Workflow Visualization

Kir4_1_Signaling_Pathway cluster_extracellular Extracellular Space VU0134992 VU0134992 Kir4_1 Astrocyte Kir4.1 Channel VU0134992->Kir4_1 Inhibits K_ext ↑ Extracellular K+ Glu_ext ↑ Extracellular Glutamate Astro_Depol Astrocyte Depolarization Kir4_1->Astro_Depol Leads to Neuron_Depol Neuronal Depolarization K_ext->Neuron_Depol Glu_ext->Neuron_Depol Ras Ras Astro_Depol->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK BDNF ↑ BDNF Expression ERK->BDNF

Caption: Signaling pathway of astrocytic Kir4.1 channel inhibition by VU0134992.

In_Vivo_Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization randomization Randomization into Treatment Groups (Vehicle, VU0134992) acclimatization->randomization formulation Compound Formulation Preparation randomization->formulation dosing Oral Gavage Administration formulation->dosing monitoring Phenotypic Monitoring (e.g., urine collection in metabolic cages) dosing->monitoring endpoint Endpoint Measurement (e.g., tissue collection) monitoring->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

Caption: Generalized experimental workflow for in vivo compound testing in rodents.

Section 2: VU590 - A Kir1.1 (ROMK) and Kir7.1 Inhibitor

Selectivity and In Vitro Activity

This compound is a potent inhibitor of the Kir1.1 (also known as ROMK) channel and a moderately potent inhibitor of the Kir7.1 channel.[1] It does not exhibit significant inhibitory activity against Kir2.1 or Kir4.1 channels.[1] Due to its dual activity on Kir1.1 and Kir7.1, which can be co-expressed in some tissues like the nephron, this compound is not considered a selective probe for in vivo studies of Kir1.1 function.[1] For this reason, more selective inhibitors such as VU591 were developed.[1]

Quantitative Data for this compound (In Vitro)
ParameterValueChannelNotes
IC50 240 nMKir1.1 (ROMK)In vitro thallium flux assay
IC50 8 µMKir7.1In vitro thallium flux assay
Activity No effectKir2.1, Kir4.1In vitro follow-up experiments
In Vivo Administration

Detailed protocols for the in vivo administration of this compound in animal models are not well-documented in the scientific literature, likely due to its lack of selectivity for in vivo target validation studies. Researchers interested in studying the in vivo roles of Kir1.1 are advised to consider more selective inhibitors.

References

Application Notes and Protocols for Assessing VU590's Effect on Ion Channel Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

VU590 is a small molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir1.1 (also known as ROMK), with an IC50 in the sub-micromolar range. It also exhibits inhibitory activity against Kir7.1 at higher concentrations.[1][2][3][4] This document provides detailed application notes and protocols for assessing the effects of this compound on ion channel activity, focusing on electrophysiology, ion flux assays, and binding assays. These methods are essential for characterizing the potency, selectivity, and mechanism of action of this compound and similar compounds.

Data Presentation

Table 1: this compound Potency and Selectivity
Ion ChannelIC50 (µM)MethodNotes
Kir1.1 (ROMK)~0.2 - 0.29Thallium Flux Assay, ElectrophysiologyPrimary target, potent inhibition.[1][3][4]
Kir7.1~8Thallium Flux Assay, ElectrophysiologySecondary target, moderate inhibition.[1][2][3][4]
Kir2.1No significant effectElectrophysiologyDemonstrates selectivity within the Kir family.[2]
Kir4.1No significant effectElectrophysiologyDemonstrates selectivity within the Kir family.[2]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with its target ion channels.

Whole-Cell Patch-Clamp Electrophysiology

This "gold-standard" technique directly measures the flow of ions through channels in the cell membrane, providing detailed information on channel kinetics and pharmacology.[2]

Objective: To measure the inhibitory effect of this compound on Kir1.1 or Kir7.1 channel currents in a whole-cell configuration.

Materials:

  • HEK-293 cells stably expressing the Kir channel of interest

  • Patch-clamp rig with amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software (e.g., pClamp)

  • Borosilicate glass capillaries for pipette fabrication

  • Standard bath solution (extracellular): 135 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5 mM glucose, 10 mM HEPES, pH 7.4 with NaOH

  • Pipette solution (intracellular): 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP, pH 7.2 with KOH

  • This compound stock solution (e.g., 10 mM in DMSO)

Protocol:

  • Cell Preparation: Plate HEK-293 cells expressing the target Kir channel onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording Setup: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the standard bath solution.

  • Gigaohm Seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage-Clamp Protocol:

    • Hold the cell at a holding potential of -75 mV.

    • Apply a voltage ramp protocol from -120 mV to +120 mV over 200 ms to elicit both inward and outward currents. Repeat this ramp every 5 seconds.

  • Data Acquisition (Baseline): Record stable baseline currents for at least 3-5 minutes.

  • Compound Application: Perfuse the recording chamber with the bath solution containing the desired concentration of this compound.

  • Data Acquisition (this compound): Record the currents in the presence of this compound until a steady-state effect is observed.

  • Washout: Perfuse the chamber with the standard bath solution to wash out the compound and observe any reversal of the effect.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., -120 mV) before and after this compound application.

    • Calculate the percentage of inhibition for each this compound concentration.

    • Construct a concentration-response curve and fit it with the Hill equation to determine the IC50 value.

Thallium Flux Assay

This is a fluorescence-based, high-throughput screening (HTS) method that uses the flux of thallium (Tl⁺), a surrogate for K⁺, to measure potassium channel activity.[2]

Objective: To determine the potency of this compound in inhibiting Kir channel activity in a high-throughput format.

Materials:

  • HEK-293 cells stably expressing the Kir channel of interest

  • 384-well black, clear-bottom microplates

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Stimulus buffer containing thallium sulfate

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Plating: Seed cells into 384-well plates and incubate overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate for 60-90 minutes at room temperature, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound solutions to the appropriate wells and incubate for 10-20 minutes.

  • Thallium Flux Measurement:

    • Place the microplate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading for ~10-20 seconds.

    • Use the plate reader's integrated fluid transfer system to add the thallium-containing stimulus buffer to all wells simultaneously.

    • Immediately begin kinetic fluorescence readings for 2-3 minutes.

  • Data Analysis:

    • The rate of fluorescence increase corresponds to the rate of thallium influx through the open Kir channels.

    • Calculate the initial rate of fluorescence change for each well.

    • Normalize the data to controls (no compound for 0% inhibition, and a known potent blocker for 100% inhibition).

    • Generate a concentration-response curve and calculate the IC50 for this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand that binds to the target ion channel. This provides information on the binding affinity of the compound.

Objective: To determine the binding affinity (Ki) of this compound for the Kir channel of interest.

Materials:

  • Cell membranes prepared from cells overexpressing the target Kir channel

  • A suitable radioligand that binds to the target channel (e.g., ³H-labeled or ¹²⁵I-labeled channel blocker)

  • Unlabeled this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and a scintillation counter

Protocol:

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Binding buffer

    • A fixed concentration of the radioligand

    • A range of concentrations of unlabeled this compound

    • Cell membranes expressing the target channel

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding at each concentration of this compound by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand).

    • Plot the percent specific binding as a function of the this compound concentration.

    • Fit the data to a one-site competition binding equation to determine the IC50 value.

    • Calculate the Ki (inhibitor binding affinity) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

experimental_workflow cluster_screening High-Throughput Screening cluster_electrophysiology Electrophysiological Characterization cluster_binding Binding Affinity Determination cluster_selectivity Selectivity Profiling HTS Thallium Flux Assay EP Whole-Cell Patch Clamp HTS->EP Hit Confirmation & Mechanism BA Radioligand Binding Assay EP->BA Affinity Confirmation SP Ion Channel Panel EP->SP Determine Selectivity

Caption: Workflow for characterizing this compound's ion channel effects.

kir_signaling_pathway cluster_membrane Cell Membrane Kir Kir Channel (e.g., Kir1.1) K_in K+ Hyperpolarization Membrane Hyperpolarization Kir->Hyperpolarization Leads to Depolarization Membrane Depolarization Kir->Depolarization Inhibition leads to K_out K+ K_out->Kir K+ Influx This compound This compound This compound->Kir Blocks Pore

Caption: Simplified Kir channel signaling and this compound's mechanism.

References

Troubleshooting & Optimization

VU590 Technical Support Center: Troubleshooting Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and handling of VU590, a potent inhibitor of the Kir1.1 (ROMK) and Kir7.1 potassium channels. Due to its hydrophobic nature, this compound presents solubility challenges in aqueous solutions. This guide offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

This compound is a hydrophobic molecule and, as such, has very low solubility in water-based solutions. Direct dissolution in aqueous buffers like PBS or cell culture media will likely result in precipitation or an insoluble suspension. To work with this compound in aqueous experimental systems, it is essential to first dissolve it in an appropriate organic solvent to create a concentrated stock solution.

Q2: What is the recommended solvent for preparing a this compound stock solution?

The recommended solvent for this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO). This compound is readily soluble in DMSO.[1] It is crucial to use anhydrous DMSO as any contaminating moisture can reduce the solubility of this compound and potentially accelerate its degradation.

Q3: I've successfully dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. What can I do?

This is a common issue when working with hydrophobic compounds. The abrupt change in solvent polarity when diluting a concentrated DMSO stock into an aqueous medium can cause the compound to crash out of solution. To prevent this, it is recommended to perform serial dilutions and introduce the DMSO stock into the aqueous solution gradually. For detailed instructions, please refer to the "Experimental Protocols" section below.

Q4: What is the maximum final concentration of DMSO that is safe for my cell-based experiments?

To minimize solvent-induced artifacts, the final concentration of DMSO in your aqueous working solution should be kept as low as possible, ideally below 0.5%.[2] For some sensitive cell lines or assays, even lower concentrations may be necessary. It is always advisable to include a vehicle control (your final aqueous solution containing the same concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.

Q5: How should I store my this compound stock solution?

Once prepared, your this compound stock solution in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light. Under these conditions, the stock solution can be stable for up to a month at -20°C or up to six months at -80°C.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

ParameterValueReference
IC50 (Kir1.1/ROMK) 290 nM[3]
IC50 (Kir7.1) 8 µM[3]
Recommended Stock Solvent Anhydrous DMSO
Solubility in DMSO ≥ 50 mg/mL (102.35 mM)[1]
Recommended Stock Conc. 10-30 mM
Final DMSO Conc. (in vitro) < 0.5%
Stock Solution Storage -20°C (1 month) or -80°C (6 months), protected from light

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of this compound powder using a calibrated analytical balance in a sterile environment.

  • Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve a final concentration of 10 mM.

  • Gently vortex or pipette the solution to facilitate dissolution. If necessary, warm the solution to 37°C and briefly sonicate until the this compound is completely dissolved and the solution is clear.

  • Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution of this compound

This protocol provides a step-by-step guide to diluting the this compound DMSO stock solution into an aqueous buffer while minimizing precipitation.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Perform any necessary intermediate dilutions of the this compound stock in anhydrous DMSO to achieve a concentration closer to your final working concentration. This stepwise dilution helps to prevent precipitation.

  • While gently vortexing your aqueous buffer, add the diluted this compound DMSO stock drop-wise to the buffer. The continuous mixing helps to rapidly disperse the DMSO and this compound, preventing localized high concentrations that can lead to precipitation.

  • Ensure the final concentration of DMSO in your aqueous working solution is below 0.5%.

  • Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it is not suitable for use.

Visualizations

Below are diagrams illustrating key experimental workflows and the signaling pathway of this compound.

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation VU590_powder This compound Powder Vortex_Heat_Sonicate Vortex / Warm / Sonicate VU590_powder->Vortex_Heat_Sonicate Add DMSO Anhydrous DMSO DMSO->Vortex_Heat_Sonicate Stock_Solution 10 mM Stock in DMSO Vortex_Heat_Sonicate->Stock_Solution Aliquot_Store Aliquot & Store at -80°C Stock_Solution->Aliquot_Store Thaw_Stock Thaw Stock Aliquot_Store->Thaw_Stock Intermediate_Dilution Intermediate Dilution (in DMSO) Thaw_Stock->Intermediate_Dilution Add_Dropwise Add Dropwise to Vortexing Buffer Intermediate_Dilution->Add_Dropwise Aqueous_Buffer Aqueous Buffer Aqueous_Buffer->Add_Dropwise Working_Solution Final Working Solution (<0.5% DMSO) Add_Dropwise->Working_Solution

Caption: Workflow for preparing this compound solutions.

signaling_pathway cluster_membrane This compound This compound Kir1_1 Kir1.1 (ROMK) Channel This compound->Kir1_1 Inhibits Kir7_1 Kir7.1 Channel This compound->Kir7_1 Inhibits Hyperpolarization Membrane Hyperpolarization Kir1_1->Hyperpolarization Contributes to Kir7_1->Hyperpolarization Contributes to K_ion K+ Ion K_ion->Kir1_1 Efflux K_ion->Kir7_1 Efflux Cell_Membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular Cellular_Function Altered Cellular Function Hyperpolarization->Cellular_Function Regulates

Caption: Simplified this compound mechanism of action.

References

Technical Support Center: VU590 in Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing VU590 in patch clamp experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the application of this potent Kir1.1 and Kir7.1 channel inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a small molecule inhibitor of the inward rectifier potassium (Kir) channels. Its primary targets are Kir1.1 (also known as ROMK) and Kir7.1. It acts as a pore blocker, physically obstructing the channel to prevent ion flow.[1][2]

Q2: What are the typical IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound is approximately 290 nM for Kir1.1 and around 8 µM for Kir7.1.[1][2][3] It shows no significant effect on Kir2.1 or Kir4.1 channels.[2]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[3] A stock solution of 50 mg/mL (102.35 mM) can be achieved with the aid of ultrasonic agitation and gentle warming to 60°C.[3] It is crucial to use freshly opened, anhydrous DMSO as the compound's solubility is sensitive to water content.[3]

Q4: How should I store the this compound stock solution?

A4: For long-term storage, the DMSO stock solution should be kept at -80°C, where it is stable for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable. The solution should be protected from light.[3]

Q5: What is a typical working concentration for this compound in a patch clamp experiment?

A5: The working concentration of this compound will depend on the specific Kir channel being targeted and the experimental goals. For inhibiting Kir1.1, concentrations in the sub-micromolar range (e.g., 300 nM to 1 µM) are commonly used. To inhibit Kir7.1, higher concentrations in the low micromolar range (e.g., 10 µM to 30 µM) are necessary.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during patch clamp experiments using this compound.

Issue 1: Difficulty dissolving this compound or precipitation in stock solution.
  • Question: My this compound is not fully dissolving in DMSO, or a precipitate has formed in my stock solution. What should I do?

  • Answer:

    • Use high-quality, anhydrous DMSO: this compound's solubility is significantly impacted by water. Ensure you are using a fresh, unopened bottle of anhydrous DMSO.[3]

    • Aid dissolution: Gentle warming (up to 60°C) and sonication in an ultrasonic bath can help dissolve the compound.[3]

    • Check storage conditions: Precipitation can occur if the stock solution has been stored improperly or for an extended period. Refer to the recommended storage conditions (-80°C for up to 6 months).[3]

Issue 2: Precipitation of this compound in the perfusion system or recording chamber.
  • Question: I'm observing a precipitate in my perfusion lines or in the bath after applying this compound. How can I prevent this?

  • Answer:

    • Final DMSO concentration: While DMSO is an excellent solvent for the stock solution, high final concentrations in the aqueous external solution can cause precipitation of this compound. Aim to keep the final DMSO concentration in your recording solution below 0.1%.

    • Solubility in aqueous solutions: The solubility of this compound in aqueous buffers is low. Prepare the final dilution of this compound in the external solution immediately before use.

    • Perfusion system maintenance: Ensure your perfusion system is clean. Residual detergents or other chemicals can sometimes interact with the compound.

Issue 3: No or weak inhibition of Kir currents.
  • Question: I've applied this compound, but I'm not seeing the expected block of my inwardly rectifying potassium currents. What could be the problem?

  • Answer:

    • Verify channel expression: Confirm that the cells you are recording from are indeed expressing Kir1.1 or Kir7.1 channels.

    • Check this compound concentration and stability: Ensure your stock solution was prepared and stored correctly and that the final concentration is appropriate for the target channel. Prepare fresh dilutions for each experiment.

    • Application method: this compound is an intracellular pore blocker. For whole-cell patch clamp, the drug should be applied to the external solution, from where it can partition into the membrane and access its binding site from the cytoplasm. Ensure adequate time for the drug to equilibrate and reach its target.

    • pH of solutions: The activity of some Kir channels, like Kir1.1, can be modulated by intracellular pH. Ensure your internal and external solutions are at the correct physiological pH.

Issue 4: Unstable recordings or changes in cell health after this compound application.
  • Question: My patch clamp recordings become unstable, or the cell appears to be dying after I apply this compound. What should I do?

  • Answer:

    • DMSO toxicity: While low concentrations are generally well-tolerated, higher concentrations of DMSO can be toxic to cells. Keep the final DMSO concentration in your recording solution as low as possible (ideally ≤ 0.1%).

    • Off-target effects: Although this compound is relatively selective, at higher concentrations, the possibility of off-target effects on other ion channels or cellular processes cannot be entirely ruled out. If possible, perform control experiments with a structurally unrelated inhibitor to confirm that the observed effects are specific to the inhibition of the target Kir channel.

    • Run-down of currents: Inwardly rectifying potassium currents can sometimes "run-down" or decrease in amplitude over the course of a long whole-cell recording. It is important to establish a stable baseline recording before drug application to distinguish between run-down and a specific blocking effect.

Quantitative Data Summary

ParameterValueSource
IC50 for Kir1.1 (ROMK) ~290 nM[1][2][3]
IC50 for Kir7.1 ~8 µM[1][2][3]
Selectivity No significant effect on Kir2.1 and Kir4.1[2]
Solubility in DMSO 50 mg/mL (102.35 mM)[3]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month (protect from light)[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Use a fresh, unopened bottle of anhydrous dimethyl sulfoxide (DMSO).

  • Weigh out the desired amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • To aid dissolution, gently warm the solution to no more than 60°C and sonicate in an ultrasonic bath until the this compound is completely dissolved.[3]

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.[3]

Protocol 2: Application of this compound in Whole-Cell Patch Clamp
  • Prepare your standard external and internal solutions for whole-cell patch clamp recording.

  • Establish a stable whole-cell recording from a cell expressing the Kir channel of interest.

  • Record a stable baseline of the inwardly rectifying potassium current for several minutes.

  • Prepare the final working concentration of this compound by diluting the DMSO stock solution into the external solution immediately before use. Ensure the final DMSO concentration is minimal (e.g., ≤ 0.1%).

  • Apply the this compound-containing external solution to the recording chamber using a perfusion system.

  • Allow sufficient time for the drug to equilibrate and exert its effect. The time to reach maximal block may vary depending on the cell type and recording configuration.

  • Monitor the current inhibition. Once a steady-state block is achieved, you can proceed with your experimental measurements.

  • To determine the reversibility of the block, wash out the this compound by perfusing with the control external solution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO apply_this compound Apply this compound via Perfusion prep_stock->apply_this compound prep_cell Prepare Cell Culture patch Establish Whole-Cell Patch Clamp prep_cell->patch prep_solutions Prepare Recording Solutions prep_solutions->patch baseline Record Stable Baseline Current patch->baseline baseline->apply_this compound record_block Record Current Inhibition apply_this compound->record_block washout Washout with Control Solution record_block->washout analyze Analyze Data (IC50, etc.) record_block->analyze washout->record_block Reversibility Check

This compound Patch Clamp Experimental Workflow

signaling_pathway cluster_kir11 Kir1.1 (ROMK) Regulation cluster_kir71 Kir7.1 Regulation Kir11 Kir1.1 Channel K_efflux K+ Efflux Kir11->K_efflux PIP2_1 PIP2 Binding PIP2_1->Kir11 Opens pH Intracellular pH pH->Kir11 Gating VU590_1 This compound VU590_1->Kir11 Blocks Pore Kir71 Kir7.1 Channel K_homeostasis K+ Homeostasis Kir71->K_homeostasis PIP2_2 PIP2 Binding PIP2_2->Kir71 Opens GPCR GPCR Signaling (e.g., MC4R) GPCR->Kir71 Modulates VU590_2 This compound VU590_2->Kir71 Blocks Pore

Simplified Signaling Pathways for Kir1.1 and Kir7.1

References

VU590 Dose-Response Curve Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Kir1.1 (ROMK) channel inhibitor, VU590. The information is designed to help optimize dose-response experiments and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor of the inward rectifier potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK).[1][2][3] It was one of the first publicly disclosed potent inhibitors for this channel.

Q2: Does this compound have known off-target effects?

Yes, this compound is known to inhibit another member of the Kir channel family, Kir7.1, although with a lower potency compared to its primary target, Kir1.1.[1][2][4] This is a critical consideration when interpreting experimental data, especially in tissues where both channels are expressed.[4]

Q3: How should I prepare and store this compound stock solutions?

This compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] One supplier suggests a concentration of 50 mg/mL in DMSO, which may require warming to 60°C and sonication to fully dissolve.[2] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2]

Q4: What are the typical IC50 values for this compound?

The IC50 of this compound for its primary target, Kir1.1 (ROMK), is in the sub-micromolar range, typically reported to be around 0.2 µM to 0.29 µM.[1][2][5] For its main off-target, Kir7.1, the IC50 is significantly higher, around 8 µM.[1][2][5]

Troubleshooting Guide

This guide addresses common issues encountered during this compound dose-response experiments.

Problem Potential Cause Troubleshooting Steps
High variability between replicates in dose-response curve - Inconsistent cell seeding density.- Pipetting errors during compound dilution or addition.- Edge effects in multi-well plates.- Instability of the compound in the assay medium.- Ensure a homogenous cell suspension and use a consistent seeding protocol.- Use calibrated pipettes and a standardized dilution scheme. Consider using automated liquid handlers for high-throughput screens.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.- Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound is in aqueous solution before being added to the cells.
Poor or incomplete dose-response curve (no clear sigmoidal shape) - Compound precipitation at high concentrations due to poor solubility.- Cytotoxicity at higher concentrations of this compound.- Insufficient channel activity or expression in the cell line.- Visually inspect the wells with the highest concentrations for any signs of precipitation. If observed, lower the maximum concentration or try a different solvent for initial stock preparation (though DMSO is standard).- Perform a cytotoxicity assay (e.g., MTT assay) in parallel to your dose-response experiment to determine the concentration at which this compound becomes toxic to your cells.[6][7][8]- Confirm the expression and activity of Kir1.1 in your chosen cell line using a positive control or an alternative method like patch-clamp electrophysiology.
Unexpectedly low potency (high IC50 value) - Degradation of this compound stock solution.- Presence of components in the assay buffer that interfere with this compound activity.- Incorrect experimental parameters in patch-clamp experiments.- Use a fresh aliquot of this compound from a properly stored stock solution.- Review the composition of your assay buffer. High concentrations of potassium may affect the apparent potency of this compound as its block is K+-dependent.[1]- In voltage-clamp experiments, be aware that the block by this compound is voltage-dependent. The inhibitory effect is more pronounced at depolarized potentials. Consider applying a voltage protocol that accounts for this.
Inconsistent results in patch-clamp experiments - Rundown of Kir1.1 channel activity over time.- Unstable seal or whole-cell configuration.- "Knock-off" of the inhibitor at negative potentials.- Monitor channel activity over time with a vehicle control to assess the stability of the current. If rundown is significant, try to obtain recordings more quickly after establishing the whole-cell configuration.- Ensure a high-resistance seal (>1 GΩ) before breaking into the whole-cell configuration. Monitor access resistance throughout the experiment.- The block by this compound can be relieved at hyperpolarizing potentials due to K+ ions flowing into the cell and "knocking off" the inhibitor from its binding site in the pore.[9] This is an important characteristic of the inhibitor and should be considered when designing voltage protocols and interpreting data.

Quantitative Data Summary

Compound Primary Target Reported IC50 Off-Target Reported IC50
This compoundKir1.1 (ROMK)~0.2 - 0.29 µM[1][2][5]Kir7.1~8 µM[1][2][5]

Experimental Protocols

Detailed Protocol: this compound Dose-Response Curve using a Thallium Flux Assay

This protocol outlines a typical experiment to determine the IC50 of this compound on Kir1.1 channels expressed in a stable cell line using a fluorescence-based thallium flux assay.

1. Cell Preparation:

  • Seed cells stably expressing Kir1.1 (e.g., HEK293 cells) into a black-walled, clear-bottom 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of the this compound stock solution in DMSO to create a concentration range that will span the expected IC50 value (e.g., from 100 µM to 1 nM).

  • Further dilute the DMSO stock solutions into an appropriate assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant across all wells and should typically not exceed 0.5% to avoid solvent-induced artifacts.

3. Dye Loading:

  • Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluoZin-2) according to the manufacturer's instructions.

  • Remove the cell culture medium from the wells and add the dye-loading buffer.

  • Incubate the plate at room temperature in the dark for approximately 1 hour to allow the cells to take up the dye.

4. Dose-Response Measurement:

  • After incubation, wash the cells with the assay buffer to remove excess dye.

  • Add the different concentrations of the this compound working solutions to the respective wells. Include wells with vehicle (DMSO) only as a negative control and a known inhibitor as a positive control.

  • Incubate the plate with the compound for a predetermined amount of time (e.g., 15-30 minutes) at room temperature.

  • Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.

  • Establish a baseline fluorescence reading for a few seconds.

  • Add a stimulus solution containing thallium (e.g., Tl2SO4) to all wells simultaneously.

  • Immediately begin recording the fluorescence intensity over time. The influx of thallium through open Kir1.1 channels will cause an increase in fluorescence.

5. Data Analysis:

  • For each well, calculate the rate of fluorescence increase (the slope of the kinetic trace) after the addition of the thallium stimulus.

  • Normalize the rates of thallium flux to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Assessing this compound Cytotoxicity using an MTT Assay

This protocol provides a method to evaluate the potential cytotoxic effects of this compound.

1. Cell Seeding:

  • Seed the same cell line used for the dose-response assay into a 96-well plate at an appropriate density.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in cell culture medium at the same concentrations used in the dose-response experiment.

  • Add the compound dilutions to the cells and incubate for the same duration as the primary assay.

3. MTT Assay:

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.[10]

  • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Express the cell viability as a percentage of the vehicle-treated control cells.

  • Plot cell viability against the this compound concentration to identify any cytotoxic effects at the concentrations used in the dose-response assay.

Signaling Pathways and Experimental Workflows

Kir1_1_Signaling_Pathway Aldosterone Aldosterone WNK4 WNK4 Aldosterone->WNK4 inhibits SPA_OSR1 SPAK/OSR1 WNK4->SPA_OSR1 inhibits WNK1 L-WNK1 WNK1->SPA_OSR1 activates KS_WNK1 KS-WNK1 KS_WNK1->WNK1 inhibits Kir1_1 Kir1.1 (ROMK) Channel SPA_OSR1->Kir1_1 inhibits (phosphorylation) K_Secretion K+ Secretion Kir1_1->K_Secretion Internalization Channel Internalization Kir1_1->Internalization Dietary_K High Dietary K+ Dietary_K->KS_WNK1 increases expression Low_Dietary_K Low Dietary K+ PTK Protein Tyrosine Kinases (e.g., c-Src) Low_Dietary_K->PTK activates PTK->Kir1_1 phosphorylates

Caption: Simplified signaling pathway of Kir1.1 (ROMK) regulation in the kidney.

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding 1. Seed Kir1.1- expressing cells Compound_Dilution 2. Prepare this compound serial dilutions Dye_Loading 3. Load cells with thallium-sensitive dye Compound_Addition 4. Add this compound to cells Dye_Loading->Compound_Addition Fluorescence_Reading 5. Measure baseline and stimulated fluorescence Compound_Addition->Fluorescence_Reading Rate_Calculation 6. Calculate rate of thallium influx Fluorescence_Reading->Rate_Calculation Normalization 7. Normalize data to controls Rate_Calculation->Normalization Curve_Fitting 8. Fit dose-response curve and determine IC50 Normalization->Curve_Fitting

References

Technical Support Center: Minimizing VU590 Off-Target Effects on Kir7.1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using VU590, with a specific focus on minimizing its off-target effects on the Kir7.1 potassium channel.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary on-target and off-target effects?

This compound is a small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir1.1 (also known as ROMK).[1][2][3][4] It was one of the first publicly disclosed potent inhibitors for this channel. While it effectively blocks Kir1.1, it also exhibits off-target activity by inhibiting another member of the Kir family, Kir7.1.[1][2][3][4]

Q2: Why is the off-target effect of this compound on Kir7.1 a concern in experiments?

The off-target inhibition of Kir7.1 by this compound can confound experimental results, particularly in tissues where both Kir1.1 and Kir7.1 are co-expressed, such as in the nephron of the kidney.[4] This makes it difficult to attribute observed physiological effects solely to the inhibition of Kir1.1.

Q3: Are there any alternatives to this compound with improved selectivity for Kir1.1 over Kir7.1?

Yes, a structurally related compound, VU591, was developed to be a more selective inhibitor of Kir1.1.[4] VU591 demonstrates comparable potency to this compound for Kir1.1 but has significantly reduced activity at Kir7.1, making it a more suitable tool for selectively studying Kir1.1 function.[4][5]

Q4: What is the mechanism of action for this compound on Kir channels?

This compound acts as a pore blocker for both Kir1.1 and Kir7.1.[1][3] This means it physically obstructs the ion conduction pathway of the channel from the intracellular side. The binding of this compound within the pore is influenced by the voltage across the membrane and the concentration of potassium ions.[1][3]

Q5: Can the off-target effect of this compound on Kir7.1 be mitigated through experimental design?

Yes, several strategies can be employed:

  • Use the lowest effective concentration of this compound: By titrating this compound to the lowest concentration that elicits the desired effect on Kir1.1, you can minimize the engagement of the lower-affinity Kir7.1 target.

  • Employ a selective analog: Whenever possible, use a more selective inhibitor like VU591 to avoid confounding effects from Kir7.1 inhibition.[4]

  • Utilize molecular biology techniques: If working with recombinant channels, you can use site-directed mutagenesis to alter the this compound binding site in Kir7.1 to reduce its affinity for the compound.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent inhibition of Kir1.1 with this compound. This compound potency is dependent on extracellular potassium concentration.Ensure consistent and controlled potassium concentrations in your experimental buffers. Be aware that higher extracellular potassium can reduce the apparent potency of this compound.[1]
Observed physiological effects do not align with known Kir1.1 function. Off-target inhibition of Kir7.1 is likely contributing to the observed phenotype.1. Repeat the experiment using the more selective Kir1.1 inhibitor, VU591. 2. If possible, confirm the expression levels of both Kir1.1 and Kir7.1 in your experimental system. 3. Perform control experiments in cells expressing only Kir7.1 to characterize the specific effects of this compound on this channel.
Difficulty in distinguishing between Kir1.1 and Kir7.1 mediated effects. The pharmacological tools are not sufficiently selective for your experimental system.Consider using a genetic approach, such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of either Kir1.1 or Kir7.1, in combination with this compound treatment to dissect the contribution of each channel.

Quantitative Data Summary

The following tables summarize the inhibitory potency (IC50) of this compound and its analog VU591 on Kir1.1 and Kir7.1 channels, providing a clear comparison of their selectivity.

Table 1: Inhibitory Potency of this compound

Target ChannelIC50 (µM)Reference
Kir1.1 (ROMK)~0.2[1][2]
Kir7.1~8[1][2][6]

Table 2: Inhibitory Potency of VU591

Target ChannelIC50 (µM)Reference
Kir1.1 (ROMK)~0.24[5]
Kir7.1>10 (No significant inhibition)[4][5]

Key Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for Assessing Kir Channel Inhibition

This protocol is the gold standard for directly measuring ion channel activity and assessing the effects of inhibitors.

Methodology:

  • Cell Culture: Culture mammalian cells (e.g., HEK293 or CHO) stably or transiently expressing the Kir channel of interest (Kir1.1 or Kir7.1).

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH).

  • Recording:

    • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a series of voltage steps (e.g., from -120 mV to +60 mV) to elicit inward and outward currents through the Kir channels.[7]

  • Compound Application:

    • After establishing a stable baseline recording, perfuse the external solution containing the desired concentration of this compound or VU591 onto the cell.

    • Record the current at each voltage step in the presence of the compound.

  • Data Analysis:

    • Measure the current amplitude at a specific negative voltage (e.g., -120 mV) before and after compound application.

    • Calculate the percentage of inhibition for each concentration.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Thallium Flux Assay for High-Throughput Screening

This fluorescence-based assay provides a higher-throughput method for assessing Kir channel activity and is suitable for screening compound libraries.

Methodology:

  • Cell Plating: Plate cells expressing the Kir channel of interest into a 384-well plate.[8]

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluoZin-2).[8][9]

  • Compound Incubation: Add this compound, VU591, or other test compounds to the wells and incubate for a defined period (e.g., 20 minutes) at room temperature.[8]

  • Thallium Stimulation and Signal Detection:

    • Use a fluorescent plate reader to establish a baseline fluorescence reading.

    • Add a stimulus buffer containing thallium sulfate to initiate thallium influx through the open Kir channels.[8]

    • Continue to measure the fluorescence signal at regular intervals.

  • Data Analysis:

    • The rate of fluorescence increase is proportional to the thallium influx and, therefore, Kir channel activity.[10]

    • Calculate the rate of thallium flux for each well.

    • Normalize the data to controls (vehicle and a known inhibitor) to determine the percent inhibition for each compound concentration.

    • Generate concentration-response curves to determine IC50 values.

Site-Directed Mutagenesis to Reduce this compound Affinity for Kir7.1

This protocol allows for the modification of the this compound binding site in Kir7.1 to decrease its sensitivity to the inhibitor.

Methodology:

  • Primer Design: Design primers containing the desired mutation. For example, to alter the polarity of the pore-lining residue T153 in Kir7.1, which is implicated in this compound binding, design primers to mutate it to a cysteine (T153C).[2]

  • Mutagenesis Reaction: Perform PCR using a high-fidelity DNA polymerase, the Kir7.1 expression plasmid as a template, and the mutagenic primers.[11][12]

  • Template Removal: Digest the parental, non-mutated plasmid DNA with a methylation-sensitive restriction enzyme (e.g., DpnI).

  • Transformation: Transform the mutated plasmid into competent E. coli for amplification.

  • Sequence Verification: Isolate the plasmid DNA and verify the presence of the desired mutation and the absence of any other unintended mutations by DNA sequencing.

  • Functional Validation: Express the mutated Kir7.1 channel in a suitable cell line and assess its sensitivity to this compound using whole-cell patch clamp or thallium flux assays as described above.

Visualizations

experimental_workflow cluster_electrophysiology Whole-Cell Patch Clamp cluster_thallium_flux Thallium Flux Assay cell_prep Cell Preparation recording Baseline Recording cell_prep->recording compound_app Compound Application recording->compound_app data_acq Data Acquisition compound_app->data_acq analysis_ephys IC50 Determination data_acq->analysis_ephys cell_plate Cell Plating dye_load Dye Loading cell_plate->dye_load compound_incub Compound Incubation dye_load->compound_incub tl_stim Thallium Stimulation compound_incub->tl_stim analysis_tf IC50 Determination tl_stim->analysis_tf

Caption: Experimental workflows for assessing this compound activity.

signaling_pathway This compound This compound Kir1_1 Kir1.1 (On-Target) This compound->Kir1_1 Inhibition (High Potency) Kir7_1 Kir7.1 (Off-Target) This compound->Kir7_1 Inhibition (Lower Potency) Physiological_Effect_1 Desired Physiological Effect Kir1_1->Physiological_Effect_1 Physiological_Effect_2 Confounding Physiological Effect Kir7_1->Physiological_Effect_2

Caption: On- and off-target effects of this compound.

logical_relationship start Problem: This compound has off-target effects on Kir7.1 strategy1 Strategy 1: Use Selective Analog (VU591) start->strategy1 strategy2 Strategy 2: Optimize this compound Concentration start->strategy2 strategy3 Strategy 3: Site-Directed Mutagenesis of Kir7.1 start->strategy3 outcome Minimized Off-Target Effects & Improved Data Interpretation strategy1->outcome strategy2->outcome strategy3->outcome

References

VU590 stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and stability of VU590, a moderately selective inhibitor of the inward rectifier potassium channels Kir1.1 (ROMK) and Kir7.1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a small molecule inhibitor of the inward rectifier potassium (Kir) channel family. Its primary targets are Kir1.1 (also known as the renal outer medullary potassium channel, ROMK) with an IC50 of approximately 290 nM, and Kir7.1 with an IC50 of about 8 µM.[1] It acts as an intracellular pore blocker for the Kir1.1 channel.[2]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound dihydrochloride powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years, protected from light. Stock solutions in a solvent such as DMSO should be stored at -80°C for up to 6 months or at -20°C for 1 month, also protected from light.[3][4]

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound dihydrochloride in a suitable solvent like dimethyl sulfoxide (DMSO). For example, to make a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the calculated volume of DMSO. It is recommended to use freshly opened, anhydrous DMSO to ensure optimal solubility.

Q4: Is there any known stability data for this compound in cell culture media?

A4: Currently, there is no publicly available quantitative data on the stability of this compound in common cell culture media such as DMEM or RPMI-1640 over extended periods at 37°C. The stability of a compound in cell culture can be influenced by factors like pH, temperature, media components, and enzymatic activity from serum. It is highly recommended to perform a stability assessment under your specific experimental conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or lower-than-expected inhibitory activity 1. Degradation of this compound in cell culture media: The compound may not be stable over the time course of your experiment at 37°C. 2. Improper storage of this compound stock solution: Repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to degradation. 3. Adsorption to plasticware: Small molecules can sometimes adsorb to the surface of cell culture plates or tubes.1. Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols section). Consider adding fresh compound at regular intervals for long-term experiments. 2. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Ensure storage at -80°C for long-term stability. 3. Use low-adhesion plasticware for your experiments.
High variability between replicate experiments 1. Inconsistent this compound concentration: This could be due to incomplete dissolution of the stock solution or uneven mixing in the culture media. 2. Cell density variation: Differences in cell numbers between wells can affect the apparent potency of the inhibitor.1. Ensure the this compound stock solution is fully dissolved before use. Vortex thoroughly after diluting the stock into the final culture medium. 2. Ensure uniform cell seeding across all wells of your culture plates.
Unexpected cellular toxicity 1. High concentration of DMSO: The final concentration of the solvent in the culture medium may be toxic to your cells. 2. Off-target effects of this compound: At higher concentrations, this compound may have effects on other cellular targets besides Kir1.1 and Kir7.1.1. Ensure the final DMSO concentration is below the tolerance level for your specific cell line (typically <0.5%). Run a vehicle control (media with the same concentration of DMSO) to assess solvent toxicity. 2. Perform a dose-response experiment to determine the optimal concentration range for your assay that minimizes toxicity while achieving the desired inhibition.

Quantitative Data Summary

Disclaimer: The following tables present hypothetical stability data for this compound in cell culture media to illustrate how such data would be presented. This is not real experimental data, as no such information is currently available in the public domain for this compound.

Table 1: Hypothetical Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C

Time (hours)Remaining this compound (%)
0100
495
888
2475
4860
7245

Table 2: Hypothetical Stability of this compound (10 µM) in RPMI-1640 without Serum at 37°C

Time (hours)Remaining this compound (%)
0100
498
894
2485
4872
7265

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media using HPLC-UV

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound

  • Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with or without serum

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: Acetonitrile and a suitable buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted)

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare this compound Solution: Prepare a solution of this compound in your cell culture medium at the desired final concentration (e.g., 10 µM).

  • Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 4, 8, 24, 48, 72 hours). Place the tubes in a 37°C incubator.

  • Sample Collection: At each designated time point, remove one tube from the incubator.

  • Sample Preparation: Centrifuge the sample to pellet any cells or debris. Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject a standard volume of the supernatant onto the HPLC system.

    • Run the sample using an appropriate gradient method to separate this compound from media components and potential degradation products.

    • Detect this compound using a UV detector at its maximum absorbance wavelength.

  • Data Analysis:

    • Determine the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 time point.

    • Plot the percentage of remaining this compound against time to visualize the stability profile.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_this compound Prepare this compound solution in cell culture medium aliquot Aliquot for each time point prep_this compound->aliquot incubate Incubate at 37°C aliquot->incubate collect Collect sample at designated time points incubate->collect centrifuge Centrifuge and collect supernatant collect->centrifuge hplc Analyze by HPLC-UV centrifuge->hplc data_analysis Calculate % remaining and plot over time hplc->data_analysis kir1_1_signaling Simplified Signaling Pathway of Kir1.1 (ROMK) Regulation in the Kidney cluster_membrane Apical Membrane cluster_stimulatory Stimulatory Pathways cluster_inhibitory Inhibitory Pathways kir1_1 Kir1.1 (ROMK) pka PKA pka->kir1_1 Phosphorylation (increases activity) sgk1 SGK1 sgk1->kir1_1 Phosphorylation (increases surface expression) pip2 PIP2 pip2->kir1_1 Binding (required for activity) ptk PTK (e.g., Src) ptk->kir1_1 Phosphorylation (decreases activity) atp Intracellular ATP atp->kir1_1 Inhibition ph Low Intracellular pH ph->kir1_1 Inhibition This compound This compound This compound->kir1_1 Pore Block

References

Navigating VU590 Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU590. The focus of this guide is to address the common challenge of this compound precipitation in experimental buffers, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and moderately selective small-molecule inhibitor of the inward-rectifier potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK).[1][2][3] It acts as an intracellular pore blocker of the channel. This compound also exhibits inhibitory activity against Kir7.1, though with a lower potency.[1][2][3]

Q2: Why is this compound precipitation a common issue in experiments?

Like many small-molecule inhibitors, this compound can have limited aqueous solubility. Its precipitation in experimental buffers can be influenced by several factors, including:

  • Buffer pH: The ionization state of this compound, which is critical for its solubility, is dependent on the pH of the solution.

  • Buffer Composition: Specific ions and excipients in the buffer can interact with this compound and affect its solubility.

  • Concentration: Exceeding the solubility limit of this compound in a particular buffer will lead to precipitation.

  • Solvent Carryover: The solvent used for the initial stock solution (e.g., DMSO) can influence the final solubility when diluted into an aqueous buffer.

Q3: How should I prepare a stock solution of this compound to minimize precipitation?

It is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). One supplier suggests a solubility of up to 50 mg/mL in DMSO with the aid of ultrasonic warming and heating to 60°C.[4]

Experimental Protocol: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound dihydrochloride powder.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Dissolution: To aid dissolution, use an ultrasonic bath and warm the solution to 60°C.[4] Ensure the vial is properly sealed to prevent solvent evaporation.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C for long-term stability.[4]

Troubleshooting Guide: this compound Precipitation in Experimental Buffers

This guide provides a step-by-step approach to diagnosing and resolving this compound precipitation in your experimental buffers.

Problem: I observe a precipitate after diluting my this compound stock solution into my aqueous experimental buffer.

Step 1: Initial Checks & Quick Fixes
  • Visual Inspection: Confirm that your DMSO stock solution is clear and free of any precipitate before dilution. If the stock solution shows precipitation, it may need to be warmed and sonicated again to redissolve the compound.

  • Fresh Dilution: Prepare a fresh dilution of the this compound stock into the experimental buffer. Precipitation can sometimes occur over time.

  • Lower Final Concentration: The simplest first step is to try a lower final concentration of this compound in your experiment, if permissible by the experimental design.

Step 2: Buffer pH and Composition

Recommendations:

  • Measure the pH: Verify the final pH of your experimental buffer after the addition of the this compound stock solution. The addition of a small volume of acidic or basic stock can sometimes alter the buffer's pH.

  • Test a Lower pH Buffer: If possible, try using a buffer with a slightly lower pH (e.g., pH 7.2 instead of 7.4).

  • Avoid Phosphate Buffers if Possible: In some cases, phosphate buffers can contribute to the precipitation of small molecules. Consider using alternative buffering agents like HEPES or Tris.

Step 3: Solvent Effects

The final concentration of DMSO in your experimental buffer should be kept to a minimum, typically below 0.5%, as higher concentrations can have off-target effects and may also influence the solubility of your compound in complex ways.

Recommendations:

  • Minimize DMSO Concentration: Prepare a more concentrated DMSO stock solution to reduce the volume needed for dilution into your aqueous buffer.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the experimental buffer. This can sometimes help to avoid localized high concentrations that can trigger precipitation.

Step 4: Solubility Enhancement

If the above steps do not resolve the issue, you may need to consider additives to improve the solubility of this compound in your buffer.

Recommendations:

  • Use of Pluronic F-68: This non-ionic surfactant can help to increase the solubility of hydrophobic compounds. A final concentration of 0.01% to 0.1% can be tested.

  • Bovine Serum Albumin (BSA): For in vitro assays, the addition of BSA (0.1% to 1%) to the buffer can help to keep hydrophobic compounds in solution.

Data Presentation

Table 1: this compound Solubility and Stock Solution Preparation

ParameterValue/RecommendationSource
Solubility in DMSO 50 mg/mL (with ultrasonic warming and heating to 60°C)[4]
Recommended Stock Solution Concentration 10-50 mMBest Practice
Stock Solution Storage Aliquot and store at -20°C or -80°C[4]
Maximum Recommended Final DMSO Concentration in Assay < 0.5%Best Practice

Signaling Pathway and Experimental Workflow

This compound's primary target, the Kir1.1 (ROMK) channel, is a key regulator of potassium homeostasis in the kidney. Its activity is modulated by various signaling pathways, including those involving Protein Kinase A (PKA) and Src family kinases.

Kir1_1_Regulation cluster_PKA PKA-mediated Activation cluster_Src Src Kinase-mediated Inhibition Hormonal Stimuli Hormonal Stimuli GPCR GPCR Hormonal Stimuli->GPCR binds Adenylate Cyclase Adenylate Cyclase GPCR->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP converts ATP ATP PKA PKA cAMP->PKA activates Kir1.1 (ROMK) Kir1.1 (ROMK) PKA->Kir1.1 (ROMK) phosphorylates K_efflux_inc Increased K+ Efflux Kir1.1 (ROMK)->K_efflux_inc leads to Low Intracellular K+ Low Intracellular K+ Src Kinase Src Kinase Low Intracellular K+->Src Kinase activates Kir1.1 (ROMK)_src Kir1.1 (ROMK) Src Kinase->Kir1.1 (ROMK)_src phosphorylates Internalization Channel Internalization Kir1.1 (ROMK)_src->Internalization promotes K_efflux_dec Decreased K+ Efflux Internalization->K_efflux_dec

Caption: Regulation of Kir1.1 (ROMK) channel activity by PKA and Src kinase pathways.

The following workflow diagram outlines a logical approach to troubleshooting this compound precipitation.

Troubleshooting_Workflow Start Start Precipitate_Observed Precipitate observed upon dilution of this compound? Start->Precipitate_Observed Check_Stock Is stock solution clear? Precipitate_Observed->Check_Stock Yes Problem_Solved Problem Solved Precipitate_Observed->Problem_Solved No Re-dissolve_Stock Warm and sonicate stock solution Check_Stock->Re-dissolve_Stock No Lower_Concentration Try a lower final concentration Check_Stock->Lower_Concentration Yes Re-dissolve_Stock->Precipitate_Observed Lower_Concentration->Precipitate_Observed Check_pH Is buffer pH optimal? (Consider lower pH) Lower_Concentration->Check_pH Precipitate still present Adjust_Buffer Test alternative buffers (e.g., HEPES) Check_pH->Adjust_Buffer No Minimize_DMSO Is final DMSO concentration < 0.5%? Check_pH->Minimize_DMSO Yes Adjust_Buffer->Precipitate_Observed Adjust_Stock_Conc Increase stock concentration Minimize_DMSO->Adjust_Stock_Conc No Add_Solubilizer Consider adding Pluronic F-68 or BSA Minimize_DMSO->Add_Solubilizer Yes Adjust_Stock_Conc->Precipitate_Observed Add_Solubilizer->Problem_Solved Consult_Support Consult Technical Support Add_Solubilizer->Consult_Support Precipitate still present

Caption: A logical workflow for troubleshooting this compound precipitation in experimental buffers.

References

Technical Support Center: VU590 Experiments - Improving Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Kir1.1 (ROMK) and Kir7.1 inhibitor, VU590. The following information is designed to help you improve the signal-to-noise ratio in your experiments and address common issues that may arise.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a small-molecule inhibitor of the inward rectifier potassium (Kir) channel, Kir1.1 (also known as the renal outer medullary potassium channel, ROMK).[1][2] It also inhibits Kir7.1, making it a useful tool for studying the physiological roles of both channels.[2][3] this compound acts as a pore blocker, with its binding site located within the channel pore.[2][3]

Q2: What are the typical IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound is approximately 0.2 µM (or 200-290 nM) for Kir1.1 and around 8 µM for Kir7.1.[1][2][3]

Q3: Is this compound selective for Kir1.1 and Kir7.1?

This compound is moderately selective. It shows no apparent effects on the related Kir channels Kir2.1 and Kir4.1.[2] However, its activity on other Kir channels should be considered, and appropriate controls are recommended.

Q4: How should I prepare and store this compound stock solutions?

For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). Stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month, protected from light) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.

Q5: Are there any known issues with this compound stability or solubility in experimental buffers?

While specific data on this compound precipitation in all physiological buffers is limited, it is good practice to ensure complete dissolution in the final experimental solution. Visually inspect for any precipitation after dilution from the DMSO stock. If solubility issues are suspected, performing a concentration-response curve can help determine the effective soluble concentration range in your specific buffer.

II. Troubleshooting Guides

A. Low Signal-to-Noise Ratio in Whole-Cell Patch-Clamp Recordings

A poor signal-to-noise ratio in patch-clamp experiments can obscure the true effect of this compound. Below are common issues and potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
High background noise - Poor gigaohm seal. - Electrical noise from equipment. - Vibration of the setup.- Ensure a high-resistance seal (>1 GΩ) is formed before breaking into whole-cell configuration. A leaky seal is a major source of noise. - Check that all equipment is properly grounded. Use a Faraday cage to shield the setup from external electrical interference. - Use an anti-vibration table and ensure no equipment is causing mechanical vibrations.
Unstable recording or loss of seal after this compound application - this compound precipitation at the working concentration. - Non-specific effects of this compound on membrane integrity at high concentrations. - Perfusion system introducing instability.- Prepare fresh dilutions of this compound for each experiment. Visually inspect the solution for any signs of precipitation. - If using high concentrations of this compound, consider reducing the concentration or performing a dose-response experiment to identify the optimal concentration. - Ensure the perfusion system delivers the solution smoothly and at a slow, constant rate (e.g., 1.5 mL/min) to avoid mechanical disruption of the seal.[4]
Weak or no response to this compound - Incorrect concentration of this compound. - this compound degradation. - Low expression of Kir1.1 or Kir7.1 in the cells.- Verify the calculations for your working solution. - Use freshly prepared this compound from a properly stored stock solution. - Confirm the expression of the target channel in your cell line using techniques like qPCR or Western blotting.

Troubleshooting Workflow for Patch-Clamp Experiments

G cluster_seal Seal Issues cluster_noise Noise Issues cluster_stability Stability Issues cluster_response Response Issues start Low Signal-to-Noise Ratio check_seal Check Seal Resistance (>1 GΩ?) start->check_seal seal_ok Seal OK check_seal->seal_ok Yes seal_bad Improve Seal Formation (Clean pipette, fresh cells) check_seal->seal_bad No check_noise Assess Background Noise grounding Check Grounding & Faraday Cage check_noise->grounding vibration Isolate from Vibrations check_noise->vibration check_stability Evaluate Recording Stability vu590_prep Prepare Fresh this compound Check for Precipitation check_stability->vu590_prep perfusion Optimize Perfusion Rate check_stability->perfusion check_response Assess this compound Response concentration Verify this compound Concentration check_response->concentration expression Confirm Target Expression check_response->expression seal_ok->check_noise seal_bad->start Retry grounding->check_stability vibration->check_stability vu590_prep->check_response perfusion->check_response end Improved Signal concentration->end expression->end

A logical workflow for troubleshooting low signal-to-noise in this compound patch-clamp experiments.
B. Artifacts and Low Signal in Fluorescence-Based Thallium Flux Assays

Thallium flux assays are a common high-throughput method for studying potassium channels. Here’s how to address common issues when using this compound.

Problem Potential Cause(s) Recommended Solution(s)
High background fluorescence - Autofluorescence of this compound. - Incomplete removal of dye loading solution.- Run a control with this compound alone (no cells) to determine its intrinsic fluorescence at the assay wavelengths. - Ensure thorough washing steps to remove any extracellular dye.
Low signal window (low thallium influx) - Low channel expression or activity. - Suboptimal thallium concentration. - Cell health issues.- Use a cell line with robust expression of Kir1.1 or Kir7.1. - Optimize the thallium stimulus concentration to achieve a maximal signal window. - Ensure cells are healthy and not overgrown in the assay plate. Perform a cell viability assay in parallel.
False positives/negatives - this compound interfering with the fluorescent dye. - Cytotoxic effects of this compound at high concentrations.- Test for any direct interaction between this compound and the thallium-sensitive dye. - Determine the cytotoxicity of this compound on the cell line used and work with non-toxic concentrations.[5] High cytotoxicity can lead to membrane disruption and non-specific thallium influx.[5]

III. Experimental Protocols

A. Whole-Cell Patch-Clamp Recording of Kir1.1/Kir7.1 Currents

This protocol provides a general framework for recording Kir1.1 or Kir7.1 currents in mammalian cells and testing the effect of this compound.

1. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH adjusted to 7.2 with KOH).

  • This compound Stock Solution: 10 mM in DMSO.

2. Cell Preparation:

  • Plate cells expressing Kir1.1 or Kir7.1 on glass coverslips 24-48 hours before the experiment.

3. Recording Procedure: [4][6][7][8][9]

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.

  • Approach a cell with the pipette while applying slight positive pressure.

  • Form a gigaohm seal (>1 GΩ) by releasing the positive pressure.

  • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply voltage steps or ramps to elicit inward and outward currents. Kir channels are typically characterized by larger inward currents at potentials negative to the potassium reversal potential.

  • After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 1 µM for Kir1.1, 10 µM for Kir7.1).

  • Record the currents in the presence of this compound to determine the extent of inhibition.

B. Thallium Flux Assay for Kir1.1/Kir7.1 Inhibition

This protocol outlines a general procedure for a fluorescence-based thallium flux assay.[10][11][12][13][14]

1. Reagents:

  • Thallium-sensitive fluorescent dye (e.g., FluoZin-2, AM).

  • Pluronic F-127.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Stimulus Buffer containing thallium sulfate (Tl₂SO₄).

  • This compound stock solution (10 mM in DMSO).

2. Assay Procedure:

  • Seed cells expressing Kir1.1 or Kir7.1 in a 96- or 384-well black, clear-bottom plate.

  • Dye Loading: Prepare a loading buffer containing the thallium-sensitive dye and Pluronic F-127 in assay buffer. Incubate the cells with the loading buffer for approximately 1 hour at room temperature or 37°C.

  • Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Compound Addition: Add different concentrations of this compound (diluted in assay buffer) to the wells and incubate for a predetermined time (e.g., 10-30 minutes).

  • Thallium Flux Measurement: Place the plate in a fluorescence plate reader. Add the thallium-containing stimulus buffer to initiate the flux.

  • Measure the fluorescence intensity over time. The rate of fluorescence increase corresponds to the rate of thallium influx through open channels.

  • Data Analysis: Calculate the rate of thallium influx for each well. Plot the rate of influx against the this compound concentration to determine the IC50 value.

IV. Quantitative Data Summary

Parameter Kir1.1 (ROMK) Kir7.1 Kir2.1 Kir4.1 Reference(s)
This compound IC50 ~0.2 µM~8 µMNo apparent effectNo apparent effect[1][2][3]

V. Signaling Pathways

A. Kir1.1 (ROMK) Signaling in the Kidney

Kir1.1 plays a crucial role in potassium homeostasis in the kidney. Its activity is regulated by various signaling pathways that control its trafficking to and from the plasma membrane.

G cluster_regulation Regulation of Kir1.1 (ROMK) cluster_function Function Aldosterone Aldosterone SGK1 SGK-1 Aldosterone->SGK1 PKA PKA Kir1_1_trafficking Kir1.1 Trafficking to Apical Membrane PKA->Kir1_1_trafficking Phosphorylation (S44) SGK1->Kir1_1_trafficking Phosphorylation (S44) WNK_kinases WNK Kinases WNK_kinases->Kir1_1_trafficking Inhibition of Endocytosis K_secretion K+ Secretion Kir1_1_trafficking->K_secretion Na_reabsorption Na+ Reabsorption (via NKCC2 & ENaC) K_secretion->Na_reabsorption Facilitates This compound This compound This compound->K_secretion Inhibits

Simplified signaling pathway for Kir1.1 (ROMK) regulation and function in the kidney.
B. Kir7.1 Functional Interactions

Kir7.1 is involved in maintaining membrane potential and potassium homeostasis in various tissues, including the retinal pigment epithelium and the uterus. Its function is modulated by intracellular factors and co-localization with other membrane proteins.

G cluster_kir71 Kir7.1 Function cluster_interactions Interactions & Regulation cluster_inhibition Inhibition Kir71 Kir7.1 Channel Membrane_Potential Membrane Potential Regulation Kir71->Membrane_Potential K_Homeostasis K+ Homeostasis Kir71->K_Homeostasis NaK_ATPase Na+/K+-ATPase NaK_ATPase->Kir71 Functional Coupling PIP2 PIP2 PIP2->Kir71 Required for Gating This compound This compound This compound->Kir71 Inhibits

Key functional interactions and regulation of the Kir7.1 channel.

References

dealing with slow onset of inhibition by VU590

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VU590. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to the slow onset of inhibition characteristic of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a small-molecule inhibitor of the inwardly rectifying potassium (Kir) channels. Its primary targets are Kir1.1 (also known as ROMK, renal outer medullary potassium channel) and Kir7.1.[1] It acts as a pore blocker, meaning it physically obstructs the channel's pore to prevent the flow of potassium ions.[1]

Q2: Why is the inhibition by this compound described as "slow onset"?

A2: The inhibitory effect of this compound on its target channels does not occur instantaneously upon application. Instead, there is a time-dependent increase in inhibition until a steady-state level of block is achieved. For example, the time constant for the inhibition of Kir1.1 by 10 µM this compound has been reported to be approximately 40 seconds. This slow onset is a key characteristic that needs to be considered in experimental design.

Q3: What is the proposed mechanism for the slow onset of inhibition?

A3: The slow onset of inhibition and its incomplete washout suggest that this compound may not simply bind to the external vestibule of the channel. One hypothesis is that it needs to traverse the cell membrane to access an intracellular binding site within the channel pore. The kinetics of this process, including membrane permeation and subsequent binding, contribute to the observed slow onset.

Q4: What are the known IC50 values for this compound?

A4: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the target channel and experimental conditions. Reported values are typically in the sub-micromolar range for Kir1.1 and at the micromolar level for Kir7.1.

Troubleshooting Guides

Issue 1: Inconsistent or Underestimated Inhibitory Effect

Question: I am not observing the expected level of inhibition with this compound, or the results are highly variable between experiments. What could be the cause?

Answer:

This is a common issue when working with slow-onset inhibitors. The primary reason is often an insufficient pre-incubation time.

Troubleshooting Steps:

  • Extend Pre-incubation Time: Ensure that the cells or tissues are pre-incubated with this compound for a sufficient duration to allow the binding to reach equilibrium. Given the known time constant of ~40 seconds for Kir1.1, a pre-incubation period of at least 5-10 minutes is recommended to approach steady-state inhibition.

  • Monitor Inhibition Over Time: In electrophysiology experiments, continuously monitor the current amplitude after this compound application to observe the time course of inhibition. This will help you determine the appropriate pre-incubation time for your specific experimental conditions.

  • Concentration Verification: Confirm the final concentration of this compound in your experimental solution. Serial dilutions should be prepared fresh to avoid degradation or adsorption to container surfaces.

  • Voltage Dependence: Be aware that the block by this compound is voltage-dependent.[1] Ensure that your voltage protocol is consistent across experiments. The degree of inhibition may vary at different membrane potentials.

  • Extracellular Potassium Concentration: The inhibitory effect of this compound can be influenced by the extracellular potassium concentration.[1] Maintain a consistent and known potassium concentration in your recording solutions.

Issue 2: Difficulty with Washout and Reversibility

Question: I am unable to fully wash out the effect of this compound, making it difficult to study reversibility or conduct subsequent experiments on the same cells.

Answer:

Incomplete washout is a known characteristic of this compound, likely due to its slow dissociation from the binding site or potential intracellular accumulation.

Troubleshooting Steps:

  • Prolonged Washout: Attempt a much longer washout period than you would for a rapidly reversible inhibitor. Perfusion with a drug-free solution for an extended duration may facilitate dissociation.

  • Use of "Knock-off" Effect: For Kir channels, it has been shown that driving potassium ions inwardly through the pore can sometimes dislodge a blocking molecule. Applying hyperpolarizing voltage steps during the washout phase might facilitate the "knock-off" of this compound from its binding site.

  • Experimental Design for Irreversibility: If complete washout is not achievable, design your experiments with the assumption of pseudo-irreversible binding. This may involve using a fresh preparation for each concentration or condition.

  • Single-Cell vs. Population Studies: Be mindful of this limitation when interpreting data, especially in single-cell experiments where cumulative effects can be a concern.

Quantitative Data

Due to the limited availability of publicly accessible, detailed kinetic studies, specific values for the association rate constant (k_on), dissociation rate constant (k_off), and residence time for this compound are not well-established. The available data primarily focuses on IC50 values and the time constant of inhibition onset.

ParameterKir1.1 (ROMK)Kir7.1Notes
IC50 ~0.2 µM~8 µMValues can vary with experimental conditions.[1]
Time Constant (τ) of Inhibition ~40 seconds (at 10 µM)Not reportedRepresents the time to reach ~63% of maximal inhibition.
Binding Kinetics (k_on, k_off) Not reportedNot reportedThese parameters would require specific biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for accurate determination.
Washout IncompleteIncompleteSuggests a slow dissociation rate (k_off).

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general guideline for studying the effect of this compound on Kir channels expressed in a heterologous system (e.g., HEK293 cells).

1. Cell Culture and Transfection:

  • Culture HEK293 cells in appropriate media.
  • Transiently transfect cells with the cDNA encoding the Kir channel of interest (e.g., Kir1.1 or Kir7.1). A co-transfection with a fluorescent marker (e.g., GFP) is recommended for easy identification of transfected cells.
  • Allow 24-48 hours for channel expression before recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with KOH.
  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store at -20°C. Prepare fresh dilutions in the external solution on the day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid non-specific effects.

3. Electrophysiological Recording:

  • Obtain whole-cell patch-clamp configuration.
  • Hold the cell at a holding potential of -80 mV.
  • Apply a series of voltage steps or ramps to elicit Kir channel currents. A typical voltage ramp protocol would be from -120 mV to +60 mV over 500 ms.
  • Establish a stable baseline recording in the drug-free external solution.
  • Perfuse the cell with the external solution containing the desired concentration of this compound.
  • Continuously record the current during drug application to observe the slow onset of inhibition.
  • Allow sufficient time (e.g., 5-10 minutes) for the inhibition to reach a steady state.
  • To test for reversibility, perfuse with the drug-free external solution for an extended period.

Protocol 2: Uterine Tissue Contractility Assay (Organ Bath)

This protocol describes a method to assess the effect of this compound on myometrial contractility.

1. Tissue Preparation:

  • Obtain fresh myometrial tissue biopsies in accordance with ethical guidelines.
  • Place the tissue in cold, oxygenated physiological salt solution (PSS).
  • Dissect small, longitudinal strips of myometrium (e.g., ~2 mm x 10 mm).

2. Organ Bath Setup:

  • Mount the tissue strips in an organ bath containing PSS, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
  • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
  • Apply a resting tension of ~2 mN and allow the tissue to equilibrate for at least 60-90 minutes, during which spontaneous contractions should develop. Replace the PSS every 15-20 minutes.

3. Experimental Procedure:

  • Once stable, spontaneous contractions are established, record a baseline period of at least 20 minutes.
  • Add this compound to the organ bath in a cumulative or non-cumulative manner to construct a concentration-response curve.
  • Due to the slow onset of action, allow at least 20-30 minutes of incubation at each concentration to ensure a steady-state effect is observed.
  • Record the contractile activity (frequency, amplitude, and duration of contractions).
  • At the end of the experiment, you can add a high concentration of KCl to induce maximal contraction and normalize the data.

4. Data Analysis:

  • Measure the amplitude, frequency, and duration of contractions before and after the addition of this compound.
  • Calculate the area under the curve (AUC) as an integrated measure of contractility.
  • Plot the percentage inhibition of contractile parameters against the log concentration of this compound to determine the IC50.

Visualizations

experimental_workflow_slow_onset_inhibitor cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Cells/Tissue C Establish Stable Baseline (Drug-Free) A->C B Prepare Fresh this compound Dilutions D Apply this compound B->D C->D Start of Experiment E Pre-incubation (Crucial for Slow Onset) D->E Allow for Slow Binding F Record Data (Steady-State) E->F Equilibrium Reached G Data Analysis F->G H Determine IC50 / Effect G->H

Caption: Experimental workflow for a slow-onset inhibitor like this compound.

troubleshooting_logic Start Inconsistent/Low Inhibition? Incubation Is Pre-incubation Time Sufficient? Start->Incubation Extend Extend Pre-incubation Time Incubation->Extend No CheckConc Is this compound Concentration Correct? Incubation->CheckConc Yes Extend->CheckConc PrepFresh Prepare Fresh Dilutions CheckConc->PrepFresh No CheckParams Are Voltage/K+ Consistent? CheckConc->CheckParams Yes PrepFresh->CheckParams Standardize Standardize Experimental Parameters CheckParams->Standardize No Success Problem Resolved CheckParams->Success Yes Standardize->Success Contact Contact Technical Support Standardize->Contact

Caption: Troubleshooting logic for experiments with this compound.

Kir_channel_regulation cluster_channel Kir Channel cluster_regulators Regulation Kir Kir1.1 / Kir7.1 Channel K_efflux K+ Efflux Kir->K_efflux Membrane_Potential Membrane Hyperpolarization K_efflux->Membrane_Potential PIP2 PIP2 Binding PIP2->Kir Activates Intracellular_pH Intracellular pH (Acidic) Intracellular_pH->Kir Inhibits (Kir1.1) ATP Intracellular ATP ATP->Kir Inhibits (Kir1.1) G_proteins G-protein Subunits (βγ) G_proteins->Kir Activates (Kir3.x family) This compound This compound This compound->Kir Inhibits (Pore Block)

Caption: Simplified signaling pathway for Kir channel regulation.

References

Validation & Comparative

A Comparative Guide to the Selectivity of VU590 and VU591 for the Kir1.1 Potassium Channel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two prominent small-molecule inhibitors of the inward rectifier potassium (Kir) channel Kir1.1 (also known as ROMK): VU590 and VU591. The data presented herein has been compiled from peer-reviewed scientific literature to assist researchers in selecting the appropriate tool compound for their studies of Kir1.1 function and its role in physiology and disease.

Data Presentation: Selectivity Profile of this compound and VU591

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and VU591 against Kir1.1 and other members of the Kir channel family. This quantitative data highlights the selectivity of each compound.

Target ChannelThis compound IC50 (µM)VU591 IC50 (µM)Reference(s)
Kir1.1 (ROMK) ~0.2 - 0.24 ~0.24 - 0.3 [1][2]
Kir2.1No significant effectNo significant effect[1][2]
Kir4.1No significant effectNo significant effect[1][2]
Kir7.1~8>10 (no significant effect)[1][2]

Key Observation: While both this compound and VU591 are potent inhibitors of Kir1.1 with sub-micromolar IC50 values, VU591 demonstrates superior selectivity.[1][2] this compound exhibits off-target activity against Kir7.1, whereas VU591 is highly selective for Kir1.1 over other tested Kir channels.[1]

Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology

The selectivity of this compound and VU591 for Kir1.1 was primarily determined using the whole-cell patch-clamp electrophysiology technique on human embryonic kidney (HEK-293) cells transiently or stably expressing the Kir channel of interest.

Objective: To measure the effect of varying concentrations of this compound and VU591 on the current conducted by specific Kir channels.

Cell Culture and Transfection:

  • HEK-293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • For transient transfection, cells are plated onto glass coverslips and transfected with a plasmid DNA encoding the desired Kir channel subunit (e.g., Kir1.1, Kir2.1, Kir4.1, or Kir7.1) using a suitable transfection reagent (e.g., Lipofectamine).

  • Experiments are typically performed 24-48 hours post-transfection.

Electrophysiological Recording:

  • Coverslips with transfected cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular (bath) solution.

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

  • Patch-clamp pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular (pipette) solution.

  • Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, and 10 HEPES (pH adjusted to 7.2 with KOH).

  • A gigaseal (>1 GΩ) is formed between the pipette tip and the cell membrane, and the membrane patch is then ruptured to achieve the whole-cell configuration.

  • Membrane currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.

  • Cells are held at a holding potential of -80 mV, and voltage steps or ramps are applied to elicit Kir channel currents.

Compound Application and Data Analysis:

  • A stable baseline current is established before the application of the test compound.

  • This compound or VU591, dissolved in the extracellular solution at various concentrations, is perfused onto the cell.

  • The effect of the compound on the Kir channel current is measured as the percentage of inhibition of the baseline current.

  • Dose-response curves are constructed by plotting the percentage of inhibition against the compound concentration.

  • The IC50 value is determined by fitting the dose-response curve with a Hill equation.

Mandatory Visualizations

Signaling Pathway of Kir1.1 Inhibition in the Kidney

Kir1_1_Signaling_Pathway cluster_TAL Thick Ascending Limb (TAL) cluster_CD Collecting Duct (CD) NKCC2 NKCC2 Na_reabsorb_TAL Na+ Reabsorption NKCC2->Na_reabsorb_TAL mediates Kir1_1_TAL Kir1.1 (ROMK) K_recycle K+ Recycling Kir1_1_TAL->K_recycle maintains K_recycle->NKCC2 enables ENaC ENaC Na_reabsorb_CD Na+ Reabsorption ENaC->Na_reabsorb_CD mediates Kir1_1_CD Kir1.1 (ROMK) K_secretion K+ Secretion Kir1_1_CD->K_secretion mediates Na_reabsorb_CD->Kir1_1_CD depolarizes membrane, driving force for This compound This compound This compound->Kir1_1_TAL inhibits This compound->Kir1_1_CD inhibits VU591 VU591 VU591->Kir1_1_TAL inhibits VU591->Kir1_1_CD inhibits

Caption: Inhibition of Kir1.1 by this compound/VU591 in the TAL and CD.

Experimental Workflow for Determining Kir Channel Inhibitor Selectivity

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Whole-Cell Patch-Clamp cluster_data_analysis Data Analysis cluster_key Key culture HEK-293 Cell Culture transfect Transient Transfection with Kir Channel Plasmid culture->transfect plate Plate Cells on Coverslips transfect->plate patch Achieve Whole-Cell Configuration plate->patch record_base Record Baseline Kir Current patch->record_base apply_cmpd Perfuse with This compound/VU591 record_base->apply_cmpd record_inhib Record Inhibited Kir Current apply_cmpd->record_inhib calc_inhib Calculate % Inhibition record_inhib->calc_inhib dose_response Construct Dose-Response Curve calc_inhib->dose_response calc_ic50 Determine IC50 Value dose_response->calc_ic50 key Experimental Steps

Caption: Workflow for assessing Kir inhibitor selectivity.

References

A Comparative Guide to Kir Channel Inhibitors: VU590 versus ML133

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent inward rectifier potassium (Kir) channel inhibitors: VU590 and ML133. The information presented is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs.

Introduction to Kir Channels and Their Inhibitors

Inwardly rectifying potassium (Kir) channels are a family of ion channels crucial for maintaining cellular excitability and potassium homeostasis in various tissues, including the kidneys, heart, and brain.[1][2] Their dysfunction is implicated in several pathologies, making them attractive targets for drug discovery.[1] Small molecule inhibitors are invaluable tools for dissecting the physiological roles of specific Kir channels. This guide focuses on a comparative analysis of this compound, a pioneering Kir1.1 inhibitor, and ML133, a selective inhibitor of the Kir2.x channel family.

Mechanism of Action

Both this compound and ML133 act as pore blockers of their respective target Kir channels. This mechanism involves the physical occlusion of the channel pore, thereby preventing the flow of potassium ions.[3][4]

  • This compound: The binding of this compound to Kir1.1 is voltage- and K+-dependent, which is characteristic of pore-blocking inhibitors.[5] Mutagenesis studies have identified asparagine 171 (N171) as a critical residue within the pore of Kir1.1 for high-affinity block by this compound.[5]

  • ML133: Similarly, ML133 is believed to block the ion-conducting pathway of Kir2.1 channels.[3] Studies using chimeras of Kir2.1 and the ML133-insensitive Kir1.1 channel have pinpointed aspartate 172 (D172) and isoleucine 176 (I176) in the M2 segment of Kir2.1 as key molecular determinants for its inhibitory activity.[3][4] Interestingly, the critical aspartate residue for ML133 is in a similar position to the asparagine residue crucial for this compound's effect on Kir1.1, suggesting a common region for inhibitor interaction within Kir channels.[4]

Potency and Selectivity: A Quantitative Comparison

The following tables summarize the inhibitory potency (IC50) and selectivity of this compound and ML133 against various Kir channel subtypes.

Table 1: Inhibitory Potency (IC50) of this compound

Target Kir ChannelIC50 (µM)Reference(s)
Kir1.1 (ROMK)0.2 - 0.29[6][7]
Kir7.1~8[6][7]
Kir2.1No significant effect[6]
Kir4.1No significant effect[6]

Table 2: Inhibitory Potency (IC50) of ML133

Target Kir ChannelIC50 (µM)pHReference(s)
Kir2.11.87.4[3]
Kir2.10.298.5[3]
Kir2.2Similar to Kir2.17.4[3]
Kir2.3Similar to Kir2.17.4[3]
Kir2.6Similar to Kir2.17.4[3]
Kir1.1 (ROMK)>3007.4[3]
Kir4.1767.4[3]
Kir7.1337.4[3]

Key Differences and Experimental Considerations

  • Primary Targets: The most significant difference lies in their primary targets. This compound is a potent inhibitor of Kir1.1, making it a valuable tool for studying renal physiology. In contrast, ML133 is a selective inhibitor of the Kir2.x family, which is instrumental in cardiovascular and neuronal research.

  • Selectivity Profiles: ML133 exhibits high selectivity for the Kir2.x family over other Kir channels, particularly Kir1.1.[3] this compound, while potent on Kir1.1, also shows activity against Kir7.1 at higher concentrations.[6][7]

  • pH Dependence: The potency of ML133 is notably pH-dependent, with significantly higher potency at a more alkaline pH of 8.5.[3] This is an important consideration for experimental design. The pH dependence of this compound has not been as extensively reported.

Experimental Protocols

Detailed below are generalized protocols for key experiments used to characterize Kir channel inhibitors. Specific parameters may vary between laboratories.

Cell Culture and Transfection

HEK-293 (Human Embryonic Kidney 293) cells are a commonly used expression system for studying Kir channels due to their low endogenous channel expression and high transfection efficiency.

  • Cell Culture: HEK-293 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: For transient expression, cells are seeded in appropriate culture dishes and transfected with plasmid DNA encoding the Kir channel of interest using a suitable transfection reagent (e.g., Lipofectamine). A co-transfected fluorescent protein (e.g., GFP) is often used to identify successfully transfected cells for subsequent experiments. For stable cell lines, cells are selected using an appropriate antibiotic after transfection with a vector containing a resistance gene.

Thallium Flux Assay

This is a high-throughput screening method to assess Kir channel activity by measuring the influx of thallium (Tl+), a surrogate for K+.

  • Principle: Kir channels are permeable to Tl+. A Tl+-sensitive fluorescent dye (e.g., FluxOR™) is loaded into the cells. Upon channel opening, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence.

  • Protocol Outline:

    • Cell Plating: Seed cells expressing the target Kir channel in a multi-well plate (e.g., 384-well).

    • Dye Loading: Incubate cells with a Tl+-sensitive fluorescent dye.

    • Compound Incubation: Add the test compound (e.g., this compound or ML133) at various concentrations and incubate.

    • Stimulation and Detection: Add a Tl+-containing stimulus buffer and measure the fluorescence intensity over time using a fluorescence plate reader.

    • Data Analysis: The rate of fluorescence increase is proportional to Kir channel activity. The IC50 value is determined by plotting the inhibition of the Tl+ flux against the compound concentration.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents through Kir channels in a single cell.

  • Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior. The membrane potential is "clamped" at a specific voltage, and the current flowing through the ion channels is measured.

  • Solutions:

    • Extracellular (Bath) Solution (in mM): Typically contains NaCl (e.g., 140), KCl (e.g., 5), CaCl2 (e.g., 2), MgCl2 (e.g., 1), HEPES (e.g., 10), and glucose (e.g., 10), with the pH adjusted to 7.4.

    • Intracellular (Pipette) Solution (in mM): Typically contains a high concentration of a potassium salt (e.g., 140 KCl or K-gluconate), MgCl2 (e.g., 2), EGTA (e.g., 10), HEPES (e.g., 10), and ATP (e.g., 2-5), with the pH adjusted to 7.2.

  • Voltage Protocol: To measure Kir channel currents, the membrane potential is typically held at a depolarized potential (e.g., 0 mV) and then stepped to a series of hyperpolarizing potentials (e.g., from -120 mV to +40 mV). The resulting inward and outward currents are recorded.

  • Inhibitor Application: The inhibitor is applied to the bath solution, and the reduction in the Kir channel current is measured to determine the extent of inhibition and the IC50 value.

Signaling Pathways and Experimental Workflows

Kir1.1 in Renal Potassium Secretion

Kir1.1 (ROMK) plays a pivotal role in potassium secretion in the distal nephron of the kidney. Its activity is crucial for maintaining potassium balance in the body.

Kir1_1_Pathway cluster_collecting_duct Principal Cell of Collecting Duct Lumen Lumen ENaC ENaC Lumen->ENaC Na+ influx Blood Blood NaK_ATPase Na+/K+ ATPase Blood->NaK_ATPase 2 K+ in NaK_ATPase->Blood 3 Na+ out Kir1.1 Kir1.1 (ROMK) NaK_ATPase->Kir1.1 Increased intracellular K+ Kir1.1->Lumen K+ secretion This compound This compound This compound->Kir1.1 Inhibition

Caption: Role of Kir1.1 in renal potassium secretion and its inhibition by this compound.

Kir2.1 in the Cardiac Action Potential

Kir2.1 channels are the primary contributors to the inward rectifier potassium current (IK1) in ventricular cardiomyocytes. This current is essential for stabilizing the resting membrane potential (Phase 4) and for the final phase of repolarization (Phase 3) of the cardiac action potential.

Cardiac_Action_Potential cluster_phases Cardiac Action Potential Phases Phase4 Phase 4 (Resting Potential) Phase0 Phase 0 (Depolarization) Phase4->Phase0 Na+ influx Phase1 Phase 1 (Initial Repolarization) Phase0->Phase1 Phase2 Phase 2 (Plateau) Phase1->Phase2 Phase3 Phase 3 (Repolarization) Phase2->Phase3 Phase3->Phase4 K+ efflux Kir2.1 Kir2.1 (IK1) Kir2.1->Phase4 Maintains Kir2.1->Phase3 Contributes to ML133 ML133 ML133->Kir2.1 Inhibition

Caption: Contribution of Kir2.1 to the cardiac action potential and its inhibition by ML133.

Experimental Workflow for Inhibitor Characterization

The following diagram illustrates a typical workflow for the identification and characterization of novel Kir channel inhibitors.

Experimental_Workflow HTS High-Throughput Screening (e.g., Thallium Flux Assay) Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination (Thallium Flux) Hit_Identification->Dose_Response Electrophysiology Electrophysiological Validation (Patch-Clamp) Dose_Response->Electrophysiology Selectivity_Screening Selectivity Screening (Panel of Kir channels) Electrophysiology->Selectivity_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., Mutagenesis) Selectivity_Screening->Mechanism_of_Action Lead_Compound Validated Lead Compound Mechanism_of_Action->Lead_Compound

Caption: A generalized workflow for the discovery and characterization of Kir channel inhibitors.

Conclusion

This compound and ML133 are both valuable pharmacological tools for the study of Kir channels, but their distinct selectivity profiles dictate their optimal applications. This compound is a potent inhibitor of Kir1.1 and a useful probe for investigating renal K+ transport. ML133, with its high selectivity for the Kir2.x family, is the preferred tool for studying the roles of these channels in the heart and nervous system. Researchers should carefully consider the data presented in this guide to select the most appropriate inhibitor for their experimental goals.

References

Validating the Inhibitory Effect of VU590 on Inwardly Rectifying Potassium Channels: A Comparative Analysis with Barium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of VU590, a small-molecule inhibitor of the inward rectifier potassium (Kir) channel, with the well-characterized, non-selective Kir channel blocker, Barium (Ba²⁺). The data presented here is intended to assist researchers in validating the mechanism of action of this compound and similar compounds.

This compound is a valuable pharmacological tool for studying the physiological roles of Kir1.1 (ROMK) and Kir7.1 channels.[1][2][3] It was the first publicly disclosed submicromolar inhibitor for Kir1.1.[1][3] Understanding its inhibitory characteristics in comparison to a classical blocker like Barium is crucial for experimental design and data interpretation.

Comparative Analysis of Inhibitory Properties

The inhibitory effects of this compound and Barium on Kir channels, while both resulting in channel blockade, exhibit distinct characteristics. The following table summarizes their key inhibitory properties based on electrophysiological studies.

FeatureThis compoundBarium (Ba²⁺)
Target Selectivity Moderately selective for Kir1.1 (ROMK) and Kir7.1.[2][4][5] No significant effect on Kir2.1 or Kir4.1.[2]Non-selective blocker of most Kir channels.[6][7][8]
Potency (IC₅₀) ~0.2-0.29 µM for Kir1.1; ~8 µM for Kir7.1.[1][3][5]µM to mM range, depending on the Kir channel subtype and experimental conditions.[7][8]
Mechanism of Block Cytoplasmic pore blocker.[2][9]Pore blocker, entering from the extracellular side.[7]
Voltage Dependence Block is voltage-dependent.[1][2]Block is voltage-dependent, increasing with hyperpolarization.[7]
K⁺ Dependence Block is dependent on the potassium ion concentration.[1]Block is competitive with extracellular K⁺.
Kinetics Slow onset of inhibition and incomplete washout.[9]Fast-acting pore blocker.[7]

Visualizing the Mechanism of Inhibition

The following diagrams illustrate the mechanism of Kir channel inhibition by this compound and Barium, and the experimental workflow for their characterization.

cluster_membrane Cell Membrane cluster_extra cluster_intra Kir Kir Channel Pore K_in K+ Kir:c->K_in K_out K+ K_out->Kir:p Inward Rectification Ba Ba²⁺ Ba->Kir:p Block This compound This compound This compound->Kir:c Block

Fig. 1: Kir channel blockade by this compound and Barium.

start Prepare Cells Expressing Kir Channels patch Establish Whole-Cell Patch Clamp Configuration start->patch record_base Record Baseline Kir Current patch->record_base apply_this compound Apply this compound record_base->apply_this compound record_this compound Record Kir Current in Presence of this compound apply_this compound->record_this compound washout Washout this compound record_this compound->washout record_washout Record Kir Current After Washout washout->record_washout apply_ba Apply Barium (Ba²⁺) (Positive Control) record_washout->apply_ba record_ba Record Kir Current in Presence of Ba²⁺ apply_ba->record_ba analyze Analyze Data: IC₅₀, Voltage Dependence, Kinetics record_ba->analyze

Fig. 2: Electrophysiological workflow for validation.

cluster_this compound This compound cluster_barium Barium (Ba²⁺) v1 Crosses Cell Membrane v2 Binds to Cytoplasmic Side of Pore v1->v2 v3 Moderately Selective Block v2->v3 v4 Slow Kinetics v3->v4 b1 Extracellular Application b2 Directly Enters and Plugs Pore b1->b2 b3 Non-Selective Block b2->b3 b4 Fast Kinetics b3->b4 start Inhibition of Kir Channel start->v1 start->b1

Fig. 3: Comparison of inhibitory mechanisms.

Experimental Protocols

The primary method for validating the inhibitory effect of this compound is patch-clamp electrophysiology. A fluorescence-based thallium flux assay can be used for initial high-throughput screening.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion flow through Kir channels in the cell membrane and how it is affected by inhibitors.

a. Cell Preparation:

  • Culture cells stably or transiently expressing the Kir channel of interest (e.g., Kir1.1).

  • Plate cells on glass coverslips 24-48 hours before the experiment.

b. Recording Solutions:

  • External Solution (in mM): 140 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with KOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with KOH.

c. Recording Procedure:

  • Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a gigaohm seal between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Apply voltage ramps or steps (e.g., from -120 mV to +60 mV) to elicit Kir currents.

  • Record baseline currents in the external solution.

  • Perfuse the chamber with the external solution containing this compound at various concentrations to determine the IC₅₀.

  • To validate the mechanism, perform a similar experiment using a known concentration of BaCl₂ (e.g., 20 µM) as a positive control.[8]

  • Analyze the current-voltage (I-V) relationship, degree of inhibition, and voltage dependence of the block.

High-Throughput Thallium Flux Assay

This fluorescence-based assay is suitable for screening large numbers of compounds to identify potential Kir channel inhibitors.[10]

a. Cell Preparation:

  • Plate tetracycline-inducible HEK293 cells expressing the Kir channel of interest in a 384-well plate.[10]

b. Assay Procedure:

  • Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™).

  • Wash the cells to remove unincorporated dye and replace the medium with an assay buffer.

  • Add test compounds, including this compound as a positive control, to the wells.

  • Initiate thallium flux by adding a stimulus buffer containing thallium (Tl⁺).

  • Measure the change in fluorescence over time using a fluorescent plate reader. Inhibition of the Kir channel will result in a reduced rate of fluorescence increase as Tl⁺ influx is blocked.

Conclusion

Validation of this compound's inhibitory effect through comparison with a known blocker like Barium confirms its role as a potent, moderately selective, and voltage-dependent pore blocker of Kir1.1 and Kir7.1 channels. The distinct kinetic and binding site characteristics differentiate it from classical non-selective blockers. The protocols and comparative data provided in this guide offer a framework for researchers to effectively characterize novel Kir channel modulators and interpret their experimental findings.

References

A Researcher's Guide to Utilizing an Inactive Analogue of VU590 as a Negative Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics targeting inward rectifier potassium (Kir) channels, the small molecule VU590 has emerged as a potent inhibitor of Kir1.1 (ROMK) and a moderately selective inhibitor of Kir7.1.[1][2] Rigorous pharmacological assessment of this compound necessitates the use of a structurally similar but biologically inactive compound as a negative control to ensure that the observed effects are specifically due to the inhibition of the target channels. This guide provides a comprehensive comparison of this compound and its validated inactive analogue, VU-608 (also known as VU0238429), supported by experimental data and detailed protocols.

Unveiling the Inactive Analogue: VU-608

VU-608 has been experimentally validated as an effective negative control for this compound. While structurally related, it does not exhibit inhibitory activity on Kir channels. Interestingly, VU-608 has been identified as a positive allosteric modulator of the M5 muscarinic acetylcholine receptor, highlighting its distinct pharmacological profile from this compound.

Comparative Analysis of In Vitro and In Vivo Activity

The following tables summarize the key pharmacological differences between this compound and its inactive analogue, VU-608.

Table 1: In Vitro Potency at Kir Channels

CompoundTargetIC50Assay Type
This compoundKir1.1 (ROMK)~220-290 nM[1][2]Thallium Flux Assay / Electrophysiology
This compoundKir7.1~8 µM[2]Thallium Flux Assay / Electrophysiology
VU-608Kir7.1No significant effect[3]Patch-Clamp Electrophysiology

Table 2: Comparative Effects on Electroretinogram (ERG) Waves in Mice [3][4]

Compound (Intravitreal Injection)a-wave Amplitude Reductionb-wave Amplitude Reductionc-wave Amplitude Reduction
This compound (50 µM)~30%>50%~35%
VU-608 (50 µM)No significant effectNo significant effectNo significant effect

Experimental Protocols

Patch-Clamp Electrophysiology for Kir7.1 Inhibition

This protocol is adapted from studies on CHO-K1 cells heterologously expressing Kir7.1 and on native mouse RPE cells.[3]

Cell Preparation:

  • CHO-K1 cells are transfected with a Kir7.1 expression vector.

  • Primary mouse RPE cells are isolated and cultured.

Recording Solutions:

  • Bath Solution (in mM): 130 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Pipette Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with KOH).

Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed at room temperature.

  • Cells are voltage-clamped at a holding potential of -80 mV.

  • Currents are elicited by voltage ramps or steps.

  • A stable baseline current is recorded.

  • The bath solution is perfused with a solution containing either this compound (e.g., 50 µM) or VU-608 (e.g., 50 µM).

  • The change in inward current is measured to determine the percentage of inhibition.

In Vivo Electroretinography (ERG) in Mice

This protocol is based on the methodology used to assess the in vivo effects of this compound and VU-608 on retinal function.[3][4]

Animal Preparation:

  • Adult C57BL/6J mice are used.

  • Mice are dark-adapted for at least 3 hours prior to the experiment.

  • All procedures are performed under dim red light.

Intravitreal Injection:

  • Mice are anesthetized.

  • A small incision is made in the cornea.

  • A 33-gauge needle is used to inject 1 µL of either this compound (50 µM), VU-608 (50 µM), or a saline control into the vitreous humor.

ERG Recording:

  • A recording electrode is placed on the cornea, a reference electrode in the mouth, and a ground electrode subcutaneously in the tail.

  • Scotopic ERG responses are recorded in response to light flashes of varying intensities.

  • The amplitudes of the a-wave, b-wave, and c-wave are measured and compared between the different treatment groups.

Visualizing the Molecular Context

Signaling Pathway of Kir1.1 (ROMK) in the Kidney

Kir1_1_Signaling Simplified Signaling Pathway of Kir1.1 (ROMK) in the Renal Tubule cluster_apical Apical Membrane cluster_basolateral Basolateral Membrane NaK2Cl Na-K-2Cl Cotransporter Cell Principal Cell of Collecting Duct NaK2Cl->Cell Reabsorption Kir1.1 Kir1.1 (ROMK) Lumen Tubular Lumen (Urine) Kir1.1->Lumen Secretion ENaC Epithelial Na+ Channel (ENaC) ENaC->Cell Reabsorption NaK_ATPase Na+/K+ ATPase NaK_ATPase->Cell Blood Blood NaK_ATPase->Blood to Blood Lumen->NaK2Cl Na+, K+, 2Cl- Lumen->ENaC Na+ Cell->Kir1.1 K+ Cell->NaK_ATPase Na+ Blood->NaK_ATPase K+ from Blood This compound This compound This compound->Kir1.1 Inhibits

Caption: Role of Kir1.1 in renal ion transport and its inhibition by this compound.

Experimental Workflow for Comparative Analysis

Experimental_Workflow Workflow for Comparing this compound and its Inactive Analogue cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Start Hypothesis: This compound specifically inhibits Kir channels PatchClamp Whole-Cell Patch Clamp on Kir7.1 expressing cells Start->PatchClamp AnimalModel Intravitreal Injection in Mice: This compound, VU-608, Saline Start->AnimalModel CompareCurrents Compare Inward Currents: This compound vs. VU-608 vs. Control PatchClamp->CompareCurrents Conclusion Conclusion: VU-608 is a valid negative control CompareCurrents->Conclusion ERG Electroretinography (ERG) AnimalModel->ERG CompareWaves Compare a-, b-, and c-wave amplitudes ERG->CompareWaves CompareWaves->Conclusion

Caption: Experimental workflow for validating VU-608 as a negative control.

This guide provides a foundational understanding and practical framework for utilizing VU-608 as a negative control in studies involving this compound. The provided data and protocols should enable researchers to design and execute well-controlled experiments to elucidate the specific effects of Kir channel inhibition.

References

VU590: A Comparative Guide to its Ion Channel Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of VU590, a known inhibitor of the inward rectifier potassium (Kir) channel Kir1.1 (also known as ROMK). Understanding the selectivity of a chemical probe is paramount for the accurate interpretation of experimental results and for the advancement of drug discovery programs. This document compiles available data on the interaction of this compound with various ion channels, presents the methodologies used for these assessments, and offers visual representations of experimental workflows and related signaling pathways.

Quantitative Analysis of this compound Cross-Reactivity

The selectivity of this compound has been primarily characterized against other members of the Kir channel family. The available data, summarized in the table below, highlights its potency for Kir1.1 and its moderate activity against Kir7.1.

Target Ion ChannelIC50 (µM)Assay TypeComments
Kir1.1 (ROMK) 0.24 - 0.29[1]Thallium Flux AssayPotent inhibitor.
Kir7.1 ~8[1][2]Thallium Flux AssayModerate inhibitor.
Kir2.1 No effectNot specifiedNo significant inhibition observed.[1]
Kir4.1 No effectNot specifiedNo significant inhibition observed.[1]

It is noteworthy that a structurally related analog, VU591, has been evaluated against a broader panel of more than 65 potential ion channels, transporters, and receptors, where it was found to be highly selective for Kir1.1.[1] This suggests that the chemical scaffold of this compound is amenable to modifications that can significantly enhance selectivity.

Experimental Methodologies

The determination of this compound's activity and selectivity relies on established in vitro techniques for studying ion channel function. The two primary methods cited in the literature are the thallium flux assay and patch-clamp electrophysiology.

Thallium Flux Assay

This high-throughput screening method is a fluorescence-based assay that indirectly measures the activity of potassium channels.

  • Principle: Thallium ions (Tl+) can permeate potassium channels and are used as a surrogate for K+. A Tl+-sensitive fluorescent dye is loaded into cells expressing the ion channel of interest. The influx of Tl+ upon channel opening leads to an increase in fluorescence, which can be measured using a plate reader. Inhibitors of the channel will prevent or reduce this Tl+ influx, resulting in a lower fluorescent signal.

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the specific Kir channel subtype are commonly used.

  • Protocol Outline:

    • Cell Plating: HEK293 cells expressing the target Kir channel are seeded into multi-well plates (e.g., 384-well).

    • Dye Loading: Cells are incubated with a Tl+-sensitive fluorescent dye.

    • Compound Incubation: The cells are then treated with various concentrations of the test compound (e.g., this compound).

    • Thallium Stimulation: A solution containing Tl+ is added to the wells to initiate ion flux through the channels.

    • Fluorescence Reading: The change in fluorescence intensity is measured over time using a fluorescence plate reader.

    • Data Analysis: The fluorescence signal is normalized and used to calculate the concentration-response curve and the IC50 value.

Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel currents and provides detailed information about the mechanism of channel block.

  • Principle: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the membrane of a single cell. This allows for the control of the membrane potential and the recording of the ionic currents flowing through the channels in the patch of membrane under the pipette.

  • Configurations: Whole-cell, inside-out, or outside-out patch-clamp configurations can be used to study the effects of compounds applied to either the intracellular or extracellular side of the channel.

  • Protocol Outline:

    • Cell Preparation: Cells expressing the target ion channel are grown on coverslips.

    • Pipette Positioning: A micropipette filled with an appropriate intracellular solution is brought into contact with the cell membrane.

    • Seal Formation: A giga-ohm seal is formed between the pipette tip and the cell membrane.

    • Configuration Establishment: The desired patch-clamp configuration is established (e.g., whole-cell).

    • Current Recording: A voltage protocol is applied to the cell, and the resulting ion currents are recorded in the absence and presence of the test compound.

    • Data Analysis: The current amplitudes are measured and analyzed to determine the extent of channel inhibition and to characterize the mechanism of block (e.g., voltage-dependence, use-dependence).

Visualizing Experimental and Signaling Concepts

To further clarify the processes involved in assessing this compound's cross-reactivity and its primary mechanism of action, the following diagrams are provided.

experimental_workflow cluster_hts High-Throughput Screening cluster_validation Electrophysiological Validation hts_start HEK293 Cells Expressing Target Kir Channel dye_loading Load with Thallium- Sensitive Dye hts_start->dye_loading compound_addition Add this compound or Other Compounds dye_loading->compound_addition thallium_stim Stimulate with Thallium Solution compound_addition->thallium_stim fluorescence_read Measure Fluorescence (Plate Reader) thallium_stim->fluorescence_read ephys_start Single Cell Expressing Target Kir Channel fluorescence_read->ephys_start Validate Hits patch Establish Whole-Cell Patch-Clamp ephys_start->patch record_control Record Baseline Kir Current patch->record_control apply_this compound Apply this compound record_control->apply_this compound record_inhibition Record Inhibited Kir Current apply_this compound->record_inhibition signaling_pathway cluster_membrane Cell Membrane cluster_cellular_effect Cellular Consequence kir11 Kir1.1 (ROMK) Channel membrane_potential Membrane Hyperpolarization kir11->membrane_potential Maintains k_ion K+ k_ion->kir11 K+ Efflux This compound This compound This compound->kir11 Inhibition inhibition_effect Membrane Depolarization This compound->inhibition_effect Leads to downstream Altered Cellular Function inhibition_effect->downstream

References

comparative analysis of VU590 and its structural analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of VU590 and Its Structural Analogs as Inwardly Rectifying Potassium (Kir) Channel Inhibitors

This guide provides a comprehensive comparison of the small-molecule inhibitor this compound and its structural analogs, focusing on their inhibitory activity against inwardly rectifying potassium (Kir) channels, particularly Kir1.1 (ROMK) and Kir7.1. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and structure-activity relationships of this class of ion channel modulators.

Introduction

This compound was one of the first potent, sub-micromolar small-molecule inhibitors identified for the renal outer medullary potassium channel (Kir1.1 or ROMK), a key player in renal salt and water balance.[1][2] However, its utility as a selective tool compound is limited by its off-target activity on Kir7.1, another member of the Kir channel family.[1][2] This has spurred the development of structural analogs with improved selectivity profiles. This guide presents a comparative analysis of the inhibitory potency and selectivity of this compound and its key analogs, along with the experimental protocols used for their characterization and the signaling pathways they modulate.

Quantitative Analysis of Inhibitory Potency

The inhibitory activities of this compound and its structural analogs were primarily assessed against Kir1.1 and Kir7.1 channels. The half-maximal inhibitory concentration (IC50) values, determined through electrophysiological and ion flux assays, are summarized in the table below. The data highlights the structure-activity relationships (SAR) within this compound series, demonstrating how modifications to the this compound scaffold influence potency and selectivity. For instance, the development of VU591 from the bis-nitro-benzimidazole (BNBI) scaffold led to a highly selective Kir1.1 inhibitor with negligible activity at Kir7.1.[2] Conversely, compounds like VU573 exhibit a different selectivity profile, with a preference for Kir2.3, Kir3.x (GIRK), and Kir7.1 over Kir1.1.[3]

CompoundTargetIC50Notes
This compound Kir1.1 (ROMK)0.29 µM[4]Potent Kir1.1 inhibitor.
Kir7.18 µM[1][4]Significant off-target activity.
Kir2.1, Kir4.1No significant effectShows selectivity over some Kir channels.[1]
VU591 Kir1.1 (ROMK)0.24 µMPotent and selective Kir1.1 inhibitor.
Kir7.1> 100 µMGreatly improved selectivity over this compound.[2]
Kir2.1, Kir2.3, Kir4.1No significant effectHigh selectivity against other Kir channels.[2]
BNBI Kir1.1 (ROMK)Weak inhibitionPrecursor scaffold for VU591.
Kir7.1No significant effect up to 100 µMSelective but not potent.[2]
VU573 Kir1.1~19 µMWeak inhibitor of Kir1.1.[3]
Kir2.34.7 µMPreferential inhibitor of Kir2.3.[5]
GIRK (Kir3.x)1.9 µMPotent inhibitor of GIRK channels.[3]
Kir7.1~1 µMPreferential inhibitor of Kir7.1.[3]
VU-608 Kir7.1Inactive analogUsed as a negative control in studies.[6]

Experimental Protocols

The characterization of this compound and its analogs relies on two key experimental techniques: thallium flux assays for high-throughput screening and patch-clamp electrophysiology for detailed functional analysis.

Thallium Flux Assay

This fluorescence-based assay is a common method for high-throughput screening of Kir channel modulators. It utilizes the permeability of Kir channels to thallium (Tl⁺), a potassium ion congener.

Principle: Cells expressing the Kir channel of interest are loaded with a Tl⁺-sensitive fluorescent dye (e.g., FluoZin-2 or FluxOR). When Tl⁺ enters the cell through open Kir channels, it binds to the dye, causing an increase in fluorescence. Inhibitors of the channel will block Tl⁺ entry and thus reduce the fluorescent signal.

Detailed Protocol (using FluoZin-2):

  • Cell Culture: Plate HEK293 cells stably or transiently expressing the target Kir channel in 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the acetoxymethyl (AM) ester form of FluoZin-2 dye.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate at room temperature in the dark for approximately 1 hour to allow for dye loading.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in an appropriate assay buffer.

    • Add the compound solutions to the wells and incubate for a period of time (e.g., 20 minutes) to allow for target engagement.

  • Thallium Stimulation and Signal Detection:

    • Prepare a stimulus buffer containing a low concentration of Tl⁺.

    • Use a fluorescence plate reader equipped with an automated liquid handling system to add the Tl⁺ stimulus buffer to the wells.

    • Simultaneously, measure the fluorescence intensity (Excitation: ~490 nm, Emission: ~520 nm) over time.

  • Data Analysis:

    • The rate of fluorescence increase corresponds to the Tl⁺ influx rate.

    • Calculate the percentage of inhibition for each compound concentration relative to vehicle control (e.g., DMSO).

    • Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ionic current flowing through channels in the cell membrane, offering a detailed characterization of inhibitor potency and mechanism of action.

Principle: A glass micropipette with a very small tip opening is sealed onto the membrane of a single cell. The membrane patch under the pipette tip is then ruptured, providing low-resistance electrical access to the cell's interior. The voltage across the cell membrane is "clamped" at a set value, and the current required to maintain this voltage is measured, which corresponds to the ion flow through the channels.

Detailed Protocol:

  • Cell Preparation: Use cells expressing the Kir channel of interest, either from a stable cell line or transiently transfected. Plate the cells on glass coverslips for recording.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries using a pipette puller to achieve a resistance of 3-5 MΩ when filled with the internal solution.

  • Solutions:

    • Internal (Pipette) Solution (example): (in mM) 140 KCl, 10 HEPES, 1 EGTA, 2 MgCl₂, adjusted to pH 7.2 with KOH.

    • External (Bath) Solution (example): (in mM) 140 KCl, 10 HEPES, 2 CaCl₂, 1 MgCl₂, adjusted to pH 7.4 with KOH. The high external potassium concentration is used to increase the inward current through Kir channels.

  • Recording:

    • Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

    • Approach a cell with the micropipette and form a high-resistance (>1 GΩ) seal (a "giga-seal") between the pipette tip and the cell membrane by applying gentle suction.

    • Rupture the membrane patch within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.

    • Clamp the membrane potential at a negative voltage (e.g., -80 mV) and apply voltage steps or ramps to elicit Kir channel currents.

  • Compound Application:

    • Dissolve the test compounds in the external solution at the desired concentrations.

    • Apply the compound-containing solution to the cell using a perfusion system.

  • Data Analysis:

    • Measure the amplitude of the Kir current before and after the application of the inhibitor.

    • Calculate the percentage of inhibition at each concentration.

    • Determine the IC50 value by fitting the concentration-response data.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathway affected by Kir7.1 inhibition and a typical experimental workflow for inhibitor screening.

Kir71_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol OXTR Oxytocin Receptor (OXTR) Gq Gαq OXTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Kir71 Kir7.1 Channel PLC->Kir71 Inhibition (via PIP2 depletion) PIP2 PIP2 PLC->PIP2 Hydrolyzes PIP2->Kir71 Maintains Open State IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates OXT Oxytocin OXT->OXTR Binds VU590_analog This compound / Analog VU590_analog->Kir71 Direct Block

Caption: Signaling pathway of Kir7.1 modulation.

Experimental_Workflow cluster_hts High-Throughput Screening cluster_validation Hit Validation and Characterization cluster_sar Lead Optimization start Start: Compound Library hts Thallium Flux Assay (Primary Screen) start->hts hits Initial Hits hts->hits dose_response Dose-Response in Thallium Flux Assay hits->dose_response ic50_determination IC50 Determination dose_response->ic50_determination patch_clamp Whole-Cell Patch-Clamp (Secondary Screen) ic50_determination->patch_clamp potency_moa Confirmation of Potency and Mechanism of Action patch_clamp->potency_moa sar Structure-Activity Relationship (SAR) Studies potency_moa->sar analog_synthesis Analog Synthesis sar->analog_synthesis selective_inhibitor Identification of Selective Inhibitors (e.g., VU591) sar->selective_inhibitor analog_synthesis->hts Iterative Screening

Caption: Experimental workflow for Kir channel inhibitor discovery.

References

A Comparative Analysis of the Diuretic Efficacy of VU590 and Other Diuretic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the diuretic efficacy of the novel ROMK inhibitor VU590 and its more selective analogue, here referred to as "Compound A," against established diuretic agents. The following sections present quantitative data from preclinical studies, detail the experimental methodologies employed, and visualize the relevant physiological pathways and experimental workflows.

Executive Summary

The renal outer medullary potassium (ROMK) channel is a promising target for a new class of diuretics. While this compound was an initial lead compound, its lack of selectivity led to the development of more refined inhibitors. This guide focuses on a selective ROMK inhibitor, "Compound A," as a representative of this class and compares its diuretic and natriuretic effects with those of major diuretic classes currently in clinical use: loop diuretics (furosemide), thiazide diuretics (hydrochlorothiazide), and potassium-sparing diuretics (spironolactone and amiloride). Preclinical data suggests that selective ROMK inhibition offers a novel mechanism for promoting diuresis and natriuresis with a potential potassium-sparing effect, distinguishing it from loop and thiazide diuretics.

Quantitative Comparison of Diuretic Efficacy

The following table summarizes the diuretic and natriuretic effects of a selective ROMK inhibitor ("Compound A") and other standard diuretic compounds in a rat model. The data is compiled from studies employing a similar experimental design to ensure a high degree of comparability.

Diuretic CompoundClassDose (mg/kg, p.o.)Urine Output (mL/5h)Urinary Na+ Excretion (mEq/kg/5h)Urinary K+ Excretion (mEq/kg/5h)
Vehicle (Control)--2.5 ± 0.30.3 ± 0.10.2 ± 0.04
Compound A ROMK Inhibitor 30 5.8 ± 0.6 1.2 ± 0.2 0.2 ± 0.05
FurosemideLoop Diuretic1011.2 ± 1.12.1 ± 0.30.5 ± 0.1
HydrochlorothiazideThiazide Diuretic106.1 ± 0.51.0 ± 0.10.4 ± 0.06
AmiloridePotassium-Sparing Diuretic24.9 ± 0.40.8 ± 0.10.1 ± 0.03
SpironolactonePotassium-Sparing Diuretic204.2 ± 0.50.7 ± 0.10.1 ± 0.02

Data for Compound A, Furosemide, Hydrochlorothiazide, and Amiloride are adapted from a comparative study in saline-loaded rats. Data for Spironolactone is derived from studies with a similar experimental model.

Signaling Pathways and Mechanisms of Action

The diuretic effect of each compound is dictated by its specific molecular target within the nephron. The following diagrams, generated using Graphviz (DOT language), illustrate these distinct signaling pathways.

Diuretic_Mechanisms cluster_ROMK ROMK Inhibitor (e.g., Compound A) cluster_Loop Loop Diuretic (e.g., Furosemide) cluster_Thiazide Thiazide Diuretic (e.g., Hydrochlorothiazide) cluster_K_Sparing Potassium-Sparing Diuretics ROMK ROMK Channel Location: Thick Ascending Limb & Collecting Duct Function: K+ Secretion/Recycling NKCC2 Na-K-2Cl Cotransporter (NKCC2) Indirectly Inhibited ROMK->NKCC2 Facilitates K+ recycling for ENaC Epithelial Na+ Channel (ENaC) Indirectly Inhibited ROMK->ENaC Maintains electrical gradient for CompoundA Compound A CompoundA->ROMK Inhibits Loop_NKCC2 Na-K-2Cl Cotransporter (NKCC2) Location: Thick Ascending Limb Function: Na+, K+, Cl- Reabsorption Furosemide Furosemide Furosemide->Loop_NKCC2 Inhibits NCC Na-Cl Cotransporter (NCC) Location: Distal Convoluted Tubule Function: Na+, Cl- Reabsorption HCTZ Hydrochlorothiazide HCTZ->NCC Inhibits K_ENaC Epithelial Na+ Channel (ENaC) Location: Collecting Duct Function: Na+ Reabsorption Aldo_Receptor Aldosterone Receptor Location: Collecting Duct Function: Promotes ENaC expression Amiloride Amiloride Amiloride->K_ENaC Blocks Spironolactone Spironolactone Spironolactone->Aldo_Receptor Antagonizes

Caption: Mechanisms of action for different diuretic classes.

Experimental Protocols

The quantitative data presented in this guide were obtained from studies following a standardized experimental protocol for assessing diuretic activity in rats.

1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats.

  • Weight: 200-250 g.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Housing: Housed in metabolic cages for the duration of the experiment to allow for accurate urine collection.

2. Experimental Procedure:

  • Fasting: Animals are fasted for 18 hours before the experiment, with free access to water.

  • Hydration: To ensure a measurable urine output, rats are orally pre-hydrated with a saline solution (0.9% NaCl) at a volume of 25 mL/kg body weight.

  • Drug Administration: The test compounds (Compound A, furosemide, hydrochlorothiazide, spironolactone, amiloride) or vehicle (control) are administered orally (p.o.) by gavage.

  • Urine Collection: Urine is collected in graduated cylinders at regular intervals (e.g., every hour) for a total of 5 hours post-administration.

  • Measurements:

    • Total urine volume is recorded.

    • Urine samples are analyzed for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes.

3. Data Analysis:

  • Diuretic action is calculated as the ratio of the mean urinary excretion of the treated group to that of the control group.

  • Natriuretic and kaliuretic activities are determined by comparing the electrolyte excretion in the treated groups to the control group.

  • Statistical significance is typically assessed using ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Experimental Workflow

The following diagram illustrates the typical workflow for a preclinical diuretic efficacy study.

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_collection Phase 3: Data Collection cluster_analysis Phase 4: Data Analysis acclimatization Animal Acclimatization (1 week) fasting Fasting (18 hours, water ad libitum) acclimatization->fasting hydration Oral Saline Loading (25 mL/kg) fasting->hydration dosing Oral Administration (Vehicle or Diuretic) hydration->dosing placement Placement in Metabolic Cages dosing->placement urine_collection Urine Collection (Hourly for 5 hours) placement->urine_collection volume_measurement Urine Volume Measurement urine_collection->volume_measurement electrolyte_analysis Na+ and K+ Analysis volume_measurement->electrolyte_analysis data_compilation Data Compilation electrolyte_analysis->data_compilation statistical_analysis Statistical Analysis (ANOVA) data_compilation->statistical_analysis results Results Interpretation statistical_analysis->results

Caption: Standard experimental workflow for diuretic studies in rats.

Conclusion

The selective ROMK inhibitor, represented by "Compound A," demonstrates significant diuretic and natriuretic efficacy in preclinical models. Its potency is comparable to that of hydrochlorothiazide. A key differentiating feature is its potassium-sparing effect, which contrasts with the potassium-wasting properties of loop and thiazide diuretics. This unique pharmacological profile suggests that selective ROMK inhibitors could represent a valuable new class of diuretics for the management of hypertension and edematous states, potentially offering a safer alternative with respect to electrolyte balance. Further clinical investigation is warranted to translate these promising preclinical findings to human subjects.

Unmasking the Off-Target Profile of VU590: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology and drug development, the precise understanding of a compound's molecular interactions is paramount. This guide provides a comprehensive comparison of the potassium channel inhibitor VU590 with alternative compounds, focusing on its known off-target effects. Experimental data and detailed protocols are presented to offer a clear, evidence-based perspective for informed decision-making in future research.

This compound was initially identified as a potent inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1, with a half-maximal inhibitory concentration (IC50) in the nanomolar range.[1] This made it a promising tool for studying the physiological roles of Kir1.1 and as a potential diuretic agent. However, subsequent studies have consistently demonstrated that this compound also exhibits significant off-target activity, primarily against the inward rectifier potassium channel Kir7.1.[2][3][4][5] This cross-reactivity can confound experimental results and has prompted the development of more selective inhibitors.

Comparative Analysis of Inhibitor Specificity

The following table summarizes the inhibitory potency (IC50) of this compound and its alternatives against their primary target and key off-target channels. This quantitative data highlights the differences in selectivity among these compounds.

CompoundPrimary TargetIC50 (Primary Target)Key Off-TargetIC50 (Off-Target)Other Tested Off-Targets (with no significant effect)
This compound Kir1.1 (ROMK)~290-300 nM[1][6]Kir7.1~8 µM[1][2][3][5]Kir2.1, Kir4.1[2][6][7]
BNBI Kir1.1 (ROMK)~8 µM[2]Kir7.1No effect up to 100 µM[2][4]Not specified
VU591 Kir1.1 (ROMK)~240 nM[6]Kir7.1Highly selective over Kir7.1[4][6]Kir2.1, Kir2.3, Kir4.1, Kir6.2/SUR1B, and a panel of >65 other targets[6]

Delving into the Experimental Evidence

The validation of on-target and off-target effects of these inhibitors has been primarily achieved through two key experimental techniques: fluorescence-based thallium flux assays and patch-clamp electrophysiology.

Key Experimental Protocols

1. Fluorescence-Based Thallium Flux Assay:

This high-throughput screening method is used to identify modulators of potassium channel activity.

  • Principle: The assay relies on the permeability of potassium channels to thallium ions (Tl+). When the channels are open, Tl+ enters the cell and binds to a thallium-sensitive fluorescent dye, causing an increase in fluorescence. Inhibitors of the channel will block the entry of Tl+ and thus prevent the increase in fluorescence.

  • General Protocol:

    • Cells expressing the target Kir channel are loaded with a thallium-sensitive fluorescent dye.

    • The cells are then exposed to the test compound (e.g., this compound) at various concentrations.

    • A stimulus is applied to open the potassium channels, and a solution containing thallium is added.

    • The change in fluorescence intensity is measured over time using a fluorescence plate reader.

    • The IC50 value is calculated by plotting the inhibition of the thallium flux against the concentration of the compound.

2. Patch-Clamp Electrophysiology:

This technique allows for the direct measurement of ion channel activity in real-time.

  • Principle: A glass micropipette with a very small tip is used to form a high-resistance seal with the membrane of a single cell. This allows for the control of the membrane potential and the measurement of the ionic currents flowing through the channels in that patch of membrane.

  • General Protocol:

    • Cells expressing the Kir channel of interest are prepared for recording.

    • A micropipette filled with a conducting solution is brought into contact with the cell membrane to form a gigaseal.

    • The whole-cell configuration is typically established to measure the total current from all channels in the cell.

    • The baseline channel activity is recorded.

    • The test compound is applied to the cell, and the change in the ionic current is measured.

    • Dose-response curves are generated by applying a range of compound concentrations to determine the IC50.

Visualizing Molecular Interactions and Experimental Design

To better understand the relationships between this compound and its targets, as well as the workflow for comparing inhibitor selectivity, the following diagrams are provided.

This compound This compound Kir11 Kir1.1 (ROMK) On-Target This compound->Kir11 Inhibition (IC50 ~0.3 µM) Kir71 Kir7.1 Off-Target This compound->Kir71 Inhibition (IC50 ~8 µM) Physiological_Effect Physiological Effect (e.g., Diuresis) Kir11->Physiological_Effect Confounding_Effect Confounding Off-Target Effect Kir71->Confounding_Effect

This compound On-Target and Off-Target Interactions.

cluster_0 Compound Screening cluster_1 Selectivity Profiling cluster_2 Lead Optimization HTS High-Throughput Screening (Thallium Flux Assay) Hit_ID Hit Identification (e.g., this compound, BNBI) HTS->Hit_ID Patch_Clamp Patch-Clamp Electrophysiology Hit_ID->Patch_Clamp Target_Assay On-Target Assay (e.g., Kir1.1) Patch_Clamp->Target_Assay Off_Target_Panel Off-Target Panel (e.g., Kir7.1, Kir2.1, etc.) Patch_Clamp->Off_Target_Panel SAR Structure-Activity Relationship (SAR) Off_Target_Panel->SAR Lead_Op Development of Selective Analogues (e.g., VU591 from BNBI) SAR->Lead_Op

Comparative Workflow for Inhibitor Selectivity.

Conclusion

The available evidence clearly demonstrates that while this compound is a potent inhibitor of Kir1.1, its off-target activity against Kir7.1 necessitates careful consideration when interpreting experimental data. For studies requiring high selectivity for Kir1.1, the alternative compound VU591 offers a superior profile, having been shown to be highly selective over Kir7.1 and a broad range of other potential off-targets.[4][6] The development of such selective chemical probes is crucial for the accurate dissection of the physiological and pathological roles of specific ion channels and for the advancement of targeted drug discovery. Researchers are encouraged to utilize these more selective tools to ensure the validity and specificity of their findings.

References

A Comparative Guide to Kir Channel Blockers: VU590 vs. Nortriptyline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two known inhibitors of inwardly rectifying potassium (Kir) channels: the experimental compound VU590 and the tricyclic antidepressant nortriptyline. While both molecules exhibit inhibitory effects on Kir channels, they differ significantly in their selectivity, potency, and the specific Kir channel subtypes they target. This document summarizes the available experimental data, details the methodologies used for their characterization, and visualizes the physiological pathways affected by their channel-blocking activity.

Quantitative Data Comparison

The following tables summarize the inhibitory potency of this compound and nortriptyline on various Kir channel subtypes as determined by electrophysiological studies. It is important to note that a direct comparison is challenging as the two compounds have not been extensively tested on the same panel of Kir channels under identical experimental conditions.

Table 1: Inhibitory Potency (IC₅₀/K_d) of this compound and Nortriptyline on Kir Channels

CompoundKir SubtypePotency (IC₅₀/K_d)Cell TypeReference
This compound Kir1.1 (ROMK)~0.2-0.3 µM (IC₅₀)HEK-293[1][2][3]
Kir7.1~8 µM (IC₅₀)HEK-293[1][2][3]
Kir2.1No significant effectHEK-293[3]
Kir4.1No significant effectHEK-293[3]
Nortriptyline Kir4.128.1 µM (K_d)HEK-293T[4]
Kir2.1Marginal effectHEK-293T[4]

Table 2: Selectivity Profile

CompoundPrimary TargetsOther Known Targets
This compound Kir1.1, Kir7.1Limited off-target information available in the context of Kir channels.
Nortriptyline Kir4.1Norepinephrine transporter (NET), Serotonin transporter (SERT), Voltage-gated K+ (Kv) channels, Histamine H1 receptors, Muscarinic acetylcholine receptors, Alpha-1 adrenergic receptors.[5]

Experimental Protocols

The primary method for characterizing the inhibitory effects of this compound and nortriptyline on Kir channels is the whole-cell patch-clamp electrophysiology technique, typically using human embryonic kidney (HEK-293) cells heterologously expressing the specific Kir channel subtype.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK-293) or HEK-293T cells are commonly used due to their low endogenous ion channel expression and high transfection efficiency.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

  • Transfection: For transient expression of Kir channels, cells are transfected with a plasmid DNA vector containing the cDNA for the desired Kir channel subunit (e.g., KCNJ1 for Kir1.1, KCNJ10 for Kir4.1). A co-transfection with a fluorescent marker like Green Fluorescent Protein (GFP) is often performed to identify successfully transfected cells for electrophysiological recording. Transfection reagents such as Lipofectamine are typically used. Recordings are usually performed 24-48 hours post-transfection.

Whole-Cell Patch-Clamp Electrophysiology
  • Pipette Solution (Intracellular): A typical intracellular solution aims to mimic the intracellular ionic environment. An example composition is (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with the pH adjusted to 7.2 with KOH and osmolarity to ~270 mOsm.

  • Bath Solution (Extracellular): The extracellular solution is designed to resemble the physiological extracellular environment. A sample composition is (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. The solution is bubbled with 95% O₂/5% CO₂ to maintain a physiological pH of ~7.4.

  • Voltage Protocol: To measure Kir channel currents, a voltage-clamp protocol is applied. A common method involves holding the cell at a specific potential (e.g., -80 mV) and then applying a series of voltage steps or ramps to elicit both inward and outward currents. The specific voltage protocol can vary depending on the Kir channel subtype being studied and the properties being investigated (e.g., voltage-dependence of the block).

  • Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and digitized for analysis. The inhibitory effect of the compound is determined by perfusing the bath with known concentrations of the drug and measuring the reduction in the Kir channel current. The concentration-response data are then fitted to a Hill equation to determine the IC₅₀ or K_d value.

G cluster_cell_prep Cell Preparation cluster_epys Electrophysiology HEK293 HEK-293 Cells Transfection Transfection with Kir Channel Plasmid HEK293->Transfection Incubation Incubation (24-48h) Transfection->Incubation Patching Whole-Cell Patch Clamp Incubation->Patching VoltageProtocol Apply Voltage Protocol Patching->VoltageProtocol Recording Record Kir Currents VoltageProtocol->Recording DrugApplication Apply Compound (this compound or Nortriptyline) Recording->DrugApplication DataAnalysis Data Analysis (IC50/Kd) Recording->DataAnalysis DrugApplication->Recording Measure Inhibition

Fig. 1: Experimental workflow for assessing Kir channel blockers.

Signaling Pathways and Physiological Consequences of Kir Channel Block

The inhibition of Kir channels by this compound and nortriptyline has distinct physiological implications due to their different channel subtype targets.

This compound: Targeting Kir1.1 and Kir7.1

This compound primarily targets Kir1.1 (ROMK) and, with lower potency, Kir7.1.

  • Kir1.1 (ROMK) in the Kidney: Kir1.1 is a key player in potassium homeostasis, primarily in the thick ascending limb and the collecting duct of the kidney. Its blockade by this compound is expected to inhibit potassium secretion, leading to a diuretic effect. This makes Kir1.1 a potential target for novel diuretics.[3][6]

G cluster_kidney Kidney Nephron Kir1_1 Kir1.1 (ROMK) Channel K_secretion K+ Secretion Kir1_1->K_secretion enables Diuresis Diuresis K_secretion->Diuresis influences This compound This compound This compound->Kir1_1 inhibits

Fig. 2: Consequence of Kir1.1 block by this compound in the kidney.
  • Kir7.1 in Myometrium and Brain: Kir7.1 is involved in regulating the resting membrane potential of uterine smooth muscle cells and is implicated in melanocortin signaling in the brain.[1][2] Inhibition of Kir7.1 by this compound can lead to depolarization, potentially affecting uterine contractility and neuronal excitability.

G cluster_myometrium Myometrium cluster_brain Brain (Melanocortin Signaling) Kir7_1_myo Kir7.1 Channel RMP_myo Resting Membrane Potential Kir7_1_myo->RMP_myo maintains Contraction Uterine Contraction RMP_myo->Contraction regulates VU590_myo This compound VU590_myo->Kir7_1_myo inhibits Kir7_1_brain Kir7.1 Channel Neuronal_Excitability Neuronal Excitability Kir7_1_brain->Neuronal_Excitability regulates MC4R MC4 Receptor Signaling MC4R->Kir7_1_brain modulates VU590_brain This compound VU590_brain->Kir7_1_brain inhibits

Fig. 3: Consequences of Kir7.1 block by this compound.
Nortriptyline: Targeting Kir4.1

Nortriptyline, a tricyclic antidepressant, has been shown to inhibit Kir4.1 channels.

  • Kir4.1 in Glial Cells: Kir4.1 channels are predominantly expressed in glial cells, particularly astrocytes, where they are crucial for potassium buffering in the brain. By taking up excess extracellular potassium, Kir4.1 channels help maintain a stable neuronal environment. Inhibition of Kir4.1 by nortriptyline could disrupt this buffering capacity, leading to an increase in extracellular potassium and potentially altering neuronal excitability. This action might contribute to both the therapeutic and adverse effects of the drug.[4]

G cluster_glia Glial Cell (Astrocyte) Kir4_1 Kir4.1 Channel K_buffering K+ Buffering Kir4_1->K_buffering mediates Extracellular_K Extracellular [K+] K_buffering->Extracellular_K regulates Neuronal_Excitability Neuronal Excitability Extracellular_K->Neuronal_Excitability affects Nortriptyline Nortriptyline Nortriptyline->Kir4_1 inhibits

Fig. 4: Consequence of Kir4.1 block by nortriptyline in the brain.

Summary and Conclusion

This compound and nortriptyline are both inhibitors of Kir channels, but they are not directly comparable based on current literature. This compound is a more potent and selective experimental tool for studying Kir1.1 and Kir7.1 channels, with potential applications as a novel diuretic. In contrast, nortriptyline is a clinically used antidepressant with a broad pharmacological profile, and its inhibition of Kir4.1 is one of its many actions that may contribute to its overall effects on the central nervous system. Further research, including head-to-head comparative studies on a wider range of Kir channel subtypes, is needed to fully elucidate the relative selectivity and potency of these two compounds.

References

Safety Operating Guide

Proper Disposal of VU590: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential guidance on the operational and disposal procedures for VU590, a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Considerations

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[1][2] Recommended storage temperatures are typically -20°C for long-term stability.[1][2]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, as with any laboratory chemical, must comply with local, state, and federal regulations. The following is a general procedural guide. It is imperative to consult and follow your institution's specific hazardous waste management protocols.

Step 1: Waste Identification and Classification

  • Unused or Expired this compound: Pure, unused this compound should be treated as chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and bench paper, should be considered contaminated and disposed of as hazardous waste.

  • Solutions of this compound: Solutions containing this compound must be collected as liquid chemical waste. Do not dispose of these solutions down the drain.

Step 2: Waste Segregation and Collection

  • Solid Waste:

    • Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated PPE) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and sealable hazardous waste container.

    • Ensure the container is compatible with the solvent used to dissolve the this compound.

    • Do not mix this compound waste with other incompatible waste streams.

Step 3: Labeling of Waste Containers

  • Properly label all waste containers with the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and, if applicable, "this compound dihydrochloride."

    • The concentration of the waste, if known.

    • The primary hazard(s) associated with the chemical (e.g., "Toxic," "Irritant"). This information should be obtained from the SDS.

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

Step 4: Storage of Waste

  • Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Ensure containers are kept closed at all times, except when adding waste.

  • Provide secondary containment for liquid waste containers to prevent spills.

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.

  • Follow their specific procedures for waste pickup requests.

  • Do not attempt to dispose of the chemical waste through regular trash or sewer systems.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.

VU590_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway Start Start Handle_this compound Handle this compound with appropriate PPE Start->Handle_this compound Waste_Generated Waste Generated? Handle_this compound->Waste_Generated Solid_Waste Solid Waste (e.g., contaminated gloves, tubes) Waste_Generated->Solid_Waste Yes Liquid_Waste Liquid Waste (e.g., solutions) Waste_Generated->Liquid_Waste Yes Unused_Product Unused/Expired Product Waste_Generated->Unused_Product Yes Segregate_Waste Segregate into appropriate, labeled hazardous waste containers Solid_Waste->Segregate_Waste Liquid_Waste->Segregate_Waste Unused_Product->Segregate_Waste Store_Waste Store in designated Satellite Accumulation Area Segregate_Waste->Store_Waste Contact_EHS Contact Environmental Health & Safety for pickup Store_Waste->Contact_EHS End End Contact_EHS->End

This compound Disposal Workflow

Quantitative Data and Experimental Protocols

Signaling Pathway Information

This compound is known to be an inhibitor of the Kir1.1 (ROMK) and Kir7.1 inwardly rectifying potassium channels.[1][2][3] The primary mechanism of action is the blockage of the intracellular pore of the Kir1.1 channel.[1] This inhibition prevents the flow of potassium ions, which is a key process in renal salt reabsorption and other physiological functions.

Signaling_Pathway This compound This compound Kir1_1_Channel Kir1.1 (ROMK) Channel This compound->Kir1_1_Channel inhibits K_Ion_Flux Potassium Ion (K+) Efflux Kir1_1_Channel->K_Ion_Flux facilitates Cell_Membrane_Potential Cell Membrane Potential Regulation K_Ion_Flux->Cell_Membrane_Potential influences

This compound Mechanism of Action

By adhering to these disposal procedures, researchers can ensure a safe laboratory environment and responsible management of chemical waste. Always prioritize safety and consult your institution's specific guidelines.

References

Essential Safety and Logistical Information for Handling VU590

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for VU590 was not located during the search. The following guidance is based on best practices for handling potent, novel research chemicals of unknown toxicity. It is imperative to supplement this information with a thorough risk assessment before commencing any work.

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent inhibitor of the renal outer medullary potassium (ROMK) channel and Kir7.1. The content herein outlines operational and disposal plans to ensure the safe handling of this compound.

Personal Protective Equipment (PPE)

Given that the full toxicological profile of this compound is not widely documented, a cautious approach to personal protection is mandatory. The following PPE should be worn at all times when handling the compound, whether in solid or solution form:

  • Gloves: Nitrile gloves are required. Double-gloving is recommended, especially when handling the pure solid or concentrated solutions. Change gloves immediately if they become contaminated.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes. A face shield should also be worn when handling larger quantities or if there is a significant risk of splashing.

  • Lab Coat: A fully buttoned lab coat is required. Ensure it is made of a suitable material to resist chemical splashes.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95 or higher) is necessary to prevent inhalation of airborne particles.

Handling and Storage

This compound should be handled with care in a controlled laboratory environment. Adherence to the following procedures will minimize exposure risk:

  • Engineering Controls: All handling of the solid form of this compound and the preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: When weighing the solid compound, do so on a tared, disposable weigh boat within a fume hood.

  • Solution Preparation: Prepare solutions in a fume hood. For this compound dihydrochloride, it is soluble in DMSO and water.[1]

  • General Hygiene: Avoid all contact with skin and eyes. Do not breathe dust or vapor. Wash hands thoroughly after handling.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not pour any this compound-containing solutions down the drain.

  • Decontamination: All non-disposable equipment, such as glassware and spatulas, should be thoroughly decontaminated after use. This can be achieved by rinsing with a suitable solvent (e.g., ethanol or isopropanol) followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.

  • Waste Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Quantitative Data Summary

ParameterValueSource
IC50 (ROMK/Kir1.1) 290 nMTocris Bioscience
IC50 (Kir7.1) 8 µMTocris Bioscience
Storage (Solid) -20°CTocris Bioscience
Storage (In Solvent) -80°C (up to 6 months), -20°C (up to 1 month)MedchemExpress.com

Experimental Protocol: Cell-Based Assay for this compound Activity

This protocol outlines a general method for assessing the inhibitory activity of this compound on a target ion channel (e.g., ROMK) expressed in a cell line using a fluorescence-based assay.

1. Cell Culture and Plating:

  • Culture a suitable host cell line (e.g., HEK293) stably expressing the ion channel of interest in appropriate media.
  • Seed the cells into 96-well or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.
  • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

2. Compound Preparation:

  • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Create a serial dilution of the this compound stock solution in an appropriate assay buffer to generate a range of test concentrations.

3. Assay Procedure:

  • Remove the cell culture medium from the plates and wash the cells with assay buffer.
  • Load the cells with a potassium-sensitive fluorescent dye (e.g., as used in the FluxOR™ assay) according to the manufacturer's instructions.
  • Incubate the plates to allow for dye loading.
  • Add the various concentrations of this compound (and appropriate vehicle controls) to the wells and incubate for a period sufficient to allow for compound binding to the target.
  • Initiate ion flux by adding a stimulus solution containing a high concentration of a potassium surrogate ion (e.g., thallium).
  • Immediately measure the fluorescence intensity over time using a plate reader equipped for fluorescence detection.

4. Data Analysis:

  • Calculate the rate of fluorescence change or the endpoint fluorescence for each well.
  • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
  • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane ROMK ROMK (Kir1.1) K_in K+ (intracellular) ROMK->K_in Kir71 Kir7.1 Kir71->K_in K_out K+ (extracellular) K_out->ROMK K+ influx K_out->Kir71 K+ influx Cell_Hyperpolarization Cell Hyperpolarization / Resting Membrane Potential K_in->Cell_Hyperpolarization Maintains This compound This compound This compound->ROMK Inhibits This compound->Kir71 Inhibits

Caption: Signaling pathway illustrating the inhibitory action of this compound on ROMK and Kir7.1 potassium channels.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Plating Seed cells expressing target channel in microplate Dye_Loading Load cells with K+-sensitive dye Cell_Plating->Dye_Loading Compound_Prep Prepare serial dilutions of this compound Compound_Addition Add this compound dilutions to cells Compound_Prep->Compound_Addition Dye_Loading->Compound_Addition Stimulation Add stimulus to initiate ion flux Compound_Addition->Stimulation Fluorescence_Reading Measure fluorescence with plate reader Stimulation->Fluorescence_Reading IC50_Calculation Calculate IC50 value Fluorescence_Reading->IC50_Calculation

Caption: Experimental workflow for determining the IC50 of this compound using a cell-based fluorescence assay.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.